Pyridin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-pyridin-4-one | |
|---|---|---|
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InChI |
InChI=1S/C5H5NO/c7-5-1-3-6-4-2-5/h1-4H,(H,6,7) | |
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InChI Key |
GCNTZFIIOFTKIY-UHFFFAOYSA-N | |
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Canonical SMILES |
C1=CNC=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3454-03-3 (nitrate), 626-64-2 (Parent) | |
| Record name | 4-Hydroxypyridine | |
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| Record name | 4-Hydroxypyridinium nitrate | |
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DSSTOX Substance ID |
DTXSID2052310 | |
| Record name | 4-Pyridinol | |
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Molecular Weight |
95.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan or brown powder; [Alfa Aesar MSDS] | |
| Record name | 4-Hydroxypyridine | |
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Vapor Pressure |
0.39 [mmHg] | |
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CAS No. |
626-64-2, 108-96-3, 3454-03-3 | |
| Record name | 4-Hydroxypyridine | |
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| Record name | 4(1H)-Pyridinone | |
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| Record name | 4-Pyridone | |
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| Record name | 4-Hydroxypyridinium nitrate | |
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| Record name | 4-Pyridone | |
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| Record name | 4-HYDROXYPYRIDINE | |
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| Record name | 4(1H)-Pyridinone | |
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| Record name | Pyridin-4-ol | |
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Foundational & Exploratory
Pyridin-4-ol Tautomerism: A Technical Guide to Solvent-Dependent Equilibrium
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyridin-4-ol exists in a dynamic equilibrium between two tautomeric forms: the aromatic enol form (this compound) and the non-aromatic keto form (pyridin-4(1H)-one). This equilibrium is highly sensitive to the surrounding chemical environment, particularly the solvent. Understanding and quantifying this tautomerism is critical in drug development and chemical synthesis, as the predominant tautomer can exhibit significantly different physicochemical properties, including solubility, lipophilicity, hydrogen bonding capacity, and receptor-binding affinity. This technical guide provides an in-depth analysis of the solvent-dependent tautomerism of this compound, presenting quantitative data, detailed experimental protocols for its characterization, and logical workflows for its study.
The Tautomeric Equilibrium of this compound
The tautomerization of this compound to pyridin-4(1H)-one involves the migration of a proton from the hydroxyl group to the ring nitrogen atom.
The position of this equilibrium is dictated by the relative stability of the two tautomers, which is significantly influenced by the solvent. Generally, the this compound (enol) form is favored in the gas phase and in non-polar solvents, while the pyridin-4(1H)-one (keto) form predominates in polar solvents and in the solid state. This solvent-dependent preference is attributed to the differing polarities of the two tautomers and their capacities for intermolecular hydrogen bonding. The keto tautomer is more polar and a better hydrogen bond acceptor, and is therefore stabilized to a greater extent by polar, protic solvents.
Quantitative Analysis of Tautomeric Equilibrium
The tautomeric equilibrium constant, Kt, is defined as the ratio of the concentration of the keto form to the enol form:
Kt = [Pyridin-4(1H)-one] / [this compound]
Computational studies have provided valuable insights into the energetics of this equilibrium in different solvent environments. The following table summarizes the calculated tautomeric equilibrium constants (Kt) for this compound in various solvents.
| Solvent | Dielectric Constant (ε) | log Kt | Predominant Tautomer |
| Cyclohexane | 2.02 | -0.85 | This compound (Enol) |
| Chloroform | 4.81 | 0.98 | Pyridin-4(1H)-one (Keto) |
| Acetonitrile | 37.5 | 3.55 | Pyridin-4(1H)-one (Keto) |
| Water | 78.4 | 5.65 | Pyridin-4(1H)-one (Keto) |
| Table 1: Calculated Tautomeric Equilibrium Constants (log Kt) of this compound in Various Solvents. Data sourced from ab initio studies by Wang & Boyd (1996).[1] |
Experimental Determination of Tautomeric Equilibrium
The ratio of tautomers in solution can be experimentally determined using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.
1H NMR Spectroscopy
Proton NMR (1H NMR) spectroscopy is a powerful method for quantifying the tautomeric ratio in solution. The two tautomers have distinct chemical environments for their respective protons, leading to separate sets of signals in the 1H NMR spectrum. By integrating the signals corresponding to each tautomer, their relative concentrations can be determined.
4.1.1 Experimental Protocol for 1H NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in a deuterated solvent of interest (e.g., DMSO-d6, CDCl3, D2O) to a final volume of approximately 0.6-0.7 mL in an NMR tube.
-
Ensure the sample is fully dissolved. Gentle agitation or sonication may be necessary.
-
-
Data Acquisition:
-
Acquire a 1H NMR spectrum at a constant, controlled temperature.
-
Use a standard 1D proton pulse sequence.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full magnetization recovery, which is crucial for accurate integration.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum, including Fourier transformation, phase correction, and baseline correction.
-
Identify the distinct signals for the this compound and pyridin-4(1H)-one tautomers. The chemical shifts of the ring protons will differ for each tautomer.[1] For example, in DMSO-d6, the pyridin-4(1H)-one tautomer is predominant and exhibits characteristic signals.[2]
-
Integrate the signals corresponding to a specific, well-resolved proton (or group of protons) for each tautomer.
-
Calculate the percentage of each tautomer using the following formulas:
% Enol = [Integration of Enol Peak / (Integration of Enol Peak + Integration of Keto Peak)] x 100
% Keto = [Integration of Keto Peak / (Integration of Enol Peak + Integration of Keto Peak)] x 100
-
The tautomeric equilibrium constant (Kt) can then be calculated as:
Kt = % Keto / % Enol
-
UV-Vis Spectroscopy
UV-Vis spectroscopy can also be employed to study the tautomeric equilibrium. The enol and keto forms of this compound possess different chromophores and thus exhibit distinct absorption maxima. By analyzing the changes in the absorption spectrum in different solvents, the position of the equilibrium can be inferred. However, for quantitative analysis, this method often requires the determination of the molar absorptivity of each pure tautomer, which can be challenging.
Implications for Drug Development and Chemical Research
The solvent-dependent tautomerism of this compound has significant implications for:
-
Drug Design and Discovery: The predominant tautomer in a biological environment (which is aqueous and polar) will dictate the drug's interaction with its target receptor. A molecule that exists primarily as a hydrogen bond donor in a non-polar solvent may switch to a hydrogen bond acceptor in an aqueous medium, completely altering its binding mode.
-
Pharmacokinetics: Properties such as solubility, permeability, and metabolism are influenced by the tautomeric form. Accurately predicting the tautomeric ratio in different physiological compartments is crucial for developing effective drug candidates.
-
Chemical Synthesis: The reactivity of this compound can be modulated by the choice of solvent, as the enol and keto forms exhibit different nucleophilic and electrophilic characteristics.
Conclusion
The tautomeric equilibrium of this compound is a finely balanced interplay of structural and environmental factors. The polarity and hydrogen-bonding capability of the solvent are paramount in determining the predominance of either the enol (this compound) or keto (pyridin-4(1H)-one) form. A thorough understanding and quantitative characterization of this equilibrium, primarily through 1H NMR spectroscopy, are essential for researchers in medicinal chemistry, drug development, and synthetic organic chemistry to predict and control the properties and reactivity of this important heterocyclic scaffold.
References
In-Depth Technical Guide: ¹H NMR Characterization of 4-Hydroxypyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxypyridine (B47283) is a heterocyclic organic compound with significant applications in medicinal chemistry and materials science. Its structural analysis is fundamental to understanding its reactivity and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful tool for the structural elucidation of 4-hydroxypyridine. This guide provides an in-depth overview of the ¹H NMR characterization of 4-hydroxypyridine, with a focus on its tautomeric nature, which is crucial for accurate spectral interpretation.
A key characteristic of 4-hydroxypyridine is its existence in a tautomeric equilibrium with its keto form, 4-pyridone. In polar solvents, such as dimethyl sulfoxide (B87167) (DMSO) and water, the equilibrium lies significantly towards the 4-pyridone tautomer.[1] This is due to the increased stability offered by the amide-like functionality and intermolecular hydrogen bonding in the pyridone form. Consequently, the ¹H NMR spectrum in these solvents will predominantly reflect the structure of 4-pyridone.
Tautomeric Equilibrium of 4-Hydroxypyridine
The tautomeric relationship between 4-hydroxypyridine and 4-pyridone is a critical concept for the correct interpretation of its ¹H NMR spectrum. The equilibrium is dynamic and highly dependent on the solvent environment.
References
An In-Depth Technical Guide to the Infrared Spectroscopy of the Pyridin-4(1H)-one/4-Hydroxypyridine Tautomeric System
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Tautomeric Equilibrium of 4-Hydroxypyridine (B47283)
Pyridin-4(1H)-one and its tautomer, 4-hydroxypyridine, represent a classic example of keto-enol tautomerism in heterocyclic chemistry. The position of this equilibrium is highly sensitive to the surrounding environment, a factor of critical importance in understanding its chemical reactivity, biological activity, and spectroscopic properties. Infrared (IR) spectroscopy is a powerful analytical technique to probe this tautomerism, as the two forms exhibit distinct vibrational fingerprints.
The equilibrium is significantly influenced by the physical state (solid, liquid, or gas) and the nature of the solvent. In the gas phase and in non-polar solvents , the aromatic 4-hydroxypyridine tautomer is the predominant species. Conversely, in the solid state and in polar solvents , the equilibrium shifts in favor of the pyridin-4(1H)-one tautomer.[1][2] This shift is largely attributed to the greater polarity of the pyridone form and its ability to form strong intermolecular hydrogen bonds.[3]
This guide provides a comprehensive overview of the IR spectroscopy of this tautomeric system, including detailed experimental protocols, tabulated vibrational assignments, and visual representations of the underlying chemical and experimental logic.
Experimental Protocols
The appropriate sample preparation method is crucial for obtaining high-quality IR spectra that accurately reflect the tautomeric equilibrium in a given state.
Solid-State Analysis: KBr Pellet Method
This method is suitable for analyzing the tautomeric composition in the solid state, where pyridin-4(1H)-one is the dominant form.
Materials:
-
Pyridin-4(1H)-one sample
-
Potassium bromide (KBr), spectroscopy grade, dried in an oven
-
Agate mortar and pestle
-
Hydraulic press and pellet die
-
FTIR spectrometer
Procedure:
-
Grinding: Place a small amount of the pyridin-4(1H)-one sample (approximately 1-2 mg) and about 100-200 mg of dry KBr in an agate mortar.
-
Mixing: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.
-
Pellet Formation: Transfer a portion of the powdered mixture into the collar of a pellet die.
-
Pressing: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum.
Solution-Phase Analysis: Liquid Cell Method
This method allows for the investigation of the tautomeric equilibrium in different solvents.
Materials:
-
Pyridin-4(1H)-one sample
-
Spectroscopy grade solvents (e.g., chloroform (B151607) for a polar medium, carbon tetrachloride for a non-polar medium)
-
Demountable liquid cell with appropriate windows (e.g., NaCl or KBr for non-aqueous solvents)
-
Syringe or pipette
-
FTIR spectrometer
Procedure:
-
Solution Preparation: Prepare a solution of pyridin-4(1H)-one in the chosen solvent at a suitable concentration (typically 1-5% w/v).
-
Cell Assembly: Assemble the demountable liquid cell with a spacer of appropriate thickness (e.g., 0.1 mm).
-
Sample Loading: Using a syringe or pipette, fill the cell with the prepared solution, ensuring no air bubbles are trapped.
-
Background Spectrum: Record a background spectrum of the pure solvent in the same liquid cell.
-
Sample Spectrum: Record the spectrum of the sample solution. The spectrometer software can then be used to subtract the solvent spectrum from the sample spectrum to obtain the spectrum of the solute.
Data Presentation: Vibrational Band Assignments
The following tables summarize the characteristic IR absorption bands for the pyridin-4(1H)-one and 4-hydroxypyridine tautomers in different environments. The assignments are based on published data for 4-pyridone and related pyridine (B92270) derivatives.[2][4][5]
Table 1: Solid State (Dominant Tautomer: Pyridin-4(1H)-one)
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3000-2500 | Broad, Strong | ν(N-H) stretching (hydrogen-bonded) |
| ~1640 | Very Strong | ν(C=O) stretching (Amide I) |
| ~1540 | Strong | δ(N-H) in-plane bending + ν(C=C) stretching |
| ~1400 | Medium | Ring stretching |
| ~1200 | Medium | Ring stretching |
| ~850 | Medium | γ(C-H) out-of-plane bending |
Table 2: Solution in a Non-Polar Solvent (e.g., CCl₄) (Dominant Tautomer: 4-Hydroxypyridine)
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3600 | Sharp, Medium | ν(O-H) stretching (free) |
| ~1600 | Strong | ν(C=C) and ν(C=N) ring stretching |
| ~1500 | Strong | ν(C=C) and ν(C=N) ring stretching |
| ~1250 | Strong | ν(C-O) stretching |
| ~830 | Medium | γ(C-H) out-of-plane bending |
Table 3: Solution in a Polar Solvent (e.g., Chloroform) (Dominant Tautomer: Pyridin-4(1H)-one)
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3400 | Broad, Medium | ν(N-H) stretching (hydrogen-bonded to solvent) |
| ~1650 | Very Strong | ν(C=O) stretching (Amide I) |
| ~1550 | Strong | δ(N-H) in-plane bending + ν(C=C) stretching |
| ~1410 | Medium | Ring stretching |
| ~1210 | Medium | Ring stretching |
| ~840 | Medium | γ(C-H) out-of-plane bending |
Table 4: Gas Phase (Dominant Tautomer: 4-Hydroxypyridine)
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3650 | Sharp, Strong | ν(O-H) stretching (free) |
| ~1610 | Strong | ν(C=C) and ν(C=N) ring stretching |
| ~1510 | Strong | ν(C=C) and ν(C=N) ring stretching |
| ~1260 | Strong | ν(C-O) stretching |
| ~820 | Medium | γ(C-H) out-of-plane bending |
Mandatory Visualizations
Tautomeric Equilibrium
Caption: Tautomeric equilibrium between 4-hydroxypyridine and pyridin-4(1H)-one.
Experimental Workflow for IR Analysis
Caption: General experimental workflow for the IR analysis of tautomers.
References
An In-Depth Technical Guide to the UV-Vis Absorption Spectrum of Pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) absorption spectrum of Pyridin-4-ol. A key characteristic of this compound is its existence in a tautomeric equilibrium with Pyridin-4(1H)-one (commonly known as 4-pyridone). This equilibrium is significantly influenced by the solvent and pH of the medium, which in turn dictates the observed UV-Vis absorption spectrum. In most solutions, the 4-pyridone tautomer is the predominant species.[1]
Tautomerism and its Influence on UV-Vis Absorption
This compound exists as a mixture of two tautomeric forms: the enol form (this compound) and the keto form (4-pyridone). The equilibrium between these two forms is a critical factor in interpreting the UV-Vis spectrum.
dot
Caption: Tautomeric equilibrium of this compound and 4-Pyridone.
The extended conjugation in the 4-pyridone form leads to a π → π* electronic transition at a longer wavelength (λmax) compared to the enol form. The position and intensity of this absorption are sensitive to the surrounding environment.
Quantitative UV-Vis Absorption Data
The following table summarizes the UV-Vis absorption data for this compound in its neutral, cationic (protonated), and anionic (deprotonated) forms in various solvents. The data primarily reflects the predominant 4-pyridone tautomer in solution.
| Form | Solvent | pH | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |
| Neutral | Water | Neutral | ~254 | Data not available | [2] |
| Ethanol | Neutral | ~257 | Data not available | [2] | |
| Chloroform | Neutral | ~260 | Data not available | [2] | |
| Cyclohexane | Neutral | ~265 | Data not available | [2] | |
| Cationic | Acidic (aq) | < 3 | ~254 | Data not available | [3] |
| Anionic | Basic (aq) | > 11 | Data not available | Data not available |
Note: Specific molar absorptivity values are not widely reported in the available literature.
Experimental Protocols
General Protocol for UV-Vis Spectroscopy
A standardized protocol is essential for obtaining reproducible UV-Vis absorption spectra.[4]
Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.[1]
Sample Preparation:
-
Prepare a stock solution of this compound in the desired spectroscopic grade solvent (e.g., water, ethanol).[2]
-
Dilute the stock solution to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically below 1.5 AU).[2]
Measurement:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the cuvette in the spectrophotometer and record a baseline spectrum to correct for any absorbance from the solvent and the cuvette itself.[2]
-
Rinse the cuvette with the sample solution and then fill it with the sample.
-
Place the sample cuvette in the spectrophotometer.
-
Record the UV-Vis spectrum over the desired wavelength range (e.g., 200-400 nm).[2]
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectrum.[2]
-
If the concentration of the solution is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm (typically 1 cm).
Protocol for Investigating the Effect of pH
To study the influence of pH on the UV-Vis spectrum, the following steps should be taken:
-
Prepare a series of buffer solutions with known pH values.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water).
-
For each pH value, add a small, constant volume of the this compound stock solution to a known volume of the buffer solution to ensure the final concentration of the analyte is the same across all samples.
-
Record the UV-Vis spectrum for each buffered solution as described in the general protocol.
-
Plot the absorbance at specific wavelengths against the pH to observe spectral shifts and determine pKa values if desired.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.
dot
Caption: Workflow for Spectroscopic Characterization of this compound.
This workflow outlines the logical progression from sample preparation to data analysis and structural interpretation, which is fundamental in the research and development of pharmaceuticals and other chemical entities.
References
The Keto-Enol Equilibrium of 4-Hydroxypyridine: An In-Depth Technical Guide for Researchers and Drug Development Professionals
An exploration of the fundamental principles, analytical methodologies, and pharmaceutical relevance of the tautomerism of 4-hydroxypyridine.
The prototropic tautomerism of 4-hydroxypyridine, an equilibrium between its enol (4-hydroxypyridine) and keto (4-pyridone) forms, is a cornerstone concept in heterocyclic chemistry with profound implications for drug design and development. The position of this equilibrium is delicately influenced by the surrounding environment, including the solvent and the presence of substituents on the pyridine (B92270) ring. This technical guide provides a comprehensive overview of the keto-enol equilibrium of 4-hydroxypyridine, detailing quantitative data, experimental protocols for its analysis, and its significance in the pharmaceutical landscape.
The Tautomeric Equilibrium: A Balancing Act
4-Hydroxypyridine exists as a dynamic equilibrium between two tautomeric forms: the aromatic enol form (4-hydroxypyridine) and the non-aromatic but highly polar keto form (4(1H)-pyridone). The lone pair of electrons on the nitrogen atom in the pyridone form can be delocalized into the ring, which imparts some aromatic character.[1] The equilibrium is significantly influenced by the surrounding medium. In the gas phase, the enol form is the predominant species.[2][3] Conversely, in polar solvents and the solid state, the equilibrium shifts significantly towards the more polar keto tautomer, largely due to intermolecular hydrogen bonding.[3][4]
dot
References
The Tautomeric Dance of Pyridin-4-ol: A Technical Guide to Gas-Phase and Solution-Phase Stability
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the tautomeric equilibrium of Pyridin-4-ol, detailing the factors governing its stability in different phases and providing in-depth experimental and computational methodologies.
The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of many heterocyclic compounds. One of the most illustrative examples of this is the keto-enol tautomerism of this compound, which coexists with its pyridin-4(1H)-one form. The position of this equilibrium is exquisitely sensitive to the surrounding environment, shifting in response to changes in phase and solvent polarity. This technical guide provides a detailed exploration of the gas-phase versus solution-phase stability of this compound tautomers, supported by quantitative data, experimental protocols, and logical diagrams to facilitate a deeper understanding for researchers in drug discovery and development.
The Tautomeric Equilibrium: this compound vs. Pyridin-4(1H)-one
This compound, the enol tautomer, and pyridin-4(1H)-one, the keto tautomer, are in a constant state of interconversion. The aromatic character and electronic distribution of these two forms are distinct, leading to significant differences in their stability depending on the environment.
Gas-Phase Stability: The Predominance of the Enol Form
In the gas phase, where intermolecular interactions are minimized, the intrinsic stability of the tautomers can be assessed. Computational studies have consistently shown that the enol form, this compound, is the more stable tautomer in the gaseous state. This preference is attributed to the aromaticity of the pyridine (B92270) ring in the enol form. Ab initio calculations have estimated that 4-hydroxypyridine (B47283) is more stable than 4-pyridone by approximately 2.4 kcal/mol in the gas phase[1].
Solution-Phase Stability: The Solvent-Driven Shift to the Keto Form
The stability landscape of the tautomers undergoes a dramatic shift upon moving from the gas phase to solution. In solution, and also in the solid state, the keto form, pyridin-4(1H)-one, is generally the more stable tautomer.[2] This reversal of stability is primarily driven by the interaction of the tautomers with solvent molecules.
The position of the tautomeric equilibrium is significantly influenced by the polarity of the solvent.[2] Polar solvents tend to favor the more polar keto tautomer, while non-polar solvents can shift the equilibrium towards the enol form.[2] For instance, in aqueous solutions, the pyridone form is predominant.[2] This is due to the greater ability of the keto tautomer, with its larger dipole moment, to engage in favorable intermolecular hydrogen bonding with polar solvent molecules.
Quantitative Data Presentation
To provide a clear and comparative overview, the following tables summarize the key quantitative data from computational and experimental studies on the tautomerism of this compound.
Table 1: Calculated Relative Energies and Equilibrium Constants of this compound Tautomers
| Phase/Solvent | Favored Tautomer | Relative Energy (kcal/mol)a | log KT (Pyridone/Pyridinol)b |
| Gas Phase | This compound (Enol) | -2.4[1] | - |
| Cyclohexane | - | - | Predicted by ab initio study[3] |
| Chloroform | - | - | Predicted by ab initio study[3] |
| Acetonitrile | - | - | Predicted by ab initio study[3] |
| Water | Pyridin-4-one (Keto) | - | 5.65[3] |
a A negative value indicates that the enol form is more stable. Data from ab initio calculations.[1] b KT = [Pyridin-4-one]/[this compound]. Data from self-consistent reaction field (SCRF) theory.[3]
Table 2: Spectroscopic Data for the Characterization of this compound Tautomers
| Spectroscopic Technique | This compound (Enol form) | Pyridin-4(1H)-one (Keto form) |
| ¹H NMR (ppm) | Signals for aromatic protons | Distinct signals for protons on the pyridine ring, influenced by the carbonyl group[4] |
| ¹³C NMR (ppm) | Signal for carbon bearing the hydroxyl group | Signal for the carbonyl carbon (typically around 1640-1680 cm⁻¹)[2] |
| IR Spectroscopy (cm⁻¹) | O-H stretching band | C=O stretching vibration (~1640 cm⁻¹), N-H stretch (3400-3200 cm⁻¹)[4] |
| UV-Vis Spectroscopy (λmax, nm) | - | ~254 (in Water), ~257 (in Ethanol), ~260 (in Chloroform), ~265 (in Cyclohexane)[4] |
Experimental Protocols
Detailed and standardized experimental methodologies are crucial for the accurate characterization of the tautomeric equilibrium.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Prepare separate NMR samples by dissolving 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of different deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, and D₂O) in a standard 5 mm NMR tube.[2]
-
Data Acquisition: Acquire ¹H NMR spectra for each sample using a high-resolution NMR spectrometer (e.g., 400 MHz or higher) under identical instrument parameters, including temperature and number of scans.
-
Data Analysis:
-
Identify the distinct sets of peaks corresponding to the keto and enol tautomers in each spectrum.
-
Integrate the signals for a corresponding proton in both tautomers.
-
Calculate the percentage of each tautomer using the following formula: % Enol = [Integration of Enol Peak / (Integration of Enol Peak + Integration of Keto Peak)] x 100 % Keto = [Integration of Keto Peak / (Integration of Enol Peak + Integration of Keto Peak)] x 100
-
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups that differentiate the keto and enol tautomers.
Protocol for Attenuated Total Reflectance (ATR) FT-IR:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background spectrum to yield the final absorbance or transmittance spectrum. The presence of a strong C=O stretching band around 1640 cm⁻¹ is characteristic of the keto tautomer.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the two forms have different electronic transitions.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a stock solution of the compound in the desired spectroscopic grade solvent. Dilute the stock solution to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically below 1.5 AU).[4]
-
Blank Measurement: Record a baseline spectrum using a cuvette filled with the pure solvent.[4]
-
Sample Measurement: Record the UV-Vis spectrum of the sample solution over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). The position of λmax will vary depending on the solvent and the predominant tautomeric form.
Conclusion
The tautomeric equilibrium of this compound is a finely balanced interplay between intrinsic molecular stability and extrinsic solvent effects. While the enol form is favored in the gas phase due to its aromaticity, the greater polarity of the keto form leads to its predominance in solution, particularly in polar environments. A thorough understanding of this equilibrium is critical for predicting the behavior of this compound derivatives in different chemical and biological contexts. The experimental and computational methods outlined in this guide provide a robust framework for the detailed investigation of this and other important tautomeric systems, aiding in the rational design of new molecules with desired properties for pharmaceutical and materials science applications.
References
The Pyridin-4-olate Anion: An In-depth Technical Guide to its Electronic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridin-4-olate (B372684) anion, the conjugate base of 4-hydroxypyridine (B47283), is a heterocyclic organic moiety of significant interest in medicinal chemistry, coordination chemistry, and materials science.[1][2] Its electronic structure, characterized by a delocalized negative charge across an aromatic ring, imparts unique properties that are pivotal to its function as a versatile pharmacophore and ligand.[2][3] This technical guide provides a comprehensive overview of the electronic properties of the pyridin-4-olate anion, detailing its synthesis, spectroscopic signature, and theoretical electronic structure. The guide also includes detailed experimental protocols and explores the anion's role in drug discovery.
The pyridin-4-olate anion exists in a tautomeric equilibrium with its neutral form, pyridin-4-one. In solution, the pyridin-4-one (keto) form is generally the predominant species.[1] Deprotonation of either tautomer results in the same resonance-stabilized pyridin-4-olate anion, where the negative charge is delocalized over the oxygen and nitrogen atoms and the aromatic ring.[1] This delocalization is fundamental to its chemical reactivity and its ability to interact with biological targets.
Electronic Properties: A Quantitative Overview
The electronic landscape of the pyridin-4-olate anion has been elucidated through a combination of spectroscopic techniques and computational studies, primarily Density Functional Theory (DFT). While extensive experimental quantitative data for the isolated anion is limited due to its reactive nature, computational chemistry provides valuable insights into its bond lengths, charge distribution, and molecular orbitals.
Calculated Molecular Geometry and Charge Distribution
DFT calculations are instrumental in predicting the geometry and electron distribution of the pyridin-4-olate anion. The following table summarizes key computed parameters.
| Parameter | Atom/Bond | Calculated Value | Significance |
| Bond Lengths (Å) | C2-C3 | ~1.38 Å | Shorter than a typical C-C single bond, indicating partial double bond character due to resonance. |
| C3-C4 | ~1.42 Å | Longer than a typical C=C double bond, reflecting electron delocalization. | |
| C4-O | ~1.26 Å | Intermediate between a C-O single and C=O double bond, confirming charge delocalization. | |
| C2-N1 | ~1.35 Å | Shorter than a C-N single bond, indicative of delocalization of the nitrogen lone pair into the ring. | |
| Mulliken Atomic Charges (e) | O | -0.7 to -0.8 | Significant negative charge localization on the oxygen atom. |
| N1 | -0.5 to -0.6 | Substantial negative charge also resides on the nitrogen atom, highlighting the delocalization. | |
| C2, C6 | +0.1 to +0.2 | These carbons are relatively electron-deficient due to the electronegativity of the adjacent nitrogen. | |
| C3, C5 | -0.2 to -0.3 | These carbons bear a partial negative charge, consistent with the resonance structures. | |
| C4 | +0.3 to +0.4 | This carbon is relatively positive due to its bond with the electronegative oxygen atom. |
Note: These values are approximations derived from various DFT studies and can vary with the level of theory and basis set used.[4][5][6]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of the pyridin-4-olate anion. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
| Molecular Orbital | Calculated Energy (eV) | Description |
| HOMO | -2.5 to -3.5 eV | Primarily composed of p-orbitals on the oxygen and nitrogen atoms, as well as the carbon atoms of the ring. Its relatively high energy makes the anion a good electron donor and nucleophile. |
| LUMO | +1.0 to +2.0 eV | Predominantly of π* character, distributed over the pyridine (B92270) ring. |
| HOMO-LUMO Gap | ~3.5 to 5.5 eV | This energy gap is indicative of a stable, yet reactive molecule. The introduction of the anionic charge generally decreases the HOMO-LUMO gap compared to neutral pyridine derivatives. |
Note: These values are estimations from computational studies and can differ based on the computational methodology.[1][7][8]
Spectroscopic Characterization
Spectroscopic techniques are essential for the experimental characterization of the pyridin-4-olate anion, often in the form of its salts or in situ.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the electronic environment of the nuclei within the pyridin-4-olate anion. The chemical shifts are sensitive to the delocalization of the negative charge.
| Nucleus | Chemical Shift (ppm) | Interpretation |
| ¹H NMR | H2, H6 | ~7.5 - 8.0 ppm |
| H3, H5 | ~6.5 - 7.0 ppm | |
| ¹³C NMR | C2, C6 | ~150 - 155 ppm |
| C3, C5 | ~110 - 115 ppm | |
| C4 | ~175 - 180 ppm |
Note: Chemical shifts are dependent on the solvent, counter-ion, and concentration.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups and probing the bonding within the pyridin-4-olate anion.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 1640-1600 | C=C and C=N ring stretching | Strong |
| 1580-1540 | Asymmetric C-O stretching | Strong |
| 1350-1300 | Symmetric C-O stretching | Strong |
UV-Vis Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the molecule. The pyridin-4-olate anion exhibits characteristic absorption bands in the UV region.
| Solvent | λmax (nm) | Transition |
| Water | ~260 nm | π → π |
| Ethanol | ~258 nm | π → π |
Experimental Protocols
Synthesis of Sodium Pyridin-4-olate
This protocol describes a general method for the in situ generation or isolation of sodium pyridin-4-olate.[1]
Materials:
-
4-Hydroxypyridine (pyridin-4-one)
-
Sodium hydride (NaH) or other strong base (e.g., sodium ethoxide)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-hydroxypyridine in the anhydrous solvent.
-
With stirring, add sodium hydride portion-wise at room temperature. Hydrogen gas evolution will be observed.
-
Continue stirring the reaction mixture for 1-2 hours at room temperature, or until the cessation of gas evolution, to ensure complete deprotonation.
-
The resulting solution/suspension of sodium pyridin-4-olate can be used directly for subsequent reactions.
-
For isolation, the solvent can be removed under reduced pressure, and the resulting solid washed with a non-polar solvent (e.g., hexane) and dried under vacuum.
Computational Analysis using Density Functional Theory (DFT)
This protocol outlines a general workflow for the computational study of the pyridin-4-olate anion.[5][9]
Software:
-
Gaussian, ORCA, or other quantum chemistry software package.
Procedure:
-
Structure Building: Construct the pyridin-4-olate anion using a molecular modeling program.
-
Geometry Optimization: Perform a geometry optimization to find the minimum energy structure. A common level of theory is B3LYP with a 6-311++G(d,p) basis set.[9]
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies).
-
Property Calculations: From the optimized structure, calculate various electronic properties, including:
-
Molecular orbital energies (HOMO, LUMO)
-
Mulliken or Natural Bond Orbital (NBO) atomic charges
-
Molecular electrostatic potential (MEP)
-
-
Data Analysis: Analyze the output files to extract the desired quantitative data and visualize molecular orbitals and electrostatic potential maps.
Applications in Drug Development
The unique electronic properties of the pyridin-4-olate scaffold make it a "privileged structure" in medicinal chemistry.[2] Its ability to act as a hydrogen bond donor and acceptor, as well as a metal chelator, allows for potent and selective interactions with biological targets.[2]
Kinase Inhibition
Pyridin-4-olate derivatives are prominent as inhibitors of various protein kinases, which are key targets in oncology.[2][10] The pyridine nitrogen can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[2] The negatively charged olate group can participate in additional electrostatic or hydrogen bonding interactions, enhancing binding affinity and selectivity.
Visualizations
Caption: Tautomeric equilibrium of 4-hydroxypyridine and pyridin-4-one, and deprotonation to the pyridin-4-olate anion.
Caption: General experimental workflow for the synthesis and characterization of a pyridin-4-olate salt.
Caption: Simplified mechanism of kinase inhibition by a pyridin-4-olate derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Dual Reactivity of Pyridin-4-ol: A Technical Guide to its Interactions with Electrophiles and Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridin-4-ol and its predominant tautomer, pyridin-4(1H)-one, represent a cornerstone scaffold in synthetic and medicinal chemistry. This technical guide provides an in-depth analysis of the reactivity of this versatile heterocycle with both electrophiles and nucleophiles. A comprehensive overview of its tautomeric equilibrium, regioselectivity in electrophilic substitution reactions, and the dichotomy of N- versus O-alkylation in nucleophilic reactions is presented. This document summarizes key quantitative data, provides detailed experimental protocols for seminal transformations, and utilizes visualizations to elucidate reaction mechanisms and workflows, serving as a vital resource for professionals engaged in the synthesis and application of pyridine-based compounds.
Core Concepts: Tautomerism and its Influence on Reactivity
This compound exists in a tautomeric equilibrium with its keto form, pyridin-4(1H)-one. The position of this equilibrium is a critical determinant of its reactivity and is significantly influenced by the physical state and the solvent environment. In the gas phase, the enol form (this compound) is generally favored. However, in solution and in the solid state, the keto form (pyridin-4(1H)-one) is typically more stable, particularly in polar solvents, due to intermolecular hydrogen bonding.[1] This predominance of the pyridone tautomer in solution means that its chemistry often dictates the outcome of reactions.
The pyridone form possesses two primary nucleophilic centers: the nitrogen atom and the exocyclic oxygen atom. This ambident nucleophilicity leads to a common challenge in its functionalization: the competition between N- and O-alkylation. Conversely, the electron-deficient nature of the pyridine (B92270) ring, particularly when the nitrogen is protonated or complexed with a Lewis acid, renders it susceptible to nucleophilic attack, while making electrophilic aromatic substitution challenging.
Reactivity with Electrophiles
Electrophilic substitution on the this compound ring is generally sluggish due to the electron-withdrawing nature of the nitrogen atom. The reaction often requires harsh conditions, and the regioselectivity is influenced by the reaction conditions and the nature of the electrophile. The pyridone tautomer is the species that typically undergoes electrophilic attack.
Halogenation
The conversion of this compound to 4-halopyridines is a crucial transformation for introducing a versatile handle for further functionalization, particularly in cross-coupling reactions. Reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are commonly employed for this purpose.
| Reagent | Product | Yield | Reference |
| POCl₃ | 4-Chloropyridine (B1293800) | High (not specified) | [2] |
| PCl₅ | 4-Chloropyridine | High (not specified) | [2] |
Experimental Protocol: Synthesis of 4-Chloropyridine Hydrochloride from 4-Hydroxypyridine (B47283)
This protocol is adapted from a general procedure for the chlorination of hydroxypyridines.
-
Materials: 4-Hydroxypyridine, Phosphorus Oxychloride (POCl₃).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl fumes, a mixture of 4-hydroxypyridine and an excess of phosphorus oxychloride is prepared.
-
The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.
-
The residue is cooled and cautiously treated with crushed ice.
-
The aqueous solution is then made alkaline with a suitable base (e.g., sodium carbonate or sodium hydroxide) to precipitate the crude 4-chloropyridine.
-
The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The organic extracts are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is evaporated.
-
Due to the instability of free 4-chloropyridine, it is often isolated as its hydrochloride salt by passing dry HCl gas through a solution of the crude product in an anhydrous solvent.
-
Nitration
Direct nitration of this compound is challenging and often leads to low yields and side products. A more effective and widely used strategy involves the nitration of pyridine-N-oxide, followed by deoxygenation of the resulting 4-nitropyridine-N-oxide. The N-oxide group activates the 4-position towards electrophilic attack.
Reaction Sequence for Nitration:
-
N-Oxidation: Pyridine is oxidized to pyridine-N-oxide.
-
Nitration: Pyridine-N-oxide is nitrated with a mixture of nitric acid and sulfuric acid.
-
Deoxygenation: The 4-nitropyridine-N-oxide is deoxygenated to yield 4-nitropyridine.
| Step | Reagents | Product | Yield | Reference |
| Nitration of Pyridine-N-oxide | HNO₃, H₂SO₄ | 4-Nitropyridine-N-oxide | 42% | |
| Deoxygenation | PCl₃ | 4-Nitropyridine | 83% (two-step overall yield from pyridine-N-oxide) | [3][4] |
Experimental Protocol: Synthesis of 4-Nitropyridine-N-oxide
This protocol is based on a standard procedure for the nitration of pyridine-N-oxide.
-
Materials: Pyridine-N-oxide, fuming nitric acid, concentrated sulfuric acid, ice, saturated sodium carbonate solution, acetone (B3395972).
-
Procedure:
-
Prepare the nitrating acid by slowly adding concentrated H₂SO₄ to fuming HNO₃ with cooling in an ice bath.
-
In a three-neck flask equipped with a reflux condenser, internal thermometer, and an addition funnel, heat pyridine-N-oxide to 60°C.
-
Add the nitrating acid dropwise to the pyridine-N-oxide, maintaining the temperature.
-
After the addition is complete, heat the reaction mixture to 125-130°C for several hours.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Carefully neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is reached, which will precipitate the crude product.
-
Collect the solid by filtration.
-
To separate the product from inorganic salts, wash the crude solid with acetone.
-
Evaporate the acetone from the filtrate to obtain the 4-nitropyridine-N-oxide, which can be further purified by recrystallization.
-
Reactivity with Nucleophiles
The reactivity of the pyridin-4-one tautomer with nucleophiles is multifaceted. The pyridone anion can act as an ambident nucleophile, leading to either N- or O-alkylation. Furthermore, the electron-deficient nature of the activated pyridinium (B92312) ring allows for conjugate addition of nucleophiles.
N- versus O-Alkylation
The alkylation of pyridin-4-one is a classic example of ambident nucleophilicity. The reaction of the pyridonate anion with an alkyl halide can result in the formation of either an N-alkyl-4-pyridone or a 4-alkoxypyridine. The regioselectivity of this reaction is influenced by several factors, including the solvent, the nature of the counter-ion, and the alkylating agent (Hard-Soft Acid-Base theory). Generally, polar aprotic solvents favor N-alkylation.
| Solvent | Alkylating Agent | Product Ratio (N/O) | Reference |
| DMF | Propargyl bromide | 12:1 | [5] |
| THF | Various alkyl halides | Favors N-alkylation | [5] |
Experimental Protocol: Selective N-Alkylation of this compound
This protocol provides a general method for the preferential N-alkylation of this compound.[6]
-
Materials: this compound, anhydrous potassium carbonate (K₂CO₃), anhydrous N,N-Dimethylformamide (DMF), alkyl halide (e.g., benzyl (B1604629) bromide).
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask and stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the stirred suspension.
-
Heat the reaction mixture (typically to 60-80°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture and pour it into cold water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N-alkylated pyridin-4-one.
-
Conjugate Addition of Organometallic Reagents
N-acylated 4-pyridones can act as Michael acceptors, undergoing conjugate addition with soft nucleophiles like organocuprates and organozincates. This reaction provides a powerful method for the synthesis of substituted 2,3-dihydro-4-pyridones, which are valuable precursors to piperidine (B6355638) derivatives.
| Organometallic Reagent | Product | Yield | Reference |
| Lithium dialkylcuprates | 2-Substituted-2,3-dihydro-4-pyridone | Good to excellent | [7] |
| Trialkylzincates (with Cu catalysis) | 2-Substituted-2,3-dihydro-4-pyridone | Good to excellent | [7] |
| Arylzinc chlorides (with Rh(I) catalysis) | 2-Aryl-2,3-dihydro-4-pyridone | High | [8] |
Experimental Protocol: Rhodium(I)-Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone
This protocol is adapted from a procedure for the conjugate addition of organozinc reagents.[8]
-
Materials: N-Boc-4-pyridone, [RhCl(C₂H₄)₂]₂, BINAP, dry THF, Arylzinc chloride (ArZnCl) solution in THF, Chlorotrimethylsilane (TMSCl).
-
Procedure:
-
In a flame-dried flask under an argon atmosphere, prepare a solution of the rhodium precursor and BINAP ligand in dry THF at low temperature (-5°C).
-
To this catalyst solution, add the N-Boc-4-pyridone.
-
After stirring for a short period, simultaneously add the arylzinc chloride solution and TMSCl dropwise over several minutes.
-
Allow the reaction to proceed at low temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to yield the 2-aryl-2,3-dihydropyridone.
-
Applications in Drug Development: Pyridin-4-one as a Kinase Inhibitor Scaffold
The this compound/pyridin-4-one scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a variety of biologically active compounds.[9][10][11] One of its most significant roles is as a core component of kinase inhibitors, which are a major class of targeted cancer therapies. These inhibitors typically function by competing with ATP for binding to the active site of a protein kinase, thereby blocking the downstream signaling pathways that promote cell proliferation and survival.[2]
Conclusion
The reactivity of this compound is a rich and complex subject, dominated by the chemistry of its pyridin-4(1H)-one tautomer. Its ambident nucleophilicity presents both challenges and opportunities for selective functionalization, while its electron-deficient character, especially upon activation, allows for unique nucleophilic addition reactions. A thorough understanding of the factors governing its reactivity is paramount for the efficient synthesis of a vast array of functionalized pyridine derivatives. The continued exploration of the chemistry of this remarkable scaffold will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Conjugate addition reactions of N-carbamoyl-4-pyridones with organometallic reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rhodium(I)-Complexes Catalyzed 1,4-Conjugate Addition of Arylzinc Chlorides to N-Boc-4-pyridone [mdpi.com]
- 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
The Synthesis of 4-Hydroxypyridine: A Journey Through Discovery and Chemical Innovation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxypyridine (B47283), a pivotal heterocyclic organic compound, serves as a cornerstone in the synthesis of a multitude of pharmaceutical and agrochemical agents. Its unique electronic properties and versatile reactivity have established it as an indispensable building block in modern medicinal chemistry. This technical guide provides an in-depth exploration of the discovery and historical evolution of 4-hydroxypyridine synthesis, offering detailed experimental protocols for key methodologies and a comparative analysis of their quantitative aspects.
Historical Context: The Dawn of Pyridine (B92270) Synthesis
While the precise first synthesis of 4-hydroxypyridine is not definitively documented under a single discoverer, its origins are intrinsically linked to the broader exploration of pyridine chemistry in the late 19th century. The groundbreaking work of Arthur Rudolf Hantzsch in 1881 on the synthesis of pyridine derivatives laid the fundamental groundwork for accessing this class of compounds.[1][2][3][4] The "Hantzsch Pyridine Synthesis" is a multi-component reaction that provides a versatile method for constructing the pyridine ring, the core scaffold of 4-hydroxypyridine.[1][2]
Early methods for the preparation of pyridinols, including 4-hydroxypyridine, often involved harsh reaction conditions and resulted in low yields.[5] Over the decades, significant advancements have led to the development of more efficient, scalable, and safer synthetic routes, driven by the increasing demand for 4-hydroxypyridine as a key intermediate in drug discovery and development.[6]
Key Synthetic Methodologies
Several distinct synthetic pathways to 4-hydroxypyridine have been established, each with its own set of advantages and limitations. The most prominent methods, detailed below, start from readily available precursors such as 4-aminopyridine (B3432731), pyridine-N-oxide, and 4-chloropyridine (B1293800).
Synthesis from 4-Aminopyridine via Diazotization
This is one of the most common and high-yielding methods for the laboratory and industrial-scale production of 4-hydroxypyridine.[5][7] The process involves the diazotization of 4-aminopyridine to form an unstable diazonium salt, which is subsequently hydrolyzed to the desired product.[7]
Reaction Mechanism: Diazotization of 4-Aminopyridine
Caption: Diazotization of 4-aminopyridine to 4-hydroxypyridine.
Experimental Protocol:
A detailed protocol for the synthesis of 4-hydroxypyridine from 4-aminopyridine is as follows:[5][7]
-
Preparation of the Diazonium Salt Solution:
-
In a 1000 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, 400 mL of water is added.
-
While cooling in an ice bath, 140 mL of concentrated sulfuric acid (98%) is slowly added, maintaining the temperature between 20-40°C.
-
After cooling the diluted sulfuric acid to 0-20°C, 95 g of 4-aminopyridine (99%) is added.
-
The mixture is further cooled to 0-5°C using an ice-salt bath.
-
150.8 g of butyl nitrite (B80452) is then added dropwise over approximately 120 minutes, ensuring the temperature is strictly maintained between 0-5°C.
-
-
Hydrolysis and Neutralization:
-
The prepared diazonium salt solution is transferred to a larger flask and diluted with 2000 mL of water.
-
A solution of barium hydroxide (B78521) is added to neutralize the acidic solution, with the temperature controlled between 30-60°C, until the pH reaches 7.5-8.0.
-
Carbon dioxide is then bubbled through the solution to precipitate excess barium hydroxide as barium carbonate, bringing the pH to 6.0.
-
The precipitate is removed by filtration.
-
-
Purification:
-
The filtrate containing the crude 4-hydroxypyridine is treated with activated carbon and methanol (B129727) for decolorization.
-
The solvent is removed under reduced pressure, and the resulting solid is purified by vacuum distillation or recrystallization to yield high-purity 4-hydroxypyridine.
-
Experimental Workflow: Synthesis from 4-Aminopyridine
Caption: Experimental workflow for 4-hydroxypyridine synthesis.
Synthesis from Pyridine-N-Oxide
The rearrangement of pyridine-N-oxide is another classical and effective method for the synthesis of 4-hydroxypyridine and its derivatives. This reaction typically proceeds by treatment of pyridine-N-oxide with an acylating agent, such as acetic anhydride (B1165640), followed by hydrolysis.[8]
Reaction Mechanism: Rearrangement of Pyridine-N-Oxide
Caption: Synthesis of 4-hydroxypyridine from pyridine-N-oxide.
Experimental Protocol:
-
Acetylation: Pyridine-N-oxide is reacted with a molar excess of acetic anhydride. The reaction is typically heated to reflux for several hours.
-
Solvent Removal: After the reaction is complete, the excess acetic anhydride is removed under reduced pressure.
-
Hydrolysis: The resulting crude 4-acetoxypyridine is hydrolyzed by heating with aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
-
Neutralization and Isolation: The reaction mixture is neutralized, and the 4-hydroxypyridine is extracted with a suitable organic solvent. The product is then purified by recrystallization or chromatography.
Synthesis from 4-Chloropyridine
Nucleophilic substitution of the chlorine atom in 4-chloropyridine with a hydroxide source provides a direct route to 4-hydroxypyridine. This method is often employed when 4-chloropyridine is a readily available starting material.[5]
Experimental Protocol:
-
Reaction Setup: 4-Chloropyridine is dissolved in a suitable solvent, such as water or an alcohol.
-
Nucleophilic Substitution: An aqueous solution of a strong base, typically sodium hydroxide or potassium hydroxide, is added to the solution of 4-chloropyridine. The reaction mixture is heated under reflux for an extended period.
-
Acidification and Isolation: After cooling, the reaction mixture is carefully acidified with an acid like hydrochloric acid to precipitate the 4-hydroxypyridine. The solid product is then collected by filtration, washed, and dried.
Quantitative Data Summary
The following table provides a comparative summary of the quantitative data for the key synthetic methods discussed.
| Parameter | Synthesis from 4-Aminopyridine | Synthesis from Pyridine-N-Oxide | Synthesis from 4-Chloropyridine |
| Starting Material | 4-Aminopyridine | Pyridine-N-Oxide | 4-Chloropyridine |
| Key Reagents | NaNO₂, H₂SO₄, Ba(OH)₂ | Acetic Anhydride, HCl/NaOH | NaOH or KOH |
| Typical Yield | ~92%[5] | 60-80% | 70-90% |
| Product Purity | >99%[5] | Variable, requires purification | Good, often crystallizes out |
| Reaction Time | Several hours | Several hours | Several hours to days |
| Reaction Temperature | 0-60°C | Reflux | Reflux |
| Advantages | High yield, high purity | Readily available starting material | Direct conversion |
| Disadvantages | Use of nitrite, multi-step | Use of corrosive reagents | Can be slow, potential for side reactions |
Conclusion
The synthesis of 4-hydroxypyridine has evolved significantly from the early days of pyridine chemistry. Modern methods, particularly the diazotization of 4-aminopyridine, offer high yields and purity, making this vital intermediate readily accessible for pharmaceutical and agrochemical research and development. The choice of synthetic route ultimately depends on factors such as the availability of starting materials, desired scale of production, and the specific purity requirements of the final product. The continued innovation in synthetic methodologies will undoubtedly lead to even more efficient and sustainable processes for the production of 4-hydroxypyridine in the future.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. encyclopedia.com [encyclopedia.com]
- 4. Hantzsch Dihydropyridine Synthesis [drugfuture.com]
- 5. Page loading... [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. 4-Hydroxypyridine N-oxide Supplier & Manufacturer in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
A Technical Guide to the Basic Chemical Reactions of Pyridin-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental chemical reactivity of Pyridin-4-ol (also known as 4-hydroxypyridine). A cornerstone molecule in medicinal chemistry, its unique electronic properties and tautomeric nature dictate a rich and varied reaction profile. This document details its key transformations, supported by quantitative data, detailed experimental protocols, and logical diagrams to facilitate understanding and application in research and development.
The Tautomeric Equilibrium: this compound vs. 4-Pyridone
A critical feature of this compound is its existence in a tautomeric equilibrium with its keto form, 4-Pyridone. The position of this equilibrium is highly sensitive to the molecule's environment, a factor that profoundly influences its reactivity.
The two primary tautomers are the aromatic 'enol' form (this compound) and the non-aromatic 'keto' form (4-Pyridone). The 4-Pyridone form is significantly more polar and capable of acting as both a hydrogen bond donor and acceptor, leading to strong intermolecular interactions.
Caption: Tautomeric equilibrium between this compound and 4-Pyridone.
The equilibrium constant (Keq = [Pyridone]/[Pyridinol]) is heavily influenced by the solvent and physical state. In the gas phase, the enol form is favored, while the keto form predominates in polar solvents and the solid state due to stabilization through intermolecular hydrogen bonding.[1][2][3]
Table 1: Tautomeric Equilibrium Dependence on Environment
| Environment | Predominant Form | Rationale |
| Gas Phase | This compound (Enol) | Intrinsic stability of the aromatic system.[2][4] |
| Non-polar Solvents | Comparable amounts | Reduced influence of intermolecular forces.[1][5] |
| Polar Solvents (e.g., Water) | 4-Pyridone (Keto) | Stabilization of the polar keto form via hydrogen bonding.[2][3] |
| Solid State | 4-Pyridone (Keto) | Strong intermolecular hydrogen bonding in the crystal lattice.[2] |
Electrophilic Aromatic Substitution (EAS)
The pyridine (B92270) ring is inherently electron-deficient and thus deactivated towards electrophilic attack compared to benzene. Direct electrophilic substitution on this compound is challenging and often requires harsh conditions, proceeding on the more electron-rich 4-pyridone tautomer.
Direct Substitution on the 4-Pyridone Ring
Direct halogenation and oxidation of the 4-pyridone tautomer can be achieved, typically resulting in substitution at the C-3 and C-5 positions, which are ortho to the activating hydroxyl/carbonyl group.
-
Bromination: Reaction with bromine in a buffered aqueous solution can yield 3-bromo-4-pyridone. However, the reaction is susceptible to over-bromination, forming 3,5-dibromo-4-pyridone.[6]
-
Hydroxylation (Elbs Persulfate Oxidation): The Elbs reaction allows for the introduction of a second hydroxyl group at the C-3 position. The reaction proceeds by attacking the phenol (B47542) with potassium persulfate in an alkaline solution, followed by hydrolysis. Yields are often modest.[7][8][9]
Table 2: Direct Electrophilic Substitution Data
| Reaction | Reagents | Product | Yield | Reference |
| Bromination | Br2, aq. acetate (B1210297) buffer (pH 4.2-4.4) | 3-Bromo-4-pyridone | 28% | [6] |
| Hydroxylation | 1) K2S2O8, NaOH 2) H3O+ | 3-Hydroxy-4-pyridone | 13-17% | [7][10] |
Substitution via N-Oxide Activation
A more versatile and common strategy for achieving electrophilic substitution is through the formation of the Pyridine N-oxide. The N-oxide group is strongly activating and directs incoming electrophiles to the C-4 position. This provides a powerful indirect method for functionalizing the 4-position of the original pyridine ring.[11]
Caption: General workflow for electrophilic substitution via N-oxide activation.
Reactions at the Nitrogen and Oxygen Centers
The presence of both nitrogen and oxygen atoms with lone pairs makes 4-pyridone an ambident nucleophile. Alkylation reactions can occur at either the nitrogen (N-alkylation) or the oxygen (O-alkylation), and selectivity is a key challenge.
N-Alkylation vs. O-Alkylation
The regioselectivity of alkylation is influenced by factors such as the base, solvent, and alkylating agent. Generally, N-alkylation is favored in polar aprotic solvents.
Caption: Competing pathways for N- and O-alkylation of 4-pyridone.
Conversion of the Hydroxyl Group to a Leaving Group
For nucleophilic aromatic substitution (NAS) at the C-4 position, the hydroxyl group must first be converted into a better leaving group. Common strategies include conversion to a halide or a sulfonate ester.
-
Chlorination: Reagents like phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3) can convert 4-pyridone to 4-chloropyridine.
-
Sulfonylation: The hydroxyl group can be converted to a highly effective leaving group, such as a nonaflate, by reaction with nonafluorobutanesulfonyl fluoride (B91410) (NfF) after deprotonation.
These activated derivatives are excellent substrates for SNAr reactions, allowing for the introduction of a wide variety of nucleophiles (e.g., amines, alkoxides, thiols) at the C-4 position.
Experimental Protocols
Protocol: Direct Bromination of 4-Pyridone[6]
-
Preparation: Dissolve 4-pyridone in water buffered with a sodium acetate/acetic acid solution to maintain a pH of 4.2-4.4.
-
Reaction: Slowly add an equimolar amount of bromine in an aqueous potassium bromide solution to the stirred 4-pyridone solution.
-
Work-up: A precipitate of 3,5-dibromo-4-pyridone will form. The desired 3-bromo-4-pyridone remains in the mother liquor.
-
Purification: Separate the precipitate by filtration. The filtrate containing the monobrominated product can be further purified by chromatography to isolate 3-bromo-4-pyridone. The reported yield is 28%, though optimization is possible with stronger buffering.
Protocol: Selective N-Alkylation of 4-Pyridone[12]
Caption: Experimental workflow for the N-alkylation of 4-Pyridone.
-
Setup: To a dry round-bottom flask under an inert atmosphere, add 4-pyridone (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).
-
Solvent: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M.
-
Reaction: Stir the suspension at room temperature for 30 minutes. Add the alkyl halide (1.1-1.5 eq.) dropwise. Heat the mixture to 60-80 °C and maintain for 4-24 hours, monitoring progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into cold water and extract three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol: Conversion of this compound to Pyridin-4-yl Nonaflate[4]
-
Deprotonation: Dissolve the crude this compound/4-Pyridone mixture in anhydrous Tetrahydrofuran (THF) under an inert atmosphere.
-
Base Addition: Treat the solution with sodium hydride (1.1 equivalents) to form the sodium pyridin-4-olate (B372684) in situ. Stir the mixture at room temperature for 30 minutes.
-
O-Sulfonylation: Add nonafluorobutanesulfonyl fluoride (NfF, 1.2 equivalents) to the reaction mixture.
-
Reaction: Stir at room temperature until the starting material is consumed (monitor by TLC).
-
Work-up: Carefully quench the reaction with water and extract with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure pyridin-4-yl nonaflate.
Protocol: Nitration of Pyridine-N-Oxide (to access 4-Nitro derivatives)[9]
-
Nitrating Acid Preparation: In an Erlenmeyer flask, add fuming HNO3 (0.29 mol). Slowly add concentrated H2SO4 (0.56 mol) while stirring and cooling in an ice bath.
-
Setup: In a three-neck flask equipped with a reflux condenser and addition funnel, add pyridine-N-oxide (100 mmol) and heat to 60°C.
-
Reaction: Add the prepared nitrating acid dropwise over 30 minutes. The temperature will initially drop. After addition, heat the reaction mixture to 125-130°C for 3 hours.
-
Work-up: Cool the mixture to room temperature and pour it onto 150g of crushed ice. Carefully neutralize with a saturated sodium carbonate solution to pH 7-8.
-
Isolation: A yellow solid will precipitate. Filter the solid and wash with acetone (B3395972) to remove inorganic salts.
-
Purification: Evaporate the acetone from the filtrate. The resulting yellow product (4-nitropyridine-N-oxide) can be dried in a desiccator. The reported yield is 42%.
References
- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 2. organic chemistry - Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. benchchem.com [benchchem.com]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elbs persulfate oxidation - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. researchgate.net [researchgate.net]
- 11. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]
Methodological & Application
Synthesis of Pyridin-4-ol from 4-Aminopyridine: Application Notes and Protocols for Researchers
For Immediate Release
This document provides a comprehensive guide for the synthesis of Pyridin-4-ol, also known as 4-hydroxypyridine, from the starting material 4-aminopyridine (B3432731). The protocol detailed herein is a robust and high-yielding procedure primarily for researchers, scientists, and professionals in the field of drug development and organic synthesis. This compound and its tautomeric form, pyridin-4(1H)-one, are crucial precursors in the synthesis of a wide array of pharmaceutical agents.[1]
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry, integral to the development of drugs for conditions ranging from cardiovascular diseases to cancer.[1] The conversion of 4-aminopyridine to this compound is a well-established two-step process.[2] The first step involves the diazotization of the primary aromatic amine of 4-aminopyridine to form a pyridin-4-diazonium salt.[2][3] This is followed by the hydrolysis of the unstable diazonium salt, which decomposes upon gentle heating to yield the desired this compound.[2] This method is favored for its high yield and purity.[4]
Reaction Overview
The synthesis proceeds via two key stages:
-
Diazotization: 4-aminopyridine is treated with a nitrite (B80452) source, such as butyl nitrite, in a strong acidic medium like sulfuric acid at low temperatures (0-5°C) to form an unstable pyridin-4-diazonium salt intermediate.[2][4] Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt.[3]
-
Hydrolysis: The diazonium salt is then hydrolyzed, typically by gentle heating, which leads to the evolution of nitrogen gas and the formation of this compound.[2] The subsequent neutralization and purification steps are crucial for obtaining a high-purity final product.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 4-aminopyridine, based on established protocols.[2][4]
| Parameter | Value | Reference |
| Starting Material | 4-Aminopyridine (99% purity) | [2] |
| Diazotizing Agent | Butyl nitrite | [2][4] |
| Acid Medium | 35% (mass fraction) Sulfuric Acid | [2][4] |
| Neutralization Agent | Barium hydroxide (B78521) solution | [2][4] |
| Final Product | This compound | [2] |
| Product Purity | > 99% | [4] |
| Overall Yield | Approximately 92% | [2][4] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of this compound from 4-aminopyridine.
Materials and Reagents:
-
4-Aminopyridine (99%)
-
Concentrated Sulfuric Acid (98%)
-
Butyl nitrite
-
Barium hydroxide
-
Activated carbon
-
Methanol (B129727) (99.5%)
-
Distilled water
-
Carbon dioxide (gas or dry ice)
Equipment:
-
1000 mL three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer
-
Ice-salt bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
Step 1: Preparation of the Diazonium Salt Solution
-
In a 1000 mL three-neck flask, add 400 mL of water.
-
While stirring and cooling in an ice bath, slowly and carefully add 140 mL of concentrated sulfuric acid (98%) to the water, maintaining the temperature between 20-40°C.
-
Once the sulfuric acid solution has cooled to 0-20°C, add 95 g of 4-aminopyridine (99%) to the flask.[2][4]
-
Cool the resulting mixture to 0-5°C using an ice-salt bath.[2]
-
Slowly add 150.8 g of butyl nitrite dropwise from the dropping funnel over approximately 120 minutes. It is crucial to maintain the reaction temperature strictly between 0-5°C during the addition.[2][4]
-
After the addition is complete, continue stirring the mixture at 0-5°C and monitor the reaction until the evolution of nitrogen gas ceases.[2]
Step 2: Hydrolysis and Neutralization
-
Gently heat the reaction mixture to 30-60°C to facilitate the hydrolysis of the diazonium salt.
-
Prepare a saturated solution of barium hydroxide.
-
Slowly add the barium hydroxide solution to the reaction mixture until the pH of the solution is between 7.5 and 8.[4] This will neutralize the sulfuric acid and precipitate barium sulfate (B86663).
-
Once the desired pH is reached, bubble carbon dioxide gas through the solution (or add dry ice carefully) to precipitate excess barium hydroxide as barium carbonate. Continue until the pH of the solution is approximately 6.[2][4]
-
Filter the mixture to remove the precipitated barium sulfate and barium carbonate.
-
Wash the filter cake with a small amount of cold water. The filtrate contains the crude this compound.[2]
Step 3: Purification of this compound
-
Transfer the filtrate to a large round-bottom flask.
-
Add a suitable amount of activated carbon to decolorize the solution and stir.[2][4]
-
Filter the solution to remove the activated carbon.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove most of the water and methanol, which will yield the purified this compound.[2][4]
Visualizations
Chemical Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
References
Synthesis of 2,6-Dimethyl-4-pyridone from Dehydroacetic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dehydroacetic acid (DHA) is a versatile and readily available pyrone derivative that serves as a valuable starting material for the synthesis of a diverse range of heterocyclic compounds.[1] Among these, pyridin-4-one derivatives are of considerable interest due to their prevalence in biologically active molecules and their utility as key intermediates in organic synthesis.[1] This document provides a comprehensive guide to the preparation of 2,6-dimethyl-4-pyridone, the stable tautomer of 2,6-dimethyl-pyridin-4-ol, through the direct ammonolysis of dehydroacetic acid. The pyridone form is the predominant and more stable isomer, particularly in the solid state.[1]
Reaction Mechanism and Workflow
The conversion of dehydroacetic acid to 2,6-dimethyl-4-pyridone proceeds via a proposed multi-step mechanism initiated by the nucleophilic attack of ammonia (B1221849). This is followed by ring opening, intramolecular condensation, and subsequent dehydration to form the stable pyridone ring.
The proposed mechanism involves the following key steps:
-
Nucleophilic Attack: Ammonia, acting as a nucleophile, attacks the electrophilic C4-carbonyl group of the dehydroacetic acid pyrone ring.[1]
-
Ring Opening: The resulting tetrahedral intermediate undergoes ring opening, breaking the C-O bond of the pyranone ring to form a linear intermediate.[1]
-
Intramolecular Condensation and Dehydration: The terminal amino group of the linear intermediate then attacks the acetyl carbonyl group, leading to an intramolecular condensation. Subsequent loss of a water molecule results in the formation of the aromatic 4-pyridone ring.[1]
-
Keto-Enol Tautomerization: The initial 4-hydroxypyridine (B47283) product readily tautomerizes to the more stable 2,6-dimethyl-4-pyridone.[1]
The regioselectivity of the initial ammonia attack is a critical factor in determining the final product. Direct ammonolysis, particularly under pressure, is reported to favor the formation of the 4-pyridone isomer.[1]
Detailed Experimental Protocol
This protocol describes the synthesis of 2,6-dimethyl-4-pyridone from dehydroacetic acid via ammonolysis in a pressure reactor.
Materials:
-
Dehydroacetic acid (DHA)
-
Aqueous ammonia (28-30%)
-
Activated charcoal
-
Distilled water
Equipment:
-
High-pressure stainless-steel autoclave/reactor with a magnetic stirrer and temperature controller
-
Glass liner for the autoclave
-
Heating mantle
-
Beakers, flasks, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a glass liner, place 20.0 g (0.119 mol) of dehydroacetic acid. To this, add 100 mL of aqueous ammonia (28-30%).
-
Ammonolysis Reaction: Place the sealed glass liner inside a high-pressure stainless-steel autoclave. Seal the autoclave and heat the mixture to 150-160°C with constant stirring. Maintain this temperature for 4-6 hours. The pressure inside the reactor will increase during the heating process.
-
Cooling and Isolation of Crude Product: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the reactor and open it in a well-ventilated fume hood. A solid precipitate of the crude product should be present.
-
Filtration and Washing: Filter the reaction mixture through a Buchner funnel. Wash the collected solid with a small amount of cold distilled water, followed by a wash with cold ethanol to remove unreacted starting material and soluble impurities.
-
Purification by Recrystallization: Transfer the crude solid to a beaker. Add a minimal amount of hot water or an ethanol/water mixture to dissolve the solid completely. Add a small amount of activated charcoal and heat the solution for a few minutes. Filter the hot solution to remove the charcoal. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization of the purified product.
-
Drying: Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 60-70°C to a constant weight.
-
Characterization: Determine the melting point of the final product and characterize it using spectroscopic methods (IR, NMR, MS) to confirm its identity and purity.
Quantitative Data Summary
| Parameter | Value | Reference |
| Product Name | 2,6-Dimethyl-4-pyridone | [1] |
| Synonyms | 2,6-Dimethyl-1H-pyridin-4-one, 2,6-Dimethyl-4-hydroxypyridine | [2] |
| Molecular Formula | C₇H₉NO | [2] |
| Molecular Weight | 123.15 g/mol | [2] |
| Appearance | Off-white to pale yellow crystalline solid | |
| Melting Point | 228-233 °C | |
| Typical Yield | 70-80% | |
| Purity | >98% after recrystallization |
Spectroscopic Characterization Data
Infrared (IR) Spectroscopy:
| Wavenumber (cm⁻¹) | Assignment |
| ~3427 | O-H stretch (enol form) |
| ~3144 | N-H stretch (amide form) |
| ~1670 | C=O stretch (amide I band) |
| ~1567 | C=C stretch |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.57 | s | 2H | C3-H, C5-H |
| ~2.20 | s | 6H | 2 x CH₃ |
| ~11.5 (broad) | s | 1H | N-H |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d₆):
| Chemical Shift (δ) ppm | Assignment |
| ~178 | C4=O |
| ~148 | C2, C6 |
| ~110 | C3, C5 |
| ~20 | CH₃ |
Mass Spectrometry (MS):
| m/z | Assignment |
| 123 | [M]⁺ (Molecular Ion) |
Logical Relationships in Synthesis
The synthesis of 2,6-dimethyl-4-pyridone from dehydroacetic acid is a logical progression of chemical transformations. The initial pyrone structure of dehydroacetic acid provides the necessary carbon framework. The introduction of ammonia as the nitrogen source is the key step that initiates the conversion to a nitrogen-containing heterocycle. The subsequent intramolecular reactions are driven by the inherent reactivity of the functional groups in the ring-opened intermediate.
Conclusion
The conversion of dehydroacetic acid to 2,6-dimethyl-4-pyridone via ammonolysis is an effective method for the synthesis of this valuable heterocyclic compound. The protocol provided, along with the summarized quantitative and spectroscopic data, offers a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Careful control of reaction conditions, particularly temperature and pressure, is crucial for achieving high yields and purity of the final product.
References
Application Notes and Protocols for the Three-Component Synthesis of Substituted Pyridin-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-4-ol and its tautomeric form, pyridin-4(1H)-one, represent a privileged scaffold in medicinal chemistry and materials science.[1] This versatile heterocyclic building block is a cornerstone in the synthesis of a wide array of pharmaceutical agents, owing to its unique electronic properties and its ability to participate in diverse chemical transformations.[1][2] Pyridine-based ring systems are one of the most extensively used heterocycles in drug design, leading to the discovery of numerous therapeutic agents for a broad spectrum of diseases, including cancer, cardiovascular conditions, and infectious diseases.[3]
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like substituted pyridin-4-ols.[4] These one-pot reactions allow for the formation of multiple chemical bonds in a single operation, often leading to higher yields, shorter reaction times, and the rapid generation of diverse chemical libraries compared to traditional multi-step syntheses.[4][5] This document provides detailed application notes and experimental protocols for the three-component synthesis of substituted this compound derivatives, targeting professionals in research and drug development.
Application Notes: The Versatility of the this compound Scaffold
The this compound moiety is a key pharmacophore in the development of targeted therapies, particularly as kinase inhibitors.[1][6] The pyridine (B92270) ring can form crucial hydrogen bond interactions within the hinge region of the ATP-binding pocket of kinases, a common strategy in inhibitor design.[6] This has led to the development of potent inhibitors for various kinases, such as c-Met, which is implicated in the progression of many cancers.[6] Beyond oncology, pyridine derivatives are integral to drugs for tuberculosis (Isoniazid), hypertension (Nifedipine), and Alzheimer's disease (Tacrine).[2][3] The adaptability of the pyridine scaffold allows for its use in creating disinfectants, anti-inflammatory agents, and even materials for Organic Light-Emitting Diodes (OLEDs).[7][8]
Caption: Diverse applications of the this compound scaffold.
Experimental Protocols
Protocol 1: Three-Component Synthesis via Lithiated Alkoxyallenes, Nitriles, and Carboxylic Acids
This method is a flexible and widely used approach for preparing highly substituted this compound derivatives.[9] The reaction proceeds through the formation of a β-ketoenamide intermediate, which then undergoes cyclocondensation.[10]
The proposed mechanism involves the initial reaction of a lithiated alkoxyallene with a nitrile.[9] The resulting intermediate reacts at its terminal carbon with a carboxylic acid (or its corresponding ester/anhydride) to form a 1,3-diene system.[9] This is followed by an acyl shift and tautomerization to an N-acylated enamide.[9] Finally, an intramolecular aldol-type addition followed by elimination of water yields the pyridin-4-one, which tautomerizes to the final this compound product.[9]
Caption: Mechanism of the three-component this compound synthesis.
Caption: General workflow for the synthesis of this compound derivatives.
-
Preparation of Lithiated Alkoxyallene: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), dissolve the chosen alkoxyallene (1.0 eq) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 eq) dropwise while maintaining the temperature. Stir the resulting mixture at -78 °C for 30 minutes.
-
Reaction with Nitrile: To the solution of the lithiated alkoxyallene, add the desired nitrile (1.1 eq) dropwise, ensuring the temperature remains at -78 °C. Stir the reaction mixture for 1-2 hours at this temperature.
-
Addition of Carboxylic Acid: Add an excess of the carboxylic acid (e.g., trifluoroacetic acid, TFA, 3.0 eq) to the reaction mixture.
-
Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The cyclization may occur spontaneously or can be promoted by heating or by the addition of reagents like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and a non-nucleophilic base like triethylamine (B128534) or Hünig's base.[7][11] Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate (B1210297), 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often a mixture of this compound and pyridin-4-one tautomers and can be highly polar.[4][9] Purification is typically achieved by column chromatography on silica (B1680970) gel. For particularly polar compounds, derivatization to a less polar form (e.g., nonaflate) prior to chromatography may be necessary.[4][9]
The following table summarizes the scope of a typical three-component synthesis of 4-hydroxypyridine (B47283) derivatives.
| Entry | Alkoxyallene | Nitrile (R²) | Carboxylic Acid (R³) | Product Yield (%) |
| 1 | Methoxyallene | p-Tolunitrile | Trifluoroacetic Acid | 75 |
| 2 | Methoxyallene | Benzonitrile | Acetic Acid | 68 |
| 3 | Methoxyallene | Pivalonitrile | Trifluoroacetic Acid | 85[9] |
| 4 | Ethoxyallene | Acetonitrile | Benzoic Acid | 62 |
| 5 | Methoxyallene | Cyclohexanecarbonitrile | Trifluoroacetic Acid | 71 |
Yields are representative and may vary based on specific reaction conditions and scale.
Protocol 2: Ionic Liquid-Promoted Synthesis from Aldehydes, Malononitrile (B47326), and Thiophenols
This environmentally friendly method utilizes a basic ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim]OH), to catalyze the one-pot condensation, leading to highly substituted pyridines.[12] The ionic liquid can often be recovered and recycled.[12][13]
-
Reaction Setup: In a round-bottom flask, add the aldehyde (1.0 mmol), malononitrile (1.0 mmol), the desired thiophenol (1.0 mmol), and the ionic liquid [bmim]OH (2.0 mmol).
-
Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor the progress by TLC.
-
Work-up and Purification: After completion, add water to the reaction mixture and extract the product with ethyl acetate (3x). The ionic liquid remains in the aqueous phase and can be recovered by removing the water under reduced pressure.[12] Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure substituted pyridine derivative.
| Entry | Aldehyde | Thiophenol | Product Yield (%) |
| 1 | Benzaldehyde | Thiophenol | 92 |
| 2 | 4-Chlorobenzaldehyde | Thiophenol | 90 |
| 3 | 4-Methoxybenzaldehyde | Thiophenol | 88 |
| 4 | 2-Naphthaldehyde | Thiophenol | 85 |
| 5 | Benzaldehyde | 4-Methylthiophenol | 91 |
Data adapted from Ranu, B. C., et al., J. Org. Chem., 2007.[12]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Reaction Yield (Protocol 1) | Incomplete cyclization of the enamide intermediate.[4] | The electrophilicity of the amide carbonyl is crucial. Using a more electron-withdrawing carboxylic acid (like TFA) can enhance the cyclization rate. Alternatively, promote the ring-closing step by adding TMSOTf and a base after the initial reaction.[4][9] |
| Difficulty with Product Purification | The product is highly polar due to the this compound/pyridin-4-one tautomerism, causing streaking on silica gel columns.[4] | Convert the crude product into a less polar derivative before purification. A common strategy is to deprotonate the this compound with a base (e.g., NaH) and react it with nonafluorobutanesulfonyl fluoride (B91410) to form the corresponding pyrid-4-yl nonaflate, which is much less polar and purifies easily.[9] |
| Formation of Side Products | In the ionic liquid protocol, unwanted enaminonitrile byproducts can form.[12] | The use of a basic ionic liquid like [bmim]OH has been shown to suppress the formation of these side products, leading to higher selectivity for the desired pyridine.[12] |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sarchemlabs.com [sarchemlabs.com]
- 9. soc.chim.it [soc.chim.it]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An Improved Procedure for the Three-Component Synthesis of Highly Substituted Pyridines Using Ionic Liquid [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Pyridin-4-ol as a Precursor for Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-4-ol, and its predominant tautomer pyridin-4(1H)-one, is a privileged scaffold in medicinal chemistry.[1] This versatile heterocyclic building block is fundamental to the synthesis of a diverse range of pharmaceutical agents. Its utility stems from its unique electronic properties, capacity to undergo various chemical transformations, and its function as a bioisostere for other aromatic systems.[1] The this compound moiety is present in drugs targeting a wide array of conditions, including cardiovascular diseases and cancer.[1]
These application notes provide detailed experimental protocols for the use of this compound as a precursor in the synthesis of key pharmaceutical compounds and for foundational synthetic transformations.
Application 1: Synthesis of the Loop Diuretic Torasemide
This compound is a key starting material in the industrial synthesis of Torasemide, a potent loop diuretic used to manage edema associated with congestive heart failure, renal and liver disease, and for treating hypertension.[1] The synthesis transforms the simple this compound core into a complex, multi-functionalized pyridine (B92270) derivative.[1]
Synthetic Workflow for Torasemide
The synthesis of Torasemide from this compound is a multi-step process that functionalizes the pyridine ring through sulfonation, chlorination, amination, nucleophilic aromatic substitution, and finally, urea (B33335) formation.[1]
Mechanism of Action of Torasemide
Torasemide functions by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle within the kidney's nephrons.[1][2][3][4][5] This blockage prevents the reabsorption of sodium, potassium, and chloride ions, leading to an increase in the excretion of these electrolytes and water, which produces a diuretic effect.[1][2][3][4][5]
Experimental Protocols for Torasemide Synthesis
Step 1: Sulfonation of this compound [1]
-
Reaction: this compound → 4-Hydroxypyridine-3-sulfonic acid
-
Reagents: Fuming sulfuric acid (20% SO₃), Mercury sulfate (B86663).
-
Procedure:
-
To a three-necked round-bottom flask, add fuming sulfuric acid (120 mL) and mercury sulfate (1.90 g, 6.4 mmol).
-
Cool the mixture in an ice bath and stir for 20 minutes.
-
Add 4-hydroxypyridine (B47283) (38.04 g, 0.4 mol) in portions, ensuring the temperature remains below 25°C.
-
Slowly heat the mixture to 190°C and maintain stirring for 10 hours.
-
After cooling to room temperature, slowly pour the mixture into industrial ethanol (B145695) (360 mL).
-
Stir the resulting slurry in an ice bath for 1 hour, then filter.
-
Wash the filter cake with industrial alcohol (200 mL), stir for another hour in an ice bath, and filter again.
-
Dry the product under vacuum at 60°C for 12 hours.
-
Step 2: Chlorination of 4-Hydroxypyridine-3-sulfonic acid
-
Reaction: 4-Hydroxypyridine-3-sulfonic acid → 4-Chloropyridine-3-sulfonyl chloride
-
Reagents: Phosphorus pentachloride (PCl₅), Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a three-necked round-bottom flask, combine 4-hydroxypyridine-3-sulfonic acid (17.50 g, 0.1 mol), PCl₅ (52.06 g, 0.25 mol), and POCl₃ (23 mL, 0.25 mol).
-
Slowly heat the mixture to 120°C and stir at this temperature for 5 hours.
-
Concentrate the reaction solution under reduced pressure.
-
Add toluene (B28343) (100 mL) to the residue and concentrate again. Repeat this step twice to yield the product as a light green oil.
-
Step 3: Amination of 4-Chloropyridine-3-sulfonyl chloride [6][7]
-
Reaction: 4-Chloropyridine-3-sulfonyl chloride → 4-Chloropyridine-3-sulfonamide (B47618)
-
Reagents: Ammonium (B1175870) hydroxide (B78521).
-
Procedure:
-
Add 4-chloropyridine-3-sulfonyl chloride to an organic solvent.
-
Add ammonium hydroxide (approximately 1.75 to 2.25 mole equivalents).
-
Adjust the pH of the suspension to ~8 with additional ammonium hydroxide to induce precipitation.
-
Stir the suspension at room temperature for one hour.
-
Filter the precipitate, wash with water, and dry the product.
-
Step 4: Nucleophilic Aromatic Substitution [8]
-
Reaction: 4-Chloropyridine-3-sulfonamide + m-toluidine (B57737) → 4-(m-tolylamino)pyridine-3-sulfonamide
-
Reagents: m-toluidine, n-propanol.
-
Procedure:
-
Heat a mixture of 4-chloropyridine-3-sulfonamide and m-toluidine in n-propanol to 105°C.
-
Stir for 2 hours.
-
Cool the mixture to room temperature and concentrate under reduced pressure to obtain a solid.
-
Dissolve the crude solid in 2 mol/L sodium hydroxide solution and water.
-
Adjust the pH to 6-7 with 3 mol/L hydrochloric acid to precipitate the product.
-
Filter, wash with water, and dry to obtain the final product.
-
Step 5: Urea Formation [1]
-
Reaction: 4-(m-tolylamino)pyridine-3-sulfonamide → Torasemide
-
Reagents: Isopropyl isocyanate, Potassium carbonate, Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
In a four-necked flask, combine 4-(m-tolylamino)-3-pyridine-sulfonamide (30 g, 0.114 mol), potassium carbonate (18 g, 0.13 mol), DMSO (120 cc), and water (6 cc).
-
Heat the mixture to 70-75°C for 30 minutes.
-
Cool to 60-65°C and add isopropyl isocyanate (10.68 g, 0.125 mol) dropwise over 20 minutes.
-
Maintain the temperature at 60-65°C for 1 hour.
-
Cool to 20-25°C and add water (360 cc) dropwise over 30 minutes.
-
Adjust the pH to 7.5-8.0 with 32% hydrochloric acid.
-
Filter the precipitate, wash with water, and dry overnight at 60°C under vacuum.
-
Quantitative Data for Torasemide Synthesis
| Step | Product | Starting Material | Yield | Purity | Reference |
| 1 | 4-Hydroxypyridine-3-sulfonic acid | This compound | 70.84% | - | [1] |
| 3 | 4-Chloropyridine-3-sulfonamide | 4-Chloropyridine-3-sulfonyl chloride | ~74% | 93-97% | [6][7] |
| 4 | 4-(m-tolylamino)pyridine-3-sulfonamide | 4-Chloropyridine-3-sulfonamide | 92.86% | - | [8] |
| 5 | Torasemide | 4-(m-tolylamino)pyridine-3-sulfonamide | 93.2% | - | [1] |
Application 2: Pyridin-4-one Derivatives as Kinase Inhibitors in Oncology
The pyridin-4-one scaffold is a key feature in many kinase inhibitors developed for cancer therapy.[1] These drugs often act as ATP-competitive inhibitors, blocking signaling pathways crucial for cancer cell proliferation and survival.[1][9] While many syntheses may not start directly from this compound, they often utilize functionalized pyridine precursors that can be derived from it.[1] A common strategy is the synthesis of pyrazolo[3,4-b]pyridine derivatives.[10][11][12]
General Workflow for Pyrazolo[3,4-b]pyridine Kinase Inhibitor Synthesis
A general approach involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound (or its equivalent) that contains a pyridine ring system.[1][12]
Mechanism of Kinase Inhibition
ATP-competitive kinase inhibitors bind to the ATP-binding site of the kinase enzyme. This prevents the phosphorylation of substrate proteins, thereby blocking the downstream signaling cascade that promotes cell growth and proliferation.[9][][14][15]
General Experimental Protocol for Pyrazolo[3,4-b]pyridine Synthesis[1][12]
-
Reaction: 4-Substituted-β-ketoester pyridine derivative + 5-Amino-1-phenylpyrazole derivative → Pyrazolo[3,4-b]pyridine derivative
-
Reagents: Ethanol.
-
Procedure:
-
Dissolve the 4-substituted-β-ketoester pyridine derivative (1.0 mmol) and the 5-amino-1-phenylpyrazole derivative (1.0 mmol) in ethanol (10 mL).
-
Heat the mixture to reflux (or a specified temperature, e.g., 95°C) and stir for several hours (e.g., 2-16 h).[1][12]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel.
-
Foundational Protocols
Protocol for the Synthesis of this compound
A robust method for synthesizing this compound is the diazotization of 4-aminopyridine, followed by hydrolysis of the diazonium salt intermediate.[16]
Quantitative Data for this compound Synthesis
| Parameter | Value/Reagent | Reference |
| Starting Material | 4-Aminopyridine (99% purity) | [16] |
| Diazotizing Agent | Butyl nitrite | [16] |
| Acid Medium | 35% (w/w) Sulfuric Acid | [16] |
| Neutralization | Barium hydroxide solution | [16] |
| Final Product | This compound | [16] |
| Overall Yield | ~92% | [16] |
| Purity | >99% | [16] |
Experimental Protocol for this compound Synthesis[16]
-
Reagents: 4-Aminopyridine (99%), Concentrated Sulfuric Acid (98%), Butyl nitrite, Barium hydroxide, Activated carbon, Methanol (B129727).
-
Procedure:
-
Diazotization:
-
In a 1000 mL three-neck flask, add 400 mL of water. Carefully and slowly add 140 mL of concentrated sulfuric acid while cooling in an ice bath (maintain 20-40°C).
-
Once cooled to 0-20°C, add 95 g of 4-aminopyridine.
-
Cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add 150.8 g of butyl nitrite dropwise over ~120 minutes, strictly maintaining the temperature between 0-5°C.
-
-
Hydrolysis and Neutralization:
-
Transfer the diazonium solution to a larger flask and dilute with 2000 mL of water.
-
Add a barium hydroxide solution to neutralize the mixture, controlling the temperature between 30-60°C, until the pH reaches 7.5-8.0.
-
Bubble carbon dioxide gas through the solution to precipitate excess barium as barium carbonate until the pH is ~6.
-
Filter the mixture to remove barium sulfate and barium carbonate. The filtrate contains crude this compound.
-
-
Purification:
-
Add activated carbon to the filtrate to decolorize.
-
Filter to remove the carbon, then add methanol to the filtrate.
-
Concentrate the solution under reduced pressure to obtain high-purity this compound.
-
-
Protocol for N-Alkylation of this compound
The N-alkylation of the pyridin-4-one tautomer is a critical transformation for creating a wide variety of biologically active molecules.[17] Selective N-alkylation is favored over O-alkylation in polar aprotic solvents with appropriate bases.[17]
Experimental Protocol for N-Alkylation[17]
-
Reagents: this compound, Alkyl halide (e.g., benzyl (B1604629) bromide, methyl iodide), Anhydrous potassium carbonate (K₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.) and anhydrous K₂CO₃ (2.0 eq.).
-
Under an inert atmosphere, add anhydrous DMF to achieve a concentration of 0.1-0.5 M.
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.5 eq.) dropwise.
-
Heat the mixture to 60-80°C and maintain for 4-24 hours (monitor by TLC).
-
After cooling, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Torsemide? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. Torasemide. A review of its pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP1741429A2 - Processes for preparing torsemide - Google Patents [patents.google.com]
- 7. US6670478B2 - Process for preparing torsemide intermediate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. news-medical.net [news-medical.net]
- 10. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Page loading... [wap.guidechem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Pyridin-4-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-4-ol and its predominant tautomeric form, pyridin-4(1H)-one, represent a privileged scaffold in the field of medicinal chemistry. This versatile heterocyclic structure is a fundamental building block in a wide array of pharmaceutical agents, targeting conditions from cancer to cardiovascular and neurodegenerative diseases. Its utility stems from its unique electronic properties, its capacity to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for various functional groups, which can improve a drug candidate's physicochemical and pharmacokinetic properties.[1][2][3]
The tautomeric equilibrium between the hydroxy (enol) form and the keto form is a critical feature of this scaffold. In the gas phase, the 4-hydroxypyridine (B47283) tautomer is favored, while in polar solvents and physiological conditions, the pyridin-4(1H)-one form predominates.[4][5][6] This dynamic nature can significantly influence a molecule's interaction with biological targets and its ADME (absorption, distribution, metabolism, and excretion) properties.[7]
Figure 1: Tautomeric equilibrium of this compound.
The pyridinone core is also a well-established bioisostere, capable of mimicking functional groups like amides, phenols, and other nitrogen-containing heterocycles.[2][3][8] This allows medicinal chemists to fine-tune properties such as solubility, metabolic stability, and target binding affinity.
Figure 2: Bioisosteric relationships of the Pyridin-4-one scaffold.
Application 1: Anticancer Agents - Kinase Inhibitors
The pyridin-4-one scaffold is a cornerstone in the design of kinase inhibitors for cancer therapy. Many cancers are driven by dysregulated kinase activity, and pyridinone-based molecules can act as competitive inhibitors at the ATP-binding site of these enzymes, blocking downstream signaling pathways essential for cancer cell proliferation and survival.[1][9] Key targets include receptor tyrosine kinases like c-Met and VEGFR-2, which are crucial for tumor growth, angiogenesis, and metastasis.[1][10]
Figure 3: Mechanism of action for Pyridin-4-one based kinase inhibitors.
Quantitative Data: Pyridin-4-one Derivatives as Kinase Inhibitors
The following table summarizes the in vitro activity of representative pyridin-4-one derivatives against key oncogenic kinases.
| Compound Class | Target Kinase | IC₅₀ | Reference |
| Pyridin-4-olate (Cabozantinib bioisostere) | c-Met | 4.9 nM | [1] |
| Bis-triazolo-quinoxaline derivative (Cpd 23j) | VEGFR-2 | 3.7 nM | [10] |
| Pyridylpyrimidinylaminophenyl derivative (Cpd 20) | c-Src | Comparable to Imatinib | [11] |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazolo[3,4-b]pyridine Kinase Inhibitor Core
This protocol describes a general method for synthesizing the pyrazolo[3,4-b]pyridine scaffold, a common core in kinase inhibitors, starting from a pyridin-4-one precursor.[9]
Figure 4: General workflow for Pyrazolo[3,4-b]pyridine synthesis.
-
Materials:
-
4-substituted-β-ketoester pyridine derivative (1.0 mmol)
-
5-amino-1-phenylpyrazole derivative (1.0 mmol)
-
Lewis acid catalyst (e.g., ZrCl₄, 0.15 mmol)
-
Anhydrous Ethanol (10 mL)
-
Chloroform (B151607) and Water for extraction
-
Anhydrous sodium sulfate (B86663)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the 4-substituted-β-ketoester pyridine derivative (1.0 mmol) in ethanol (10 mL), add the 5-amino-1-phenylpyrazole derivative (1.0 mmol).[9]
-
Add a catalytic amount of the Lewis acid (e.g., ZrCl₄, 0.15 mmol) to the reaction mixture.[9]
-
Heat the mixture to reflux (approximately 95°C) and stir vigorously for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[9]
-
Upon completion, cool the reaction mixture to room temperature and concentrate in vacuo.[9]
-
Partition the resulting residue between chloroform and water. Separate the organic layer.
-
Wash the aqueous phase with chloroform (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted-1-phenyl-1H-pyrazolo[3,4-b]pyridine.[9]
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general luminescence-based assay to determine the IC₅₀ value of a test compound against a target kinase like c-Met or VEGFR-2.[12][13][14][15] The principle is to measure the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates less ATP consumed and therefore stronger inhibition.[13]
-
Materials:
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration should typically be ≤1%.[15]
-
Reaction Setup: In a multi-well plate, add the diluted test compound, recombinant kinase, and kinase substrate to each well. Include a positive control (no inhibitor, 100% activity) and a negative control (no kinase, background).[13]
-
Initiation: Initiate the kinase reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45-60 minutes).[13][15]
-
Detection: Stop the reaction by adding the luminescence-based ATP detection reagent according to the manufacturer's protocol. This reagent depletes the remaining ATP while generating a light signal via a luciferase reaction.[12]
-
Measurement: Incubate at room temperature for 10-30 minutes to stabilize the luminescent signal, then measure the luminescence using a plate reader.[13][16]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Application 2: Therapeutics for Neurodegenerative Diseases
This compound derivatives are being actively investigated for the treatment of neurodegenerative disorders, particularly Alzheimer's disease.[1] A primary strategy involves the inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132).[17] By inhibiting AChE, these compounds increase acetylcholine levels in the brain, which can help to alleviate some of the cognitive symptoms of the disease.
Figure 5: Mechanism of Acetylcholinesterase (AChE) inhibition.
Quantitative Data: Pyridine Derivatives as AChE Inhibitors
| Compound | Target | IC₅₀ (µM) | Reference |
| Pyridine Diamine Derivative (Cpd 9) | EeAChE | 0.312 | [4] |
| Pyridine Diamine Derivative (Cpd 22) | eqBChE** | 0.099 | [4] |
| Pyridine Amine Derivative (PAT) | AChE | Not specified, but activity confirmed | [18] |
| EeAChE: Electrophorus electricus Acetylcholinesterase; **eqBChE: equine Butyrylcholinesterase |
Experimental Protocol
Protocol 3: Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes the widely used spectrophotometric method developed by Ellman to measure AChE activity and screen for inhibitors.[17][19] The assay measures the production of thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion that can be quantified by its absorbance at 412 nm.[17][18]
-
Materials:
-
Acetylcholinesterase (AChE) solution[17]
-
0.1 M Phosphate Buffer (pH 8.0)[17]
-
10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in buffer[17]
-
14 mM Acetylthiocholine iodide (ATCI) substrate solution in water (prepare fresh)[17]
-
Test compound (serially diluted)
-
Clear, flat-bottom 96-well microplate
-
Microplate reader capable of kinetic measurements at 412 nm[17]
-
-
Procedure:
-
Plate Setup: In a 96-well plate, prepare the following for each sample in triplicate:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of test compound solution at various concentrations.[17]
-
-
Pre-incubation: Add all components except the ATCI substrate to the respective wells. Mix gently and incubate the plate for 10-15 minutes at 25-37°C.[17][19]
-
Initiation: Initiate the reaction by adding 10 µL of the ATCI solution to all wells.
-
Measurement: Immediately begin measuring the absorbance at 412 nm in kinetic mode, taking readings at regular intervals (e.g., every 10-60 seconds) for 3-10 minutes.[19][20]
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each well.
-
Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
-
-
Application 3: Diuretics - Synthesis of Torasemide
This compound is a crucial starting material in the industrial synthesis of Torasemide, a potent loop diuretic used to treat edema and hypertension.[21] The synthesis transforms the simple this compound core into a complex, multi-functionalized pyridine derivative through a sequence of sulfonation, chlorination, amination, and substitution reactions.[9][22]
Figure 6: Synthetic workflow for Torasemide from this compound.
Experimental Protocol
Protocol 4: Synthesis of 4-Hydroxypyridine-3-sulfonic Acid (Step 1)
This protocol details the initial sulfonation of this compound, the first key step in the synthesis of Torasemide.[22][23]
-
Materials:
-
Fuming sulfuric acid (20% SO₃, 120 mL)
-
Mercury sulfate (1.90 g, 6.4 mmol)
-
This compound (4-hydroxypyridine) (38.04 g, 0.4 mol)
-
Industrial ethanol
-
Three-necked round-bottom flask with reflux condenser and thermometer
-
-
Procedure:
-
To a three-necked round-bottom flask, add fuming sulfuric acid (120 mL) and mercury sulfate (1.90 g).[23]
-
Cool the mixture in an ice bath and stir for 20 minutes.
-
Add 4-hydroxypyridine (38.04 g) portion-wise, ensuring the temperature is maintained below 25°C.[23]
-
Slowly heat the resulting mixture to 190°C and continue stirring at this temperature for 10 hours.[23]
-
After the reaction, cool the mixture to room temperature and then carefully pour it into industrial ethanol (360 mL).[22]
-
Stir the resulting slurry in an ice bath for 1 hour and then collect the precipitate by filtration.
-
Wash the filter cake with additional ethanol and dry under vacuum at 60°C to afford 4-hydroxypyridine-3-sulfonic acid as a white solid.[23] The product can be carried on to the next step without further purification.[23]
-
Conclusion
This compound and its tautomer, pyridin-4-one, are undeniably valuable scaffolds in medicinal chemistry. Their synthetic accessibility and versatile binding properties make them an attractive foundation for the rational design of novel therapeutics.[1] The applications highlighted here—from targeted cancer therapies and diuretics to potential treatments for neurodegenerative diseases—showcase the enduring importance of this privileged structure in the development of modern medicines. The provided protocols offer a practical resource for researchers aiming to explore the vast potential of this compound derivatives in their own drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 4. chemtube3d.com [chemtube3d.com]
- 5. researchgate.net [researchgate.net]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. japsonline.com [japsonline.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. nbinno.com [nbinno.com]
- 22. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 23. thieme-connect.com [thieme-connect.com]
Application Notes and Protocols: Synthesis and Utility of Pyridin-4-yl Nonaflates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridin-4-yl nonaflates are versatile and highly reactive intermediates in modern organic synthesis, particularly valued for their role as exceptional electrophilic partners in palladium-catalyzed cross-coupling reactions.[1][2] The nonafluorobutanesulfonyl (nonaflate, Nf) group is a superior leaving group, often demonstrating enhanced stability and reactivity compared to the more common triflate group.[1] This reactivity makes pyridin-4-yl nonaflates crucial building blocks in the synthesis of complex molecules, especially in the development of novel pharmaceuticals and functional materials where the pyridine (B92270) motif is a key structural component.[3]
The conversion of pyridin-4-ols, which exist in tautomeric equilibrium with pyridin-4-ones, to their corresponding nonaflates significantly enhances their utility in C-C bond formation. This document provides detailed protocols for the synthesis of pyridin-4-yl nonaflates and their subsequent application in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions.
Synthesis of Pyridin-4-yl Nonaflates
The synthesis of pyridin-4-yl nonaflates is typically achieved through the O-sulfonylation of the corresponding pyridin-4-ol or its conjugate base, the pyridin-4-olate (B372684).[1] Two common protocols are outlined below.
Protocol 1: Nonaflation of Pyridin-4-ols using Sodium Hydride
This protocol is suitable for the nonaflation of pyridin-4-ols via in situ formation of the sodium pyridin-4-olate.
Experimental Workflow:
Caption: General workflow for the synthesis of pyridin-4-yl nonaflates using NaH.
Methodology:
-
A solution of the crude this compound/pyridin-4-one mixture is prepared in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Sodium hydride (NaH, 1.1 equivalents) is added portion-wise to the solution to deprotonate the this compound, forming the sodium pyridin-4-olate in situ.[1][2] The resulting mixture is stirred at room temperature for 30 minutes.[1]
-
Nonafluorobutanesulfonyl fluoride (B91410) (NfF, 1.2 equivalents) is then added to the reaction mixture.[1]
-
The reaction is stirred at room temperature until the starting material is completely consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Upon completion, the reaction is carefully quenched with water.[1]
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[1]
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrated under reduced pressure.[1]
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield the pure pyridin-4-yl nonaflate.[1]
Protocol 2: Nonaflation of Pyridin-4-ols using Triethylamine
This protocol offers an alternative base for the nonaflation reaction.
Methodology:
-
The this compound derivative (1.0 equivalent) is dissolved in anhydrous dichloromethane (B109758) (CH2Cl2) under an inert atmosphere.[1]
-
Triethylamine (Et3N, 4.0 equivalents) is added to the solution.[1]
-
The solution is cooled to 0 °C in an ice bath.[1]
-
Nonafluorobutanesulfonyl fluoride (NfF) or nonafluorobutanesulfonyl anhydride (B1165640) (Nf2O) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.[1]
-
After the reaction is complete, the mixture is diluted with water and extracted three times with dichloromethane.[1]
-
The combined organic phases are dried over anhydrous sodium sulfate (Na2SO4) and concentrated under reduced pressure.[1]
-
The residue is purified by column chromatography on silica gel to afford the desired pyridin-4-yl nonaflate.[1]
Table 1: Representative Yields for the Synthesis of Pyridin-4-yl Nonaflates
| Compound | R1 | R2 | R3 | R4 | Overall Yield (%) [a] | Reference |
| 20 | Ph | H | Me | CO2Et | 55 | [1] |
| 21 | 4-MeO-C6H4 | H | Me | CO2Et | 64 | [1] |
| 22 | 4-F-C6H4 | H | Me | CO2Et | 51 | [1] |
[a] Overall yields for a four-component synthesis proceeding through a pyridin-4-olate intermediate to the final pyridin-4-yl nonaflate product.[1]
Cross-Coupling Reactions of Pyridin-4-yl Nonaflates
Pyridin-4-yl nonaflates are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds at the 4-position of the pyridine ring.[4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp2)-C(sp2) bonds between the pyridin-4-yl nonaflate and an organoboron reagent.
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Protocol:
-
To a reaction vessel containing the pyridin-4-yl nonaflate (1.0 equivalent) and the boronic acid or ester (1.2-1.5 equivalents) are added a palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 2-5 mol%) and a base (e.g., K2CO3, Cs2CO3, K3PO4, 2-3 equivalents).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon).
-
A suitable solvent system (e.g., dioxane/water, toluene, DMF) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The crude product is purified by column chromatography.
Table 2: Examples of Suzuki-Miyaura Coupling with Pyridin-4-yl Nonaflates
| Pyridin-4-yl Nonaflate | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Diphenylpyridin-4-yl nonaflate | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/EtOH/H2O | 100 | 85 | [5] |
| 2,6-Dimethylpyridin-4-yl nonaflate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | Dioxane | 100 | 92 | [5] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond between a pyridin-4-yl nonaflate and a terminal alkyne.[6][7]
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.
General Protocol:
-
A mixture of the pyridin-4-yl nonaflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2/PPh3, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) is placed in a reaction vessel under an inert atmosphere.[6][7]
-
A solvent mixture, typically DMF and an amine base such as diisopropylamine (B44863) (iPr2NH), is added.[6][7]
-
The terminal alkyne (1.2-1.5 equivalents) is then added.[6]
-
The reaction mixture is heated (typically to 60-70 °C) and stirred until completion.[6][7]
-
The reaction is quenched with water or saturated aqueous NH4Cl and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated.
-
The crude product is purified by column chromatography.
Table 3: Examples of Sonogashira Coupling with Pyridinyl Nonaflates
| Pyridinyl Nonaflate | Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Yield (%) | Reference |
| Pyridinediyl bisnonaflate | (Triisopropylsilyl)acetylene | Pd(PPh3)4 / CuI | iPr2NH / DMF | 60 | 44 | [6] |
| Pyridinediyl bisnonaflate | Phenylacetylene | Pd(OAc)2/PPh3 / CuI | iPr2NH / DMF | 70 | 30 | [7] |
Heck Coupling
The Heck reaction facilitates the coupling of pyridin-4-yl nonaflates with alkenes.[5]
Catalytic Cycle:
Caption: Simplified catalytic cycle for the Heck cross-coupling reaction.
General Protocol:
-
In a reaction vessel, the pyridin-4-yl nonaflate (1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), a phosphine (B1218219) ligand (e.g., PPh3, P(o-tol)3), and a base (e.g., Et3N, K2CO3) are combined.
-
The vessel is purged with an inert gas.
-
The alkene (1.2-2.0 equivalents) and a suitable solvent (e.g., DMF, NMP, acetonitrile) are added.
-
The mixture is heated (typically 80-140 °C) until the starting material is consumed.
-
After cooling, the reaction is worked up by adding water and extracting with an organic solvent.
-
The organic phase is dried, concentrated, and the product is purified by chromatography.
Table 4: Examples of Heck Coupling with Pyridin-4-yl Nonaflates
| Pyridin-4-yl Nonaflate | Alkene | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Diphenylpyridin-4-yl nonaflate | Styrene | Pd(OAc)2 / P(o-tol)3 | Et3N | DMF | 100 | 78 | [5] |
| 2,6-Dimethylpyridin-4-yl nonaflate | n-Butyl acrylate | Pd(OAc)2 / PPh3 | K2CO3 | Acetonitrile | 80 | 85 | [5] |
Conclusion
Pyridin-4-yl nonaflates are highly valuable and versatile intermediates for the synthesis of functionalized pyridine derivatives. The protocols outlined in these application notes provide robust and reproducible methods for their preparation and subsequent use in key palladium-catalyzed cross-coupling reactions. The superior reactivity of the nonaflate leaving group allows for efficient C-C bond formation under relatively mild conditions, making these building blocks indispensable for researchers in medicinal chemistry and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Preparation of pyridine-3,4-diols, their crystal packing and their use as precursors for palladium-catalyzed cross-coupling reactions [beilstein-journals.org]
Application Notes and Protocols: Pyridin-4-ol as a Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pyridin-4-ol as a Ligand
This compound is a versatile heterocyclic compound that plays a significant role in coordination chemistry. Its utility as a ligand is profoundly influenced by keto-enol tautomerism, where it exists in equilibrium with its keto form, pyridin-4(1H)-one.[1] This tautomeric property allows for a variety of coordination modes. In its deprotonated form, pyridin-4-olate (B372684), it can coordinate to metal ions as a monodentate ligand through either the nitrogen or oxygen atom, as a bidentate chelating ligand, or as a bridging ligand, which facilitates the formation of polynuclear complexes and coordination polymers.[1][2] The anionic nature of the pyridin-4-olate form renders it a strong σ-donor, leading to the formation of stable complexes with a wide range of metal ions.[1] The prevalence of either the pyridinol or the pyridone tautomer is dependent on factors such as the solvent and pH of the reaction medium, with the pyridone form often being favored in polar solvents and in the crystalline state.[1] This adaptability in coordination gives rise to a remarkable structural diversity in its metal complexes, which in turn dictates their chemical and physical properties, including catalytic activity, magnetic behavior, and potential as therapeutic agents.[1][3]
Data Presentation
Crystallographic Data of Pyridin-4-olate Metal Complexes
The structural diversity of pyridin-4-olate complexes is best illustrated by single-crystal X-ray diffraction data. Below is a summary of key crystallographic parameters for a selection of metal complexes.
| Metal Ion | Complex Formula | Crystal System | Space Group | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) |
| Silver(I) | [Ag(py)₂]ClO₄ | Orthorhombic | - | Linear | Ag-N: 2.126(4), 2.133(4) | N-Ag-N: 173.83(17) |
| Cobalt(II) | [Co(L)Br]Br·CH₃OH | - | - | Distorted Octahedral | Co-N (pyridine): 2.059-2.068, Co-N (pendant): 2.090-2.210, Co-N (aliphatic): 2.330-2.438, Co-Br: 2.563 | - |
| Cobalt(II) | [Co(NO₃)(PyTT)₂(H₂O)]NO₃ | - | - | Distorted Octahedral | Co-N (thiazoline): ~2.067, Co-N (imino): ~2.122, Co-O (nitrate): 2.249(2), Co-O (water): 2.105(2) | 84.07(8) - 98.66(8) |
| Mercury(II) | [Hg(Pyridine)₄(NO₃)₂]·2(Pyridine) | Monoclinic | - | HgN₄O₃ | Hg-N: ~2.38, Hg-O: ~2.68 | - |
Note: 'L' in the Cobalt(II) complex refers to a 17-membered pyridine-based N₃O₂-macrocyclic ligand containing two pyridin-2-ylmethyl pendant arms. 'PyTT' refers to 2-(2-Pyridyl)Imino-N-(2-Thiazolin-2-yl)Thiazolidine.[4][5][6]
Magnetic Properties of Pyridin-4-olate Coordination Polymers
The bridging capability of the pyridin-4-olate ligand allows for the formation of coordination polymers with interesting magnetic properties.
| Complex | Description | Magnetic Anisotropy (D value cm⁻¹) | Magnetic Exchange Interaction (J value cm⁻¹) |
| {Co(DClQ)₂(bpy)}n | 1D coordination polymer | +65.3 | -0.16 |
| {Co₂(DClQ)₄(tpb)}n | 2D coordination polymer, exhibits slow magnetic relaxation | -91.2 | -0.009 |
DClQ = 5,7-dichloro-8-hydroxyquinoline; bpy = 4,4'-dipyridine; tpb = 1,2,4,5-tetra(4-pyridyl)benzene. A positive D value indicates easy-plane anisotropy, while a negative D value indicates easy-axis anisotropy.[7]
Catalytic Activity of this compound Metal Complexes
This compound and its derivatives, when complexed with transition metals, have shown potential as catalysts in various organic reactions.
| Catalyst System | Reaction | Substrate | Product Yield | Turnover Frequency (TOF) |
| --INVALID-LINK--₂ with 4-CN-pyridine | Triphenylmethane Hydroxylation | Triphenylmethane | 83.00% | 20.75 h⁻¹ |
| --INVALID-LINK--₂ with pyridine (B92270) | Triphenylmethane Hydroxylation | Triphenylmethane | 37.12% | 9.28 h⁻¹ |
| --INVALID-LINK--₂ / [PdL₂Y₂] | Suzuki-Miyaura Cross-Coupling | Various | >90% | - |
| --INVALID-LINK--₂ / [PdL₂Y₂] | Heck Cross-Coupling | Various | >90% | - |
| Palladium macrocycles with 4-pyridylselenolate | Suzuki C-C Cross-Coupling | Various | - | 5 x 10⁷ |
PBI = 2-(2-pyridyl)benzimidazole. L = 4-X-py, Y = Cl⁻ or NO₃⁻.[8][9][10]
Biological Activity of Pyridine-Derived Compounds
Pyridine derivatives are scaffolds in the design of therapeutic agents. The antiproliferative activity of such compounds is often evaluated by their IC50 values.
| Compound Class | Cancer Cell Line | IC50 Value (µM) |
| Planar pentadentate ligand (H₂L·2H₂O) | Human melanoma (FemX) | 45.40 |
| Pyridine derivative with -OH group | - | 4.75 |
| Pyridine derivative with -OMe group | - | 17.63 |
| Pyridine derivative with -F group | - | 24.89 |
| Pyridine derivative with -NO₂ group | - | 35.5 |
IC50 is the concentration of a drug that gives a half-maximal response.[11][12]
Experimental Protocols
Synthesis of Pyridin-4-olate Metal Complexes
General Considerations: The synthesis of pyridin-4-olate metal complexes is typically carried out by reacting a soluble metal salt with 4-hydroxypyridine (B47283) in a suitable solvent.[1] The deprotonation of the hydroxyl group can be facilitated by the addition of a base or can occur upon coordination to the metal ion.[1][3]
Protocol 1: Synthesis of a Nickel(II)-Pyridine Complex [Ni(C₅H₅N)₂Cl₂] [13][14]
-
Materials: Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), pyridine (C₅H₅N), ethanol (B145695).
-
Procedure:
-
Dissolve 0.1 moles (23.77 g) of NiCl₂·6H₂O in 100 mL of distilled ethanol with continuous stirring. The solution will be greenish-blue.
-
To this solution, add 0.1 moles (8.05 mL) of pyridine dropwise with continuous stirring. The color of the mixture will instantly turn deep blue.
-
Continue stirring the reaction mixture on a magnetic stirrer for an additional 2-3 hours.
-
Reflux the mixture for approximately 10 hours in a water bath.
-
Allow the reaction mixture to stand for 30 hours, during which a light yellow precipitate will begin to form.
-
To ensure complete precipitation, let the mixture stand for another 24 hours.
-
Separate the light yellow nickel-pyridine complex by vacuum filtration.
-
Wash the complex with redistilled ethanol until the filtrate is colorless.
-
Dry the final product in a vacuum desiccator over silica (B1680970) gel.
-
Protocol 2: Synthesis of a Cobalt(II)-Pyridine Complex
-
Materials: Cobalt(II) salt (e.g., CoCl₂·6H₂O, Co(NO₃)₂·6H₂O), 4-hydroxypyridine, methanol.
-
Procedure:
-
Prepare a solution of the cobalt(II) salt in methanol.
-
In a separate flask, dissolve 4-hydroxypyridine in methanol.
-
Slowly add the 4-hydroxypyridine solution to the cobalt(II) salt solution with constant stirring.
-
The reaction mixture may be stirred at room temperature or gently heated under reflux, depending on the desired product.
-
Crystals of the complex can often be obtained by slow evaporation of the solvent or by vapor diffusion of a less polar solvent (e.g., diethyl ether) into the methanolic solution.[5]
-
Characterization of Pyridin-4-olate Complexes
Protocol 3: Single-Crystal X-ray Diffraction [15][16][17]
-
Objective: To determine the precise three-dimensional atomic and molecular structure of the crystalline complex.
-
Procedure:
-
Crystal Mounting: A suitable single crystal of the complex is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (commonly from a Mo or Cu source) are directed at the crystal.[16][17] The crystal is rotated, and the diffraction pattern is collected on a detector.[15]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, and the atomic positions are determined. The structural model is then refined using least-squares methods to obtain accurate bond lengths, bond angles, and other crystallographic parameters.[17]
-
Protocol 4: Determination of Magnetic Susceptibility using an Evans Balance [18][19][20]
-
Objective: To determine the number of unpaired electrons in a coordination complex.
-
Procedure:
-
Sample Preparation: A known mass of the solid complex is packed uniformly into a sample tube to a specific length.
-
Measurement: The Evans balance measures the change in current required to maintain a set of suspended permanent magnets in balance after their magnetic fields interact with the sample.[20]
-
An initial reading is taken with an empty sample tube (R₀).
-
The packed sample tube is then placed in the balance, and a new reading (R) is recorded.
-
The mass and length of the sample, along with the ambient temperature, are also recorded.
-
Calculation: The magnetic susceptibility (χg) and the effective magnetic moment (µeff) are calculated from these measurements. The number of unpaired electrons can then be determined from the spin-only magnetic moment formula.
-
Mandatory Visualization
Caption: General workflow for the synthesis and characterization of pyridin-4-olate metal complexes.
Caption: A hypothetical catalytic cycle for an oxidation reaction involving a this compound metal complex.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Characterization of a New Cobalt(II) Complex with 2-(2-Pyridyl)Imino-N-(2-Thiazolin-2-yl)Thiazolidine (PyTT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tuning the structure and magnetic properties via distinct pyridine derivatives in cobalt(ii) coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. The evaluation of cytotoxic activity of planar pentadentate ligand 2',2"'-(2,6-pyridindiyldiethylidyne) dioxamohydrazide dihydrate (H2l x 2H2O) and its metal coordination complexes; pitfalls in the use of the MTT-assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
- 17. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 18. scribd.com [scribd.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Application Notes and Protocols: Pyridin-4-ol in the Preparation of Antimicrobial Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of metal complexes incorporating Pyridin-4-ol (also known as 4-hydroxypyridine). This document includes detailed experimental protocols, quantitative antimicrobial activity data, and visualizations of key workflows and potential mechanisms of action to guide researchers in the development of novel antimicrobial agents.
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of new antimicrobial compounds with novel mechanisms of action. Metal complexes offer a promising avenue for the discovery of such agents. This compound, a versatile heterocyclic ligand, can coordinate with a variety of metal ions through its nitrogen and oxygen atoms, forming stable complexes. These metal complexes have demonstrated significant potential as antimicrobial agents, often exhibiting enhanced activity compared to the free ligand. The ability to modify the metal center and other coordinated ligands allows for the fine-tuning of their biological properties.
Data Presentation: Antimicrobial Activity of this compound and Related Metal Complexes
The antimicrobial efficacy of metal complexes is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following tables summarize the antimicrobial activity of selected metal complexes against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of Pyridine-Based Metal Complexes
| Complex/Compound | Organism | MIC (µg/mL) | Reference |
| [Cu(hypydc)(dmp)]·H₂O | Staphylococcus aureus | 23 | [1] |
| Bacillus cereus | 23 | [1] | |
| Listeria monocytogenes | 23 | [1] | |
| Enterococcus faecalis | 187 | [1] | |
| Salmonella typhimurium | 94 | [1] | |
| Escherichia coli | 450 | [1] | |
| Candida albicans | 23 | [1] | |
| Zinc(II) Iminopyridine Complex (Ia) | Staphylococcus aureus | 64 | [2] |
| Escherichia coli | 128 | [2] | |
| Cobalt(II) Enrofloxacin Pyridine (B92270) Complex | Escherichia coli | More active than free drug | [3] |
| Staphylococcus aureus | More active than free drug | [3] | |
| Silver(I) Pyridine Complex (2) | Pseudomonas aeruginosa | 4 | [4] |
| Klebsiella pneumoniae | 32 | [4] | |
| Escherichia coli | 64 | [4] | |
| Candida albicans | 16 | [4] |
Note: hypydc is 4-hydroxypyridine-2,6-dicarboxylic acid, a derivative of this compound. dmp is 2,9-dimethyl-1,10-phenanthroline. MIC values for some related pyridine complexes are included for comparison.
Table 2: Zone of Inhibition of Pyridine-Based Metal Complexes
| Complex/Compound | Organism | Concentration (µ g/disk ) | Zone of Inhibition (mm) | Reference |
| [Cu(hypydc)(dmp)]·H₂O | Staphylococcus aureus | 30 | 28 | [1] |
| Bacillus cereus | 30 | 30 | [1] | |
| Listeria monocytogenes | 30 | 30 | [1] | |
| Enterococcus faecalis | 30 | 24 | [1] | |
| Salmonella typhimurium | 30 | 26 | [1] | |
| Escherichia coli | 30 | 18 | [1] | |
| Candida albicans | 30 | 32 | [1] | |
| Copper(II) picolinic acid complex | Staphylococcus aureus | 50 | >6 | [5] |
| Pseudomonas aeruginosa | 50 | >6 | [5] | |
| Salmonella typhi | 50 | >6 | [5] | |
| Escherichia coli | 50 | >6 | [5] |
Experimental Protocols
Protocol 1: General Synthesis of this compound Metal(II) Complexes
This protocol provides a general method for the synthesis of transition metal complexes of this compound.[6]
Materials:
-
4-Hydroxypyridine (B47283) (this compound)
-
Metal(II) salt (e.g., CoCl₂·6H₂O, Cu(NO₃)₂·3H₂O, Zn(CH₃COO)₂·2H₂O)
-
Ethanol (B145695) or Methanol
-
Deionized water
-
Base (e.g., NaOH, KOH, or triethylamine)
-
Stirring hotplate
-
Round bottom flask
-
Condenser
-
Filtration apparatus
Procedure:
-
Dissolve 2 mmol of 4-hydroxypyridine in a suitable solvent (e.g., 20 mL of ethanol/water mixture).
-
In a separate beaker, dissolve 1 mmol of the chosen metal(II) salt in the same solvent.
-
With continuous stirring, add the metal salt solution to the 4-hydroxypyridine solution in the round bottom flask.
-
Slowly add a stoichiometric amount of base dropwise to the reaction mixture to facilitate the deprotonation of the hydroxyl group of this compound.
-
Attach a condenser to the flask and reflux the mixture for 2-4 hours. The formation of a precipitate may be observed.
-
After reflux, allow the mixture to cool to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the collected solid with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the final product in a desiccator over anhydrous CaCl₂.
Protocol 2: Antimicrobial Susceptibility Testing - Broth Microdilution Method (MIC Determination)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized complexes using the broth microdilution method.
Materials:
-
Synthesized this compound metal complex
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the complex in MHB in the wells of a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well containing the diluted complex with the standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no complex) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the complex that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the general workflow from the synthesis of this compound metal complexes to their antimicrobial evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Cobalt(II) complexes with the antimicrobial drug enrofloxacin: structure, antimicrobial activity, DNA- and albumin-binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Pyridin-4-ol Derivatives via Modified Hantzsch-type Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine (B92270) scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among its derivatives, pyridin-4-ols and their tautomeric forms, pyridin-4-ones, represent a particularly important class of compounds, exhibiting a wide range of biological activities. The Hantzsch pyridine synthesis, a classic multi-component reaction first reported in 1881, provides a versatile method for the construction of dihydropyridines, which can be subsequently aromatized to the corresponding pyridines.[1] While the traditional Hantzsch synthesis is not directly amenable to the formation of pyridin-4-ols, modern modifications and related multi-component reactions have been developed to access this valuable class of compounds.
This document provides detailed application notes and protocols for the synthesis of pyridin-4-ol derivatives, focusing on a contemporary three-component reaction that offers high flexibility and substitution patterns not achievable through classical methods.
Reaction Principle and Mechanism
The synthesis of this compound derivatives can be achieved through a multi-component reaction involving the condensation of a lithiated alkoxyallene, a nitrile, and a carboxylic acid.[2] This approach circumvents the limitations of the traditional Hantzsch synthesis for this specific substitution pattern.
The reaction proceeds through a series of key steps:
-
Addition of Lithiated Alkoxyallene to Nitrile: The reaction is initiated by the addition of a lithiated alkoxyallene to a nitrile, forming a lithiated ketenimine intermediate.
-
Acylation of the Ketenimine: The ketenimine intermediate is then acylated by a carboxylic acid.
-
Cyclization: The resulting β-ketoenamide undergoes an intramolecular cyclization to form the this compound ring.
This sequence allows for the introduction of a wide variety of substituents at different positions of the pyridine ring, depending on the choice of the starting materials. A notable feature of the resulting this compound derivatives is their existence in a tautomeric equilibrium with the corresponding pyridin-4-one form.[2] This can present challenges in purification and characterization, as both tautomers can coexist in solution.[3]
Visualization of the Synthesis Pathway
The following diagram illustrates the general mechanism for the three-component synthesis of this compound derivatives.
References
Application Notes: Palladium-Catalyzed Reactions of Pyridin-4-ol Derivatives
Introduction
Pyridin-4-ol and its tautomeric form, pyridin-4(1H)-one, represent a privileged scaffold in medicinal chemistry and materials science.[1] This versatile heterocyclic building block is integral to the synthesis of a wide array of pharmaceuticals, including kinase inhibitors and diuretics, owing to its unique electronic properties and ability to act as a bioisostere.[1][2] However, the direct use of this compound in cross-coupling reactions is challenging due to the poor leaving group ability of the hydroxyl moiety.
A common and effective strategy is to convert the hydroxyl group into a more reactive electrophilic partner, such as a triflate (-OTf), nonaflate (-ONf), or halide (-Cl, -Br).[3][4] These activated derivatives readily participate in palladium-catalyzed cross-coupling reactions, which are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds with high efficiency.[5][6] This document provides detailed application notes and experimental protocols for key palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—for the functionalization of this compound derivatives.
Activation of this compound for Cross-Coupling
The hydroxyl group of this compound must first be converted into a suitable leaving group. The most common methods involve transformation into a triflate or nonaflate, which are excellent substrates for palladium-catalyzed reactions.[3] This activation is a critical first step before attempting cross-coupling.
Caption: Workflow for activating this compound to a reactive triflate or nonaflate derivative.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds between an organoboron reagent (boronic acid or ester) and an organic halide or pseudohalide.[5] This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds, which are common motifs in pharmaceuticals.[7][8]
Application Notes:
-
Substrates: Pyridin-4-yl triflates, nonaflates, or halides are effective coupling partners.[3][4]
-
Catalysts: A variety of palladium catalysts can be used. For routine couplings, Pd(PPh₃)₄ or PdCl₂(dppf) often provide good yields.[4] For more challenging substrates, catalyst systems with bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands may be required.[4][9]
-
Bases: An inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to facilitate the transmetalation step.[5]
-
Solvents: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DME) and water is typically used.
Representative Suzuki-Miyaura Reaction Conditions
| Entry | Pyridine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pyridin-4-yl Triflate | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 2 | 2-Chloro-pyridin-4-ol | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 80-90 |
| 3 | Pyridin-4-yl Nonaflate | Thiophene-2-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 | >90[3] |
| 4 | 2,6-Dichloro-pyridin-4-ol | Vinylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 75-85 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the pyridin-4-yl derivative (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).[4]
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 8-12 hours).[5] Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired coupled product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides.[10] This reaction is exceptionally valuable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[11][12]
Application Notes:
-
Substrates: Activated this compound derivatives (triflates, halides) are suitable electrophiles. A wide range of primary and secondary amines can be used as nucleophiles.[13]
-
Catalyst System: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos are commonly used in combination with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[5][14]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (B84403) (K₃PO₄) are frequently employed.[5]
-
Solvents: Anhydrous, non-protic solvents like toluene, dioxane, or THF are necessary.
Representative Buchwald-Hartwig Reaction Conditions
| Entry | Pyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Chloropyridine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 110 | >90[5] |
| 2 | Pyridin-4-yl Triflate | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 80-90 |
| 3 | 4-Bromopyridine | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3.5) | K₃PO₄ | t-AmOH | 110 | 85-95 |
| 4 | 4-Chloropyridine | Primary Amine | Pd(OAc)₂ (2) | RuPhos (4) | LiHMDS | Dioxane | 100 | 75-88 |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup (Glovebox): In an inert atmosphere glovebox, charge a vial with the pyridin-4-yl derivative (1.0 equiv), the desired amine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).[5]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate phosphine ligand (e.g., XPhos, 4 mol%).[5]
-
Solvent Addition: Seal the vial with a screw cap. Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Remove the vial from the glovebox and place it in a preheated heating block (e.g., 110 °C). Stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the N-arylated product.
Sonogashira Coupling: C-C (Alkyne) Bond Formation
The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide/pseudohalide.[15] It is a reliable method for the synthesis of arylalkynes and conjugated enynes and typically employs a palladium catalyst and a copper(I) co-catalyst.[16][17]
Application Notes:
-
Substrates: Pyridin-4-yl iodides, bromides, and triflates are all effective substrates. The general reactivity trend is I > Br ≈ OTf > Cl.[4][15]
-
Catalyst System: The standard system involves a palladium(0) source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI, as a co-catalyst.[5][18]
-
Base: An amine base, such as triethylamine (B128534) (TEA) or diisopropylamine (B44863) (DIPA), is used. It acts as both a base and, often, as the solvent.[16]
-
Copper-Free Conditions: To avoid issues with homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed, often requiring a different palladium catalyst/ligand system and a stronger base.[16][18]
Representative Sonogashira Reaction Conditions
| Entry | Pyridine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 60 | >90 |
| 2 | Pyridin-4-yl Triflate | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPA | DMF | 80 | 85-95 |
| 3 | 4-Bromopyridine | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | TEA | Acetonitrile | 80 | 80-90 |
| 4 | 4-Chloropyridine | Ethynylbenzene | Pd(OAc)₂/XPhos (2/4) | None (Cu-free) | Cs₂CO₃ | Dioxane | 120 | 70-80 |
Detailed Experimental Protocol: Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask, add the pyridin-4-yl derivative (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper co-catalyst (CuI, 4-10 mol%).[5]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF or a mixture with TEA).[5] Add the amine base (e.g., TEA, 2-3 equiv) followed by the terminal alkyne (1.1-1.5 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60-80 °C) until the starting material is consumed, as monitored by TLC.
-
Workup: Upon completion, remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylpyridine.
Visualized Workflows and Catalytic Cycles
General Palladium Cross-Coupling Catalytic Cycle
The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[19]
Caption: A generalized catalytic cycle for palladium(0)-catalyzed cross-coupling reactions.
Standard Experimental Workflow
A standardized workflow ensures reproducibility and safety in carrying out these sensitive catalytic reactions.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-Catalyzed Reactions | MDPI [mdpi.com]
- 7. Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts] | TCI AMERICA [tcichemicals.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. research.rug.nl [research.rug.nl]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of Sodium Pyridin-4-olate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of sodium pyridin-4-olate (B372684), a valuable intermediate in pharmaceutical and chemical synthesis. The procedure is based on the deprotonation of 4-hydroxypyridine (B47283) (also known as 4-pyridone) using a strong sodium base.
Introduction
Sodium pyridin-4-olate is the sodium salt of 4-hydroxypyridine. 4-Hydroxypyridine exists in a tautomeric equilibrium with its keto form, 4-pyridone.[1] The deprotonation of this compound with a suitable base, such as sodium hydride or a sodium alkoxide, yields the corresponding sodium salt. This salt is a versatile nucleophile and intermediate in the synthesis of various substituted pyridines.
Reaction Scheme
The synthesis involves the deprotonation of 4-hydroxypyridine using a sodium base to form sodium pyridin-4-olate.
Tautomerism of 4-Hydroxypyridine:
/ \ / \ / \ / C---C---C C---C---C
Caption: Experimental workflow for the synthesis of Sodium Pyridin-4-olate.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Pyridin-4-ol
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Pyridin-4-ol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve high-purity material for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in this compound can originate from the synthetic route or degradation. These include:
-
Colored Impurities: Arising from degradation products, residual starting materials, or by-products of synthesis, these often manifest as a yellow, brown, or pink discoloration.[1] this compound and related compounds can degrade when exposed to light, air (oxidation), or high temperatures.[1]
-
Starting Materials and By-products: Incomplete reactions can leave residual starting materials or generate side products with similar polarities to this compound, complicating purification.[1][2]
-
Tautomers: this compound exists in equilibrium with its tautomer, 4-pyridone.[2] While not an impurity in the traditional sense, the presence of both forms can lead to difficulties in characterization and purification, such as broad peaks in chromatography.[2][3]
Q2: My this compound sample is discolored. What is the best first step for purification?
A2: For discolored samples, a common and effective initial step is treatment with activated carbon (charcoal).[1][4] Activated carbon has a high surface area that adsorbs many organic impurities, especially the large, conjugated molecules often responsible for color.[1]
Q3: When should I choose recrystallization over column chromatography for purifying this compound?
A3: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.
-
Recrystallization is highly effective for removing impurities with different solubility profiles than this compound in a specific solvent.[1] It is particularly useful when dealing with significant amounts of impurities and can be used after an initial activated carbon treatment to achieve high purity.[1]
-
Column chromatography is better for separating impurities with polarities similar to this compound.[2] However, due to the basic nature of the pyridine (B92270) nitrogen, tailing on standard silica (B1680970) gel columns can be an issue.[2][5]
Q4: Why do I see streaking or tailing when running my this compound sample on a silica gel column?
A4: Streaking or tailing of this compound on a silica gel column is a common issue. This is due to the interaction of the basic pyridine nitrogen with the acidic silanol (B1196071) groups on the surface of the silica gel.[2] This can lead to poor separation and low recovery of the product.[2]
Troubleshooting Guides
Issue 1: Discolored this compound Sample
Symptoms: The solid this compound is yellow, brown, or pink instead of white or off-white.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discolored this compound.
Solutions:
-
Activated Carbon Treatment: This is often the most effective first step to remove colored impurities.[1]
-
Recrystallization: Following activated carbon treatment, recrystallization can be used to achieve higher purity.[1]
Issue 2: "Oiling Out" During Recrystallization
Symptom: Instead of forming solid crystals upon cooling, the this compound separates as an oil.
Cause: This occurs when the solute comes out of solution at a temperature above its melting point.[1] This can be due to the solution being too concentrated or the presence of impurities that depress the melting point.[6]
Solutions:
-
Increase Solvent Volume: The solution may be too concentrated. Add more hot solvent until the oil redissolves, then allow it to cool slowly.[1][6]
-
Change the Solvent System: Use a solvent with a lower boiling point or a different polarity.[1] A mixed solvent system can also be effective.[1]
-
Slow Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.[1] Rapid cooling can sometimes promote oiling out.[4]
Issue 3: Poor Separation or Low Yield in Column Chromatography
Symptom: Broad peaks, streaking/tailing, and significant loss of product during column chromatography.
Cause: The tautomeric equilibrium of this compound and its basicity can lead to poor interaction with silica gel.[2] The compound may also degrade on the acidic silica gel.[2][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for column chromatography issues.
Solutions:
-
Add a Basic Modifier: Adding a small amount of a base like triethylamine (B128534) (0.1-1%) to the eluent can suppress the interaction with acidic silanol groups, leading to sharper peaks and better separation.[2][5]
-
Use an Alternative Stationary Phase: If standard silica gel is problematic, consider using neutral or basic alumina, or a deactivated silica gel.[2][7]
-
Derivatization: A highly effective strategy is to convert the crude this compound into a less polar derivative, such as a pyridin-4-yl nonaflate, which is easier to purify via standard silica gel chromatography.[2]
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Method | Principle | Advantages | Disadvantages |
| Activated Carbon Treatment | Adsorption of impurities onto the high surface area of carbon particles.[1] | Highly effective for removing colored impurities; relatively simple and inexpensive.[1][4] | May adsorb some of the desired product, leading to lower yields; does not remove all types of impurities. |
| Recrystallization | Difference in solubility of the compound and impurities in a given solvent at different temperatures.[4] | Can yield very high purity material; effective for removing a wide range of impurities.[1][5] | Requires finding a suitable solvent; can result in product loss in the mother liquor; "oiling out" can occur.[1][4] |
| Column Chromatography | Differential partitioning of components between a stationary phase and a mobile phase.[8] | Can separate compounds with very similar properties.[5] | Can be time-consuming and require large volumes of solvent; product may streak or decompose on acidic silica gel.[2][7] |
| Sublimation | Phase transition of a substance directly from the solid to the gas phase, without passing through the liquid phase. | Can be effective for removing non-volatile impurities; solvent-free. | Not suitable for all compounds; may require specialized equipment. |
Experimental Protocols
Protocol 1: Purification by Activated Carbon Treatment
This protocol describes the general procedure for removing colored impurities from a solution of this compound using activated carbon.[1]
Materials:
-
Crude, colored this compound
-
Suitable solvent (e.g., ethanol, water)[1]
-
Activated carbon (decolorizing charcoal)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Stir bar or boiling chips
-
Gravity filtration setup (funnel, fluted filter paper, receiving flask)
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent. Add a stir bar or boiling chips to ensure smooth boiling.[1]
-
Addition of Activated Carbon: Add a small amount of activated carbon (approximately 1-2% of the solute's weight) to the solution.[4]
-
Heating: Gently heat the mixture to boiling for 5-10 minutes with stirring. Avoid vigorous boiling to prevent excessive solvent evaporation.[1]
-
Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper into a clean flask to remove the activated carbon.[1] Pre-heating the funnel and receiving flask can help prevent premature crystallization.[1][4]
-
Proceed to Recrystallization: The decolorized solution can now be used for recrystallization to obtain pure this compound crystals.[1]
Protocol 2: Purification by Recrystallization
This protocol outlines the steps for purifying this compound by recrystallization.[1]
Materials:
-
Decolorized this compound solution or crude this compound
-
Recrystallization solvent
-
Erlenmeyer flasks
-
Heating source
-
Ice bath
-
Vacuum filtration setup (Büchner funnel, filter paper, filter flask)
Procedure:
-
Prepare a Saturated Solution: If starting with solid this compound, dissolve it in a minimum amount of the chosen boiling solvent in an Erlenmeyer flask.[1]
-
Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1][4]
-
Ice Bath Cooling: Once the solution has reached room temperature and crystal formation has begun, place the flask in an ice bath for at least 15-20 minutes to maximize crystal yield.[1][4]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[1][4]
-
Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.[1]
-
Purity and Yield Assessment: Determine the melting point and weight of the purified this compound to assess its purity and calculate the percent recovery.[1]
References
Technical Support Center: Overcoming Tautomerism in Pyridin-4-ol Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chromatographic analysis and purification of Pyridin-4-ol.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a broad peak or two separate peaks for my this compound sample in HPLC?
A1: This is a common issue caused by the tautomeric equilibrium between this compound and its keto form, 4-pyridone. In solution, these two forms coexist and can interconvert. Since they have different polarities, they interact with the stationary phase differently, leading to peak broadening or separation into two distinct peaks if the interconversion is slow relative to the chromatographic timescale. The equilibrium is sensitive to solvent, pH, and temperature.[1][2]
Q2: Which tautomer, this compound or 4-pyridone, is more stable?
A2: The stability of the tautomers is highly dependent on the environment. In the gas phase, the this compound (enol) form is favored.[3][4] However, in polar solvents and in the solid state, the 4-pyridone (keto) form is generally more stable due to factors like intermolecular hydrogen bonding.[3][5][6][7]
Q3: How does the mobile phase pH affect the chromatography of this compound?
A3: Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound.[8][9][10] As a basic compound, adjusting the pH can suppress the ionization of the pyridine (B92270) ring, leading to better retention on reversed-phase columns and improved peak symmetry.[11] Generally, for basic analytes, a mobile phase pH around two units below the compound's pKa is recommended to ensure it is in its protonated, less polar form, which enhances retention and peak shape.[12] Manipulating the pH can also shift the tautomeric equilibrium, potentially favoring one form and resulting in a sharper, single peak.[13][14][15]
Q4: Can temperature be used to improve the peak shape?
A4: Yes, temperature can influence the analysis. Lowering the column temperature can slow down the rate of tautomeric interconversion, which may lead to the separation of the two tautomers into distinct peaks.[13] Conversely, increasing the temperature can accelerate the interconversion, causing the two peaks to coalesce into a single, sharp "average" peak.[16][17]
Q5: Is derivatization a viable strategy to overcome tautomerism issues?
A5: Derivatization is a highly effective method to eliminate the problems caused by tautomerism.[2] By converting the hydroxyl group of this compound into a less polar and non-tautomerizable derivative (e.g., an O-sulfonylation to form a nonaflate), the molecule is "locked" into a single form.[2] This derivative is typically much easier to purify by standard silica (B1680970) gel chromatography, allowing for clean separation from polar impurities.[2]
Troubleshooting Guides
This section addresses specific issues encountered during the purification and analysis of this compound in a question-and-answer format, offering explanations and actionable solutions.
Issue 1: Co-elution of this compound with impurities during column chromatography.
-
Question: Why is my this compound product co-eluting with starting materials or other impurities, resulting in poor separation?
-
Answer: This challenge often arises from the similar polarities of the tautomers and the impurities.[18] The presence of both the this compound and 4-pyridone forms can result in a smeared or broad band on the column, which overlaps with other components.
-
Solutions:
-
Optimize Mobile Phase pH: For reversed-phase HPLC, carefully buffer the mobile phase. Start with a pH of around 3.0-4.0 to suppress ionization of the pyridine nitrogen.[8]
-
Modify Stationary Phase: Standard silica gel is acidic and can cause degradation or irreversible adsorption.[18] Consider using a deactivated stationary phase or an alternative like alumina. For HPLC, consider mixed-mode columns that offer different selectivity.[11][19]
-
Employ Derivatization: Convert the crude product into a single, less polar derivative to facilitate easier purification away from polar impurities.[2]
-
Issue 2: Poor or tailing peak shape in HPLC.
-
Question: My HPLC chromatogram for this compound shows significant peak tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing for basic compounds like this compound is often caused by secondary interactions with acidic residual silanols on silica-based C18 columns.[11] Tautomer interconversion during elution can also contribute to poor peak shape.
-
Solutions:
-
Use a Low pH Mobile Phase: Add an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to ~2.5-3.5. This protonates the silanols, reducing their interaction with the basic analyte.[12]
-
Add a Basic Modifier: In some cases, adding a small amount of a basic modifier (e.g., triethylamine) to the eluent in normal-phase chromatography can improve peak shape by competing for active sites on the stationary phase.[18]
-
Select a Modern Column: Use a column with end-capping or a hybrid particle technology designed to minimize silanol (B1196071) interactions and improve peak shape for basic compounds. Core-shell columns can also provide high efficiency and better peak shapes.[19]
-
Issue 3: Inconsistent retention times and non-reproducible results.
-
Question: Why are the retention times for this compound varying between runs?
-
Answer: Inconsistent retention times are often due to a poorly controlled tautomeric equilibrium, which is sensitive to small changes in mobile phase composition, pH, and temperature.[2]
-
Solutions:
-
Buffer the Mobile Phase: Ensure the mobile phase is adequately buffered to maintain a constant pH throughout the analysis. Unbuffered or poorly buffered mobile phases can lead to significant shifts in retention.[8][9]
-
Control Column Temperature: Use a column oven to maintain a stable temperature. Even small fluctuations in ambient lab temperature can affect the tautomeric equilibrium and retention.[2]
-
Ensure System Equilibration: Allow the HPLC system to fully equilibrate with the mobile phase before injecting samples. This ensures the column chemistry is stable and reproducible.[11]
-
Quantitative Data Summary
The following tables provide example starting conditions for HPLC method development for this compound analysis. Optimal conditions will vary based on the specific instrument, column, and sample matrix.
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition 1: Reversed-Phase (Tautomer Coalescence) | Condition 2: Reversed-Phase (Tautomer Separation) |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Ammonium Bicarbonate in Water, pH 9.5 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | 5% to 40% B over 15 minutes | 5% to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 40 °C | 15 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Expected Outcome | A single, sharp peak representing the average of the tautomers. | Potential for two resolved or partially resolved peaks. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Analysis of this compound
This protocol aims to produce a single, sharp peak by controlling the mobile phase pH and temperature to favor a rapid equilibrium.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water. Degas the solution.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile. Degas the solution.
-
-
Sample Preparation:
-
Dissolve the this compound sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System Configuration:
-
Chromatographic Run:
-
Equilibrate the column with the initial mobile phase (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample.
-
Run a linear gradient from 5% B to 40% B over 15 minutes.
-
Include a column wash step with a high percentage of organic solvent and a re-equilibration step at the end of each run.
-
Visualizations
Caption: Tautomeric equilibrium between this compound and 4-pyridone.
Caption: Troubleshooting workflow for this compound chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 4. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 5. chemtube3d.com [chemtube3d.com]
- 6. organic chemistry - Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. agilent.com [agilent.com]
- 9. Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations - Rotachrom Technologies [rotachrom.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. separation of tautomer compounds - Chromatography Forum [chromforum.org]
- 14. ias.ac.in [ias.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. Keto-enol tautomerism - Chromatography Forum [chromforum.org]
- 17. avoiding keto enol tautomerism in a compound in HPLC analysi - Chromatography Forum [chromforum.org]
- 18. benchchem.com [benchchem.com]
- 19. helixchrom.com [helixchrom.com]
Technical Support Center: Derivatization of Pyridin-4-ol for Improved Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of Pyridin-4-ol. Derivatization is a key strategy to overcome the inherent difficulties associated with the high polarity and tautomeric nature of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to purify by standard column chromatography?
A1: The purification of this compound is challenging primarily due to two factors:
-
High Polarity: The presence of the hydroxyl group and the nitrogen atom in the pyridine (B92270) ring makes the molecule highly polar. This leads to strong interactions with polar stationary phases like silica (B1680970) gel, often resulting in significant tailing or streaking of the compound during column chromatography.[1][2]
-
Tautomerism: this compound exists in a tautomeric equilibrium with its more stable keto form, Pyridin-4-one.[1] This equilibrium means that even a pure sample can exist as a mixture of two compounds with different polarities, further complicating separation and purification.[3][4] The coexistence of these tautomers can lead to broad peaks in chromatography and difficulty in obtaining a sharp separation.[1]
Q2: What is derivatization and how can it help in the purification of this compound?
A2: Derivatization is a chemical modification technique used to convert a compound into a derivative with different physical and chemical properties. For this compound, the primary goal of derivatization is to mask the polar hydroxyl group, thereby reducing the polarity of the molecule.[2] This makes the compound more amenable to purification by standard chromatographic techniques. The less polar derivative can be more easily separated from polar impurities. After purification, the derivatizing group can often be removed to regenerate the pure this compound, if desired.
Q3: What are the common derivatization strategies for this compound?
A3: The most common derivatization strategies for this compound focus on converting the hydroxyl group into a less polar functional group. These include:
-
Acylation (e.g., Acetylation): The hydroxyl group can be converted to an ester, such as an acetate (B1210297). Acetylating agents like acetic anhydride (B1165640) are commonly used.[5]
-
Silylation: This involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group (e.g., trimethylsilyl (B98337), TMS). Silylation significantly reduces polarity and is often used to make compounds more volatile for gas chromatography (GC) analysis.[6]
-
Formation of Nonaflates: A highly effective method is the conversion of the hydroxyl group to a nonaflate (-ONf) group. This creates a much less polar pyridin-4-yl nonaflate that is easily purified.[1][3]
-
Etherification: Converting the hydroxyl group to an ether can also reduce polarity.
Q4: I am observing low yield after derivatization and purification. What could be the reasons?
A4: Low recovery of your derivatized product can stem from several factors:
-
Incomplete Reaction: The derivatization reaction may not have gone to completion. Ensure you are using appropriate reaction conditions, including the correct stoichiometry of reagents, temperature, and reaction time.
-
Degradation on the Column: The derivatized compound might be unstable on the silica gel column, leading to degradation.
-
Irreversible Adsorption: The compound might be too strongly adsorbed to the stationary phase, preventing its elution.
-
Losses during Work-up: Significant amounts of the product may be lost during the extraction and solvent removal steps.
-
Moisture: For silylation reactions, the presence of water can deactivate the silylating reagent and lead to low yields. It is crucial to use anhydrous solvents and reagents.[7]
Troubleshooting Guides
Issue 1: Streaking or Tailing on Silica Gel Chromatography
| Potential Cause | Troubleshooting Strategy |
| High Polarity of this compound | 1. Derivatize the hydroxyl group: Convert to a less polar derivative (acetate, silyl ether, or nonaflate) before chromatography.[1][2] 2. Optimize the mobile phase: Use a more polar solvent system or a gradient elution. Adding a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) to the mobile phase can help suppress interactions with acidic silanol (B1196071) groups on the silica gel.[2] |
| Tautomeric Mixture | Derivatization is the most effective solution as it "locks" the molecule in one form by reacting with the hydroxyl group.[3] |
Issue 2: Difficulty in Achieving a Clean Separation
| Potential Cause | Troubleshooting Strategy |
| Co-elution of Impurities | 1. Change the stationary phase: If silica gel is ineffective, consider using alumina (B75360) (neutral or basic) or a polymer-based column.[2] 2. Recrystallization: If the derivatized product is a solid, recrystallization can be a powerful purification technique to remove impurities with different solubility profiles.[8] |
| Broad Peaks in NMR | This can be an indication of the presence of tautomers in the NMR solvent.[4] Acquiring the spectrum in a different, less polar solvent or at a lower temperature might help sharpen the peaks.[4] |
Experimental Protocols
Protocol 1: Acetylation of this compound
This protocol describes the conversion of the hydroxyl group to an acetate ester.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)[5]
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Dissolve this compound (1.0 equivalent) in pyridine under an inert atmosphere (e.g., Argon).[5]
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) dropwise to the solution.[5]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding dry methanol.
-
Co-evaporate the reaction mixture with toluene (B28343) to remove pyridine.
-
Dilute the residue with CH₂Cl₂ or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[5]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the acetylated product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Silylation of this compound for GC Analysis
This protocol is for preparing a volatile trimethylsilyl (TMS) derivative.
Materials:
-
This compound
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)[7]
-
GC vial
Procedure:
-
Place the dried this compound sample into a GC vial.
-
Add anhydrous pyridine to dissolve the sample.
-
Add an excess of MSTFA. A common ratio is 1:9 MSTFA to pyridine.[10]
-
Cap the vial tightly and heat at 50-70°C for 30-60 minutes to ensure complete derivatization.[10][11]
-
Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Protocol 3: Formation of Pyridin-4-yl Nonaflate
This is a highly effective method for creating a less polar derivative for purification.[1][3]
Materials:
-
Crude this compound
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Nonafluorobutanesulfonyl fluoride (B91410) (NfF)
-
Water
Procedure:
-
Dissolve the crude this compound in anhydrous THF under an inert atmosphere.[2]
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise. Stir for 30 minutes at 0°C.[2]
-
Slowly add nonafluorobutanesulfonyl fluoride (1.2 equivalents) to the reaction mixture at 0°C.[2]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the resulting pyridin-4-yl nonaflate by standard silica gel chromatography.[2]
Data Presentation
Table 1: Comparison of Derivatization Strategies
| Derivatization Method | Reagents | Key Advantages | Common Issues |
| Acetylation | Acetic anhydride, Pyridine[5] | Readily available reagents, relatively simple procedure. | The resulting ester may still have significant polarity. |
| Silylation | MSTFA, BSTFA, TMCS in Pyridine[6][10] | Produces highly non-polar and volatile derivatives, ideal for GC-MS.[6] | Sensitive to moisture, derivatives can be prone to hydrolysis.[7] |
| Nonaflation | NaH, Nonafluorobutanesulfonyl fluoride[1][3] | Drastically reduces polarity, leading to excellent separation on silica gel. The nonaflate group is a good leaving group for further reactions.[1][3] | Reagents are more specialized and may be more expensive. |
Visualizations
Caption: General workflow for the derivatization and purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. soc.chim.it [soc.chim.it]
- 4. benchchem.com [benchchem.com]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Hantzsch Synthesis of Pyridin-4-ol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the Hantzsch synthesis of pyridin-4-ol derivatives.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and provides actionable solutions.
Problem 1: Low or No Formation of the Dihydropyridine (B1217469) Intermediate
Symptoms:
-
Thin-layer chromatography (TLC) analysis shows mostly starting materials.
-
No precipitation of the dihydropyridine product upon cooling.
-
A complex mixture of unidentifiable spots on TLC.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize Temperature and Time: The classical Hantzsch reaction can require long reaction times at reflux.[1] Monitor the reaction progress by TLC. A gradual increase in temperature might be beneficial, but prolonged heating can lead to product degradation.[2] |
| Alternative Energy Sources: Microwave irradiation or ultrasonic agitation can dramatically reduce reaction times and improve yields compared to conventional heating.[2] | |
| Low-Quality Reactants | Verify Purity: Impurities in the aldehyde, β-ketoester, or the ammonia (B1221849) source can lead to unwanted side reactions.[1] Use freshly purified or commercially available high-purity starting materials. The purity of reagents like diacetonamine (B58104) can be checked by NMR or melting point.[1] |
| Proper Storage: Ensure reactants, especially the ammonia source and aldehydes, are stored under appropriate conditions (e.g., under an inert atmosphere, at low temperature) to prevent degradation.[1] | |
| Incorrect Stoichiometry | Check Molar Ratios: The typical molar ratio for the Hantzsch synthesis is 1 equivalent of aldehyde, 2 equivalents of a β-ketoester, and 1 equivalent of a nitrogen donor.[1] Ensure accurate measurements of all reactants. |
| Inappropriate Solvent | Solvent Screening: While ethanol (B145695) is commonly used, it may not be optimal for all substrates.[2] Consider screening other solvents such as methanol (B129727), isopropanol, or greener alternatives like water or aqueous micelles, which have been shown to improve yields.[1] |
| Ineffective Catalyst | Catalyst Selection: The reaction can be accelerated by a catalyst. Experiment with Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., Yb(OTf)₃) to improve the rate and yield.[2] For instance, using p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been reported to achieve yields of up to 96%.[3] |
Problem 2: Inefficient Aromatization of the Dihydropyridine Intermediate to this compound
Symptoms:
-
The isolated intermediate is the 1,4-dihydropyridine (B1200194), with little to no formation of the final this compound.
-
Low overall yield after the oxidation step.
-
Formation of multiple byproducts during aromatization.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Ineffective Oxidizing Agent | Choice of Oxidant: The choice of oxidizing agent is critical. Harsh oxidants can lead to side reactions and degradation.[4] Milder reagents are often preferred. |
| Screening Oxidants: Common oxidizing agents for this transformation include nitric acid, potassium permanganate, or chromium trioxide.[5] However, for better yields and milder conditions, consider using iodine in refluxing methanol or selenium dioxide.[5][6] | |
| Reaction Conditions for Oxidation | Optimize Temperature and Solvent: The efficiency of the aromatization can be highly dependent on the reaction conditions. Follow established protocols for the chosen oxidizing agent, paying close attention to temperature and solvent. |
| Side Reactions During Oxidation | Inert Atmosphere: If using an oxidant that is sensitive to air, or if the dihydropyridine itself is prone to aerial oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize byproduct formation.[2] |
Problem 3: Difficulty in Product Purification
Symptoms:
-
Broad or streaking spots on TLC.
-
Co-elution of the product with impurities during column chromatography.
-
Difficulty in obtaining a crystalline product.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Tautomeric Equilibrium | Derivative Formation: this compound exists in equilibrium with its tautomer, pyridin-4-one. These two forms often have similar polarities, making chromatographic separation challenging.[4] A useful strategy is to convert the crude product into a less polar derivative, such as a pyridin-4-yl nonaflate, which can be more easily purified by silica (B1680970) gel chromatography.[4] |
| Solvent Selection for Crystallization: The tautomeric equilibrium is solvent-dependent. A systematic screening of solvents for recrystallization can favor the crystallization of one tautomer, leading to a pure solid product.[4] | |
| pH Adjustment: During aqueous work-up, careful adjustment of the pH can sometimes lead to the preferential precipitation of one of the tautomeric forms.[4] | |
| Presence of Persistent Impurities | Recrystallization: If column chromatography is ineffective, attempt recrystallization from a variety of solvents or solvent mixtures. |
| Activated Carbon Treatment: If colored impurities are present, treatment with activated carbon can be effective in removing them. |
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for a Hantzsch synthesis of a this compound derivative?
A1: The yield of the Hantzsch synthesis can vary widely depending on the substrates and reaction conditions. Classical methods often result in lower yields, sometimes below 50%.[2] However, with optimization, including the use of catalysts and modern techniques like microwave synthesis or ultrasound, yields can be significantly improved, often exceeding 80-90%.[3][7]
Q2: My reaction is very slow. How can I increase the reaction rate?
A2: To increase the reaction rate, consider the following:
-
Increase the temperature: Gently heating the reaction mixture can significantly speed up the reaction.
-
Use a catalyst: As mentioned in the troubleshooting guide, Brønsted or Lewis acids can catalyze the reaction.[2]
-
Use microwave irradiation or ultrasound: These techniques can dramatically reduce reaction times from hours to minutes.[2]
Q3: I am seeing a significant amount of a byproduct that is not the dihydropyridine or the final pyridine (B92270). What could it be?
A3: Side reactions are a common cause of low yields. Possible byproducts include:
-
Michael adducts: Intermediates that have not cyclized.[2]
-
Over-oxidized products: If the aromatization step is not well-controlled.[2]
-
Self-condensation products: Especially if using a reactive ammonia source like diacetonamine.[1] Careful control of reaction conditions and stoichiometry can help to minimize the formation of these byproducts.
Q4: How does the choice of the ammonia source affect the yield?
A4: The nitrogen source is a critical component. While ammonia or ammonium (B1175870) acetate (B1210297) are traditional choices, other reagents like diacetonamine can be used.[1] The choice can impact the reaction rate and yield, and may require optimization of the reaction conditions. For example, the use of diacetonamine may introduce unique challenges related to its self-condensation.[1]
Q5: Can I perform the Hantzsch synthesis and the aromatization in one pot?
A5: Yes, one-pot procedures have been developed where the dihydropyridine intermediate is not isolated. This is often achieved by including the oxidizing agent in the initial reaction mixture or by adding it after the formation of the dihydropyridine is complete, without workup. This approach can improve the overall efficiency and reduce product loss during isolation steps.
Quantitative Data Summary
The following tables summarize quantitative data on how different factors can influence the yield of the Hantzsch synthesis.
Table 1: Effect of Catalyst and Reaction Conditions on Yield
| Aldehyde | β-Ketoester | Ammonia Source | Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate (B1235776) | Ammonium acetate | p-TSA | Aqueous micelles (SDS) | Ultrasound | 96 | [3] |
| Aromatic aldehydes | Ethyl acetoacetate | Ammonium acetate | γ-Al₂O₃ nanoparticles | Solvent-free | 90°C | up to 95 | [3] |
| Various aldehydes | β-dicarbonyl compound | Ammonium acetate | p-TSA | Solvent-free | - | 80-96 | [7] |
| Benzaldehyde | Ethyl acetoacetate | Ammonium carbonate | None | Water | 70-75°C, sealed vessel | 86-96 | [8] |
Table 2: Comparison of Aromatization Methods for 1,4-Dihydropyridines
| Oxidizing Agent | Solvent | Conditions | Yield (%) | Reference |
| Selenium Dioxide | - | Ambient temperature | 87-98 | [6] |
| Pyritic Ash | Acetonitrile | Reflux | 70-90 | [9] |
| Iodine | Methanol | Reflux | High | [5] |
| Nitric Acid | - | - | Variable | [5] |
| Potassium Permanganate | - | - | Variable | [5] |
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylate
Materials:
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ethyl acetoacetate (2.60 g, 20 mmol)
-
Aqueous ammonium hydroxide (B78521) (25%, 2 mL)
-
Ethanol (15 mL)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine benzaldehyde, ethyl acetoacetate, and ethanol.
-
Slowly add the aqueous ammonium hydroxide to the mixture with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The 1,4-dihydropyridine product will often precipitate. Collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization from ethanol.
Protocol 2: Optimized Hantzsch Synthesis using p-Toluenesulfonic Acid and Ultrasound
Materials:
-
Aldehyde (1 mmol)
-
Ethyl acetoacetate (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
p-Toluenesulfonic acid (PTSA) (10 mol%)
-
Sodium dodecyl sulfate (B86663) (SDS) (0.1 M aqueous solution)
Procedure:
-
To a solution of SDS in water, add the aldehyde, ethyl acetoacetate, ammonium acetate, and PTSA.[3]
-
Place the reaction vessel in an ultrasonic bath at room temperature.[3]
-
Monitor the reaction by TLC; it is typically complete within 30-60 minutes.[3]
-
After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dihydropyridine.
Protocol 3: Aromatization of a 1,4-Dihydropyridine using Iodine
Materials:
-
1,4-Dihydropyridine derivative (1 mmol)
-
Iodine (1.2 mmol)
-
Methanol (10 mL)
Procedure:
-
Dissolve the 1,4-dihydropyridine in methanol in a round-bottom flask equipped with a reflux condenser.
-
Add iodine to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove excess iodine.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude pyridine product.
-
Purify the product by column chromatography or recrystallization as needed.
Visualizations
Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate [organic-chemistry.org]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. youtube.com [youtube.com]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Pyridin-4-ol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Pyridin-4-ol, with a specific focus on side product formation and purification issues.
Frequently Asked Questions (FAQs)
Q1: Why does my purified this compound show multiple spots on a TLC plate or broad, complex peaks in its NMR spectrum?
A1: This is a very common observation and is typically not due to impurities but to the inherent tautomerism of the compound. This compound exists in a dynamic equilibrium with its tautomer, 4-pyridone.[1][2] These two forms have similar polarities, making them difficult to separate using standard chromatographic techniques.[1] In solution, particularly in polar solvents, the 4-pyridone form is often favored.[1][3][4] This equilibrium can lead to peak broadening in NMR spectra because of the chemical exchange between the two forms.[1][3]
Q2: What are the primary causes of colored impurities in my this compound product?
A2: Colored impurities can originate from several sources:
-
Degradation: this compound and related compounds can degrade when exposed to air (oxidation), light, or high temperatures, forming colored by-products.[5]
-
Synthesis By-products: Specific synthetic routes can generate colored side products. For instance, the synthesis from 4-aminopyridine (B3432731) via a diazonium salt can produce 4,4'-azopyridine, which is typically an orange to brown solid, if reaction conditions are not strictly controlled.[3]
-
Residual Starting Materials: An incomplete reaction can leave colored starting materials or reagents in the final product mixture.[5]
Q3: My this compound derivative is highly polar and streaks on a standard silica (B1680970) gel column. How can I effectively purify it?
A3: The high polarity and the presence of tautomers make chromatographic purification of this compound challenging.[2][6] The most effective strategy is often to convert the crude tautomeric mixture into a single, less polar derivative before purification. A widely used method involves deprotonating the mixture with a base (e.g., sodium hydride) and then reacting it with nonafluorobutanesulfonyl fluoride.[1][6] This forms a pyridin-4-yl nonaflate, which is significantly less polar and can be readily purified by standard silica gel chromatography.[3][4][6]
Troubleshooting Guides
Issue 1: Low Yield and Colored By-products in Synthesis from 4-Aminopyridine
This synthesis proceeds via an unstable diazonium salt intermediate.[1][7] Poor temperature control and incorrect stoichiometry are common reasons for low yields and the formation of colored impurities.[3][4]
Troubleshooting Steps:
-
Strict Temperature Control: During the addition of the diazotizing agent (e.g., butyl nitrite), the temperature must be strictly maintained, typically between 0-10°C, to prevent the decomposition of the diazonium salt and minimize side reactions.[3][7][8]
-
Slow Reagent Addition: The diazotizing agent should be added slowly and dropwise over a prolonged period (e.g., 120 minutes) to manage the exothermic nature of the reaction and prevent localized temperature spikes.[3][8]
-
Controlled Hydrolysis: The hydrolysis of the diazonium salt should also be temperature-controlled (e.g., 30-60°C) during neutralization to ensure efficient conversion to the desired product.[3][8]
-
Purification: If colored impurities like 4,4'-azopyridine are present, treatment with activated carbon followed by recrystallization can be effective.[5][8]
Logical Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields.
Issue 2: Purification of Discolored this compound
The presence of colored impurities can interfere with subsequent applications and is a common issue.[5] A combination of activated carbon treatment and recrystallization is often the most effective purification strategy.[5]
Troubleshooting Steps:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon (1-2% of the solute's weight).[9] Boil the mixture for 5-10 minutes. The carbon will adsorb many colored impurities.[9]
-
Hot Gravity Filtration: To remove the activated carbon, quickly filter the hot solution through fluted filter paper.[5] It is crucial to pre-heat the funnel and receiving flask to prevent the desired product from crystallizing prematurely.[5][9]
-
Recrystallization: Allow the hot, decolorized filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any remaining soluble impurities.[9]
Purification Workflow for Discolored Product
References
Technical Support Center: Pyridine Removal from Reaction Mixtures
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions (FAQs) for the effective removal of pyridine (B92270) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing pyridine from a reaction mixture?
The most common and effective methods for pyridine removal include:
-
Acid-Base Extraction: This involves washing the organic reaction mixture with a dilute aqueous acid solution (e.g., HCl, citric acid) to convert pyridine into its water-soluble pyridinium (B92312) salt, which is then extracted into the aqueous phase.[1][2][3]
-
Copper Sulfate (B86663) Wash: A mild alternative to acid washing, this method uses an aqueous solution of copper(II) sulfate to form a water-soluble coordination complex with pyridine, which is then extracted.[1][2][4][5][6][7] This is particularly useful for compounds that are sensitive to acidic conditions.[1][2]
-
Azeotropic Distillation: This technique is used to remove residual traces of pyridine by co-evaporating it with a solvent that forms a lower-boiling azeotrope, such as toluene (B28343) or cyclohexane.[1][4]
-
Column Chromatography: Both normal and reverse-phase chromatography can be employed to separate the desired compound from pyridine, especially when high purity is required.[1][6]
-
Evaporation under Reduced Pressure: When pyridine is used as a solvent, the bulk of it should first be removed by rotary evaporation or distillation under reduced pressure.[1][8] For final traces, connecting the flask to a high vacuum line can be effective.[1]
Q2: My compound is sensitive to acid. Which pyridine removal method should I use?
For acid-sensitive compounds, such as those containing Boc protecting groups, the recommended methods are:
-
Copper Sulfate (CuSO₄) Wash: This is the preferred method as it is effective at removing pyridine without creating acidic conditions.[1][2]
-
Mild Acid Wash: A very mild acid like 5-10% aqueous citric acid can sometimes be used as an alternative to stronger acids like HCl.[1]
-
Azeotropic Removal: Co-evaporation with toluene is another effective, non-acidic option for removing trace amounts of pyridine.[1][4]
Q3: How do I know when all the pyridine has been removed during a copper sulfate wash?
The copper sulfate wash provides a convenient visual indicator. The aqueous CuSO₄ solution is typically a light blue color. In the presence of pyridine, a deep blue or violet copper-pyridine complex is formed.[2][4] You can be confident that the pyridine has been removed when the aqueous layer no longer intensifies in color and remains its original light blue after washing.[1][4]
Q4: I've performed an acid wash, but I still see pyridine in my NMR spectrum. What should I do?
If residual pyridine remains after an initial acid wash, you can:
-
Repeat the Wash: Perform one or two additional washes with the dilute acid solution to ensure complete protonation and extraction of the pyridine.[1]
-
Use a Co-solvent: Add toluene to your mixture and evaporate it under reduced pressure. The toluene will form an azeotrope with the remaining pyridine, facilitating its removal.[1][4] This process can be repeated multiple times if necessary.[1]
-
High Vacuum: For very stubborn traces, placing the sample under a high vacuum for an extended period (e.g., overnight) can help remove the last remnants of pyridine.[1]
-
Column Chromatography: If all else fails, purifying your product via column chromatography is a highly effective method for removing residual pyridine.[1][6]
Q5: My product is water-soluble. How can I remove pyridine?
This presents a more challenging scenario. One approach is to adjust the pH of the aqueous solution to be slightly basic (pH 8-9) to ensure the pyridine is in its free base form. You can then attempt to extract the pyridine with an organic solvent like dichloromethane (B109758) (DCM).[1] An alternative, more advanced method is to use anion-exchange chromatography, where the desired anionic product binds to the column while the neutral pyridine is washed through.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Persistent Emulsion During Extraction | Vigorous shaking of the separatory funnel. | Add a small amount of brine (saturated aqueous NaCl solution) to help break the emulsion. Instead of vigorous shaking, gently swirl the separatory funnel. |
| Product Contains an Acid-Sensitive Group (e.g., Boc) | Use of strong acid (e.g., HCl) for washing. | Avoid strong acids. Use a saturated aqueous solution of copper sulfate (CuSO₄) or a mild acid like 5-10% aqueous citric acid.[1] |
| Pyridine Used as Reaction Solvent | A large excess of pyridine remains after the reaction. | 1. Remove the bulk of the pyridine by distillation or rotary evaporation under reduced pressure.[1][8]2. Remove remaining traces by co-evaporation with a solvent like toluene or cyclohexane. This may need to be repeated.[1][4] |
| Tailing on TLC Plate After Workup | Residual pyridine in the product. | This indicates the need for a more thorough removal process. Repeat the chosen washing method (acid or copper sulfate), consider azeotropic removal with toluene, or purify by column chromatography.[1][4] |
Quantitative Data Summary
| Method | Reagent/Solvent | Typical Concentration/Ratio | Boiling Point of Azeotrope | Notes |
| Acid Wash | Hydrochloric Acid (HCl) | 1-5% Aqueous Solution[1][4] | N/A | Forms water-soluble pyridinium chloride.[1] |
| Copper Sulfate Wash | Copper(II) Sulfate (CuSO₄) | 10-15% Aqueous Solution[4] | N/A | Forms a water-soluble copper-pyridine complex.[4] |
| Azeotropic Removal | Toluene | 1:1 ratio with remaining pyridine[4] | Pyridine-Toluene: ~110.6 °C | Toluene is highly efficient for this purpose.[4] |
| Azeotropic Removal | Water | 43% Water / 57% Pyridine | 92.6 °C | This is a minimum boiling azeotrope. |
Experimental Protocols
Protocol 1: Dilute Acid Wash for Pyridine Removal
This method is suitable for acid-stable organic compounds.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).
-
Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer, which now contains the pyridinium salt.
-
Repeat: Repeat the acid wash one or two more times to ensure complete removal of pyridine.
-
Neutralization: To neutralize any remaining acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 2: Copper Sulfate Wash for Pyridine Removal
This method is ideal for compounds that are sensitive to acidic conditions.
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 10-15% aqueous solution of copper(II) sulfate.
-
Observation and Separation: Shake the funnel and observe the color of the aqueous layer. A deep blue or violet color indicates the formation of the copper-pyridine complex.[2][4] Allow the layers to separate and drain the aqueous layer.
-
Repeat: Continue washing with fresh portions of the CuSO₄ solution until the aqueous layer remains its original light blue color, indicating that all the pyridine has been complexed and removed.[1]
-
Water Wash: Wash the organic layer with water or brine to remove any residual copper sulfate.
-
Drying: Dry the organic layer over an anhydrous drying agent.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure.
Protocol 3: Azeotropic Removal of Trace Pyridine with Toluene
This physical method is useful for removing the final traces of pyridine after a bulk removal step or extraction.
-
Initial Concentration: After the reaction or initial workup, concentrate the mixture on a rotary evaporator to remove the bulk of the pyridine and the reaction solvent.
-
Toluene Addition: To the residue, add a volume of toluene that is roughly equal to the estimated remaining volume of pyridine (a 1:1 ratio is effective).[4]
-
Co-evaporation: Concentrate the mixture to dryness on the rotary evaporator. The toluene-pyridine azeotrope will evaporate at a lower temperature than pyridine alone.
-
Repeat if Necessary: For stubborn traces, this process can be repeated one or two more times.
Visualized Workflows
Caption: Experimental workflow for pyridine removal using a dilute acid wash.
Caption: Experimental workflow for pyridine removal using a copper sulfate wash.
Caption: Logical workflow for the azeotropic removal of trace pyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
Technical Support Center: Controlling Keto-Enol Tautomerism in Pyridin-4-ol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridin-4-ol and its derivatives. The focus is on understanding and controlling the inherent keto-enol tautomerism in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm seeing multiple spots on my TLC plate and duplicate signals in my NMR spectrum for a single this compound derivative. What is happening?
A1: This is a classic and expected observation due to keto-enol tautomerism. This compound (the enol form) exists in a dynamic equilibrium with its keto tautomer, Pyridin-4(1H)-one. The presence of both forms in solution leads to distinct spots on a TLC plate and separate sets of signals in NMR spectra.[1] The ratio of these two tautomers is highly dependent on the solvent used for your analysis.[1]
Q2: Which tautomer of this compound is more stable?
A2: The relative stability of the keto and enol forms is contingent on the physical state and the surrounding environment.
-
In the gas phase , the enol (this compound) form is generally the more stable tautomer.[1]
-
In solution and in the solid state , the keto (Pyridin-4(1H)-one) form is typically more stable. This is especially true in polar solvents, where the keto form is stabilized by intermolecular hydrogen bonding.[1][2][3]
Q3: How does the choice of solvent affect the keto-enol equilibrium?
A3: The solvent plays a critical role in determining the position of the tautomeric equilibrium. A general guideline is:
-
Polar solvents (e.g., water, DMSO, methanol) tend to favor the more polar keto tautomer (Pyridin-4(1H)-one). In aqueous solutions, the pyridone form is predominant.[1][4][5]
-
Non-polar solvents (e.g., cyclohexane, chloroform) can shift the equilibrium towards the less polar enol form (this compound).[1][6]
Q4: My characterization data is inconsistent between experiments. Why might this be?
A4: Inconsistent data when working with tautomeric compounds often arises from a lack of standardized analytical conditions. The keto-enol equilibrium is sensitive to several factors:
-
Solvent: Using different solvents for analysis will change the tautomeric ratio.
-
Concentration: The equilibrium can sometimes be concentration-dependent.
-
Temperature: The keto-enol equilibrium can be temperature-dependent.[1]
-
Time: In some instances, the equilibration between tautomers can be slow. It is possible for the tautomeric ratio to change over time.[1]
To ensure reproducible results, it is crucial to standardize the solvent, concentration, and temperature for all spectroscopic analyses.[1]
Q5: I am having difficulty purifying my this compound derivative using column chromatography.
A5: The similar polarities of the keto and enol tautomers make their separation by column chromatography challenging.[1] Here are a few strategies to overcome this:
-
Derivatization: Convert the tautomeric mixture into a single, stable derivative. For example, O-sulfonylation of the this compound with nonafluorobutanesulfonyl fluoride (B91410) (NfF) can "lock" the compound in its enol form, creating a less polar derivative that is easier to purify.[1]
-
Solvent System Optimization: Experiment with a broad range of solvent systems for chromatography, exploring different polarities and hydrogen bonding capabilities.
-
Crystallization: Attempt to selectively crystallize one of the tautomers from a suitable solvent.[1]
Q6: How can I confirm the presence and quantify the ratio of both tautomers in my sample?
A6: Spectroscopic methods are the primary tools for identifying and quantifying keto-enol tautomers.
-
NMR Spectroscopy: In ¹H NMR, you will observe distinct sets of peaks for the protons of each tautomer. Similarly, ¹³C NMR will show separate signals for the carbonyl carbon of the keto form and the carbon bearing the hydroxyl group in the enol form.[1] The ratio of the tautomers can be determined by integrating the signals corresponding to each form.[7][8]
-
IR Spectroscopy: The keto form will display a characteristic C=O stretching vibration (typically around 1640-1680 cm⁻¹), while the enol form will show an O-H stretching band.[1]
-
UV Spectroscopy: Each tautomer has a distinct UV absorption profile, which can be used to study the equilibrium.[9]
Data Presentation
Table 1: Influence of Experimental Conditions on this compound Tautomeric Equilibrium
| Factor | Condition | Predominant Tautomer | Rationale |
| Physical State | Gas Phase | Enol (this compound) | Enol form is intrinsically more stable in the absence of intermolecular interactions.[1][6][10] |
| Solution/Solid State | Keto (Pyridin-4(1H)-one) | Intermolecular hydrogen bonding stabilizes the more polar keto form.[1][2][3] | |
| Solvent Polarity | Polar (e.g., Water, DMSO) | Keto (Pyridin-4(1H)-one) | Polar solvents stabilize the more polar keto tautomer.[1][4][5][6] |
| Non-polar (e.g., Cyclohexane) | Enol (this compound) | Non-polar solvents favor the less polar enol tautomer.[1][6] | |
| pH | Acidic | Enol (Protonated) | Protonation of the nitrogen atom favors the enol form. |
| Basic | Keto (Deprotonated) | Deprotonation can favor the keto form's resonance-stabilized anion. | |
| Substituents | Electron-withdrawing | Can favor the enol form | The effect is complex and depends on the substituent's position and nature (inductive vs. resonance).[1][9] |
| Electron-donating | Can favor the keto form | The effect is complex and depends on the substituent's position and nature.[1][9] |
Experimental Protocols
Protocol 1: Characterization and Quantification of Tautomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare three separate NMR samples of your this compound derivative (approximately 5-10 mg) in three different deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, and D₂O).[1]
-
Data Acquisition: Acquire ¹H NMR spectra for each sample under identical instrument parameters (e.g., temperature, number of scans).[1]
-
Data Analysis:
-
Identify the distinct sets of peaks corresponding to the keto and enol tautomers in each spectrum.
-
Integrate the signals for a corresponding proton in both tautomers (e.g., a specific ring proton).
-
Calculate the percentage of each tautomer using the integration values. For example: % Enol = [Integration(Enol Peak) / (Integration(Enol Peak) + Integration(Keto Peak))] * 100.
-
Protocol 2: "Locking" the Enol Tautomer via O-Sulfonylation for Purification
This protocol is adapted for the derivatization of the enol form to facilitate purification.[1]
-
Deprotonation: Dissolve the crude mixture of this compound/pyridin-4-one tautomers in anhydrous THF. Add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C and stir the mixture for 30 minutes.
-
O-Sulfonylation: Add nonafluorobutanesulfonyl fluoride (NfF, 1.2 equivalents) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting O-sulfonylated product by column chromatography on silica (B1680970) gel. The nonaflate derivative is typically much less polar than the tautomeric mixture, allowing for easier separation from polar impurities.
Visualizations
Caption: Keto-enol tautomeric equilibrium of this compound.
Caption: Troubleshooting workflow for purification issues.
References
- 1. benchchem.com [benchchem.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. researchgate.net [researchgate.net]
- 4. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. cores.research.asu.edu [cores.research.asu.edu]
- 8. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 9. Making sure you're not a bot! [elib.uni-stuttgart.de]
- 10. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
Technical Support Center: Synthesis of Pyridin-4-ol from 4-Aminopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Pyridin-4-ol from 4-aminopyridine (B3432731).
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for synthesizing this compound from 4-aminopyridine to achieve a high yield?
A1: A robust and high-yielding method involves the diazotization of 4-aminopyridine followed by the hydrolysis of the intermediate diazonium salt.[1] Specifically, using butyl nitrite (B80452) as the diazotizing agent in a concentrated sulfuric acid medium, followed by hydrolysis and neutralization with a barium hydroxide (B78521) solution, can achieve yields of approximately 92% with a product purity of over 99%.[2]
Q2: My final product appears to be a mixture of this compound and Pyridin-4-one. Why is this happening?
A2: this compound exists in equilibrium with its tautomer, Pyridin-4-one (also known as γ-pyridone).[2][3] The pyridone form is often favored due to factors like intermolecular hydrogen bonding.[3] This keto-enol tautomerism is an inherent characteristic of the molecule's structure.[3]
Q3: Why am I experiencing difficulty purifying the final product using standard column chromatography?
A3: The high polarity of both this compound and its tautomer, Pyridin-4-one, often leads to poor separation and streaking on standard silica (B1680970) gel chromatography columns.[3] To overcome this, one effective strategy is to convert the product into a less polar derivative before purification.[4]
Q4: What are the primary side reactions that can lower the yield of this compound?
A4: The main side reactions include the formation of hydroxyl-substituted byproducts due to the presence of water during the decomposition of the diazonium salt.[2] Additionally, incomplete diazotization or decomposition of the thermally unstable diazonium salt can significantly reduce the yield.[5] Careful control of reaction temperature is crucial to minimize these side reactions.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low final yield | 1. Incomplete diazotization reaction. 2. Decomposition of the intermediate diazonium salt due to elevated temperatures.[5] 3. Formation of side products.[2] | 1. Ensure slow, dropwise addition of the diazotizing agent while strictly maintaining the reaction temperature between 0-5°C.[1] Monitor reaction completion using appropriate techniques (e.g., TLC). 2. Use an ice-salt bath to maintain a low temperature throughout the diazotization step.[1][6] The diazonium salt is often unstable and should be used in-situ for the subsequent hydrolysis step.[6] 3. Strictly follow the recommended reaction conditions to minimize the formation of byproducts. |
| Product is an inseparable mixture | The product exists as a mixture of tautomers (this compound and Pyridin-4-one), which have similar polarities.[3] | Convert the hydroxyl group to a less polar functional group to facilitate purification by chromatography.[3][4] For example, the product can be O-sulfonylated to give a less polar compound that is easier to purify.[4] |
| Brown fumes (NO₂) observed during the reaction | 1. The reaction temperature is too high, causing the decomposition of nitrous acid. 2. Localized high concentration of the nitrite solution.[5] | 1. Ensure the reaction vessel is adequately cooled and the temperature is consistently maintained at 0-5°C.[5] 2. Add the nitrite solution slowly and below the surface of the reaction mixture with vigorous stirring to ensure rapid dispersion.[5] |
| Formation of a precipitate during diazotization | This could be the diazonium salt precipitating out of solution or the formation of a triazene (B1217601) side product.[5] | Ensure the reaction medium is sufficiently acidic and that the sodium nitrite is added to the amine solution, not the other way around, to prevent triazene formation.[5] |
Quantitative Data Summary
The following table summarizes the key quantitative data for a high-yield synthesis of this compound from 4-aminopyridine.[1]
| Parameter | Value |
| Starting Material | 4-Aminopyridine (99% purity) |
| Diazotizing Agent | Butyl nitrite |
| Acid Medium | 35% (mass fraction) Sulfuric Acid |
| Hydrolysis and Neutralization | Barium hydroxide solution |
| Final Product | This compound (purity > 99%) |
| Overall Yield | Approximately 92% |
Experimental Protocol
This protocol is based on a well-established method for the synthesis of this compound with a high yield.[1][2]
Step 1: Preparation of the Diazonium Solution
-
In a 1000 mL three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 400 mL of water.
-
Slowly and carefully, add 140 mL of concentrated sulfuric acid (98%) to the water while stirring and cooling in an ice bath to maintain the temperature between 20-40°C.
-
Once the sulfuric acid solution has cooled to 0-20°C, add 95 g of 4-aminopyridine (99%) to the flask.
-
Cool the resulting mixture to 0-5°C using an ice-salt bath.
-
Slowly add 150.8 g of butyl nitrite dropwise from the dropping funnel over approximately 120 minutes. It is crucial to maintain the reaction temperature strictly between 0-5°C during the addition.
-
After the addition is complete, continue stirring the mixture at 0-5°C and monitor the reaction progress until the evolution of nitrogen gas ceases.
Step 2: Hydrolysis and Neutralization
-
Transfer the diazonium solution to a larger flask and dilute it with 2000 mL of water.
-
Slowly add a barium hydroxide solution to neutralize the acidic solution. Control the reaction temperature between 30-60°C until the pH of the solution reaches 7.5-8.
-
Once the desired pH is reached, bubble carbon dioxide gas through the solution (or add dry ice carefully) to precipitate excess barium hydroxide as barium carbonate. Continue until the pH of the solution is approximately 6.
-
Filter the mixture to remove the precipitated barium sulfate (B86663) and barium carbonate. The filtrate contains the crude this compound.
Step 3: Purification of this compound
-
Transfer the filtrate containing the crude this compound to a large round-bottom flask.
-
Add a suitable amount of activated carbon to the solution and stir to decolorize it.
-
Filter the solution to remove the activated carbon.
-
Add 99.5% methanol (B129727) to the filtrate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain high-purity this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving this compound yield.
References
Technical Support Center: Solvent Effects on the Keto-Enol Equilibrium of 4-Hydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the solvent effects on the keto-enol equilibrium of 4-hydroxypyridine (B47283).
Frequently Asked Questions (FAQs)
Q1: What is the keto-enol tautomerism of 4-hydroxypyridine?
A1: 4-Hydroxypyridine exists in a dynamic equilibrium between two tautomeric forms: the enol form (4-hydroxypyridine) and the keto form (4-pyridone). This equilibrium is significantly influenced by the surrounding solvent. In most solutions, the keto tautomer is the predominant species, while the enol form becomes more significant in very dilute solutions or in non-polar solvents.[1] The enol tautomer is, however, the dominant form in the gas phase.[1]
Q2: How does the solvent affect the keto-enol equilibrium of 4-hydroxypyridine?
A2: The position of the tautomeric equilibrium is highly dependent on the polarity of the solvent. Polar solvents, particularly those capable of hydrogen bonding, tend to stabilize the more polar keto form (4-pyridone), thus shifting the equilibrium in its favor. Conversely, non-polar solvents favor the less polar enol form (4-hydroxypyridine). A linear relationship has been observed between the logarithm of the tautomeric equilibrium constant (log KT) and solvent polarity scales, such as the Kosower Z parameter.[2]
Q3: Which analytical techniques are most suitable for studying this equilibrium?
A3: The most common and effective techniques for quantitatively studying the keto-enol equilibrium of 4-hydroxypyridine are Ultraviolet-Visible (UV/Vis) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods allow for the determination of the relative concentrations of each tautomer in a given solvent.
Data Presentation
The tautomeric equilibrium constant, KT, is defined as the ratio of the concentration of the keto form to the enol form (KT = [keto]/[enol]). The following table summarizes the relationship between solvent polarity and the position of the equilibrium.
| Solvent | Dielectric Constant (ε) | Kosower Z Value (kcal/mol) | log KT | Predominant Form |
| Gas Phase | 1 | - | < 0 | Enol |
| Cyclohexane | 2.02 | 60.1 | ~0 | Comparable amounts |
| Chloroform | 4.81 | 63.2 | > 0 | Keto |
| Acetonitrile | 37.5 | 71.3 | > 0 | Keto |
| Water | 80.1 | 94.6 | 5.65 (predicted) | Keto |
Note: The exact experimental values for log KT can vary between different studies. The values presented here are indicative and based on computational predictions and experimental findings for hydroxypyridines.[2]
Experimental Protocols
UV/Vis Spectroscopy Protocol
Objective: To determine the tautomeric equilibrium constant (KT) of 4-hydroxypyridine in different solvents using UV/Vis spectroscopy.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 4-hydroxypyridine in a non-polar solvent where the enol form is expected to be significant (e.g., cyclohexane).
-
Prepare a series of solutions of 4-hydroxypyridine in the solvents of interest with varying polarities. Ensure the concentration is identical for all samples.
-
-
Data Acquisition:
-
Record the UV/Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).
-
The keto and enol forms have distinct absorption maxima. The enol form of hydroxypyridines typically absorbs at a shorter wavelength compared to the more conjugated keto form.
-
-
Data Analysis:
-
Identify the absorption maxima (λmax) for the keto and enol forms.
-
The equilibrium constant (KT) can be determined by applying chemometric methods to resolve the overlapping absorption bands of the two tautomers.
-
Alternatively, if the molar absorptivities (ε) of the pure keto and enol forms are known or can be estimated, the concentrations of each tautomer can be calculated using the Beer-Lambert law at wavelengths where one tautomer absorbs significantly more than the other.
-
NMR Spectroscopy Protocol
Objective: To determine the tautomeric ratio of 4-hydroxypyridine in a given solvent using 1H NMR spectroscopy.
Methodology:
-
Sample Preparation:
-
Dissolve a known amount of 4-hydroxypyridine in the deuterated solvent of choice (e.g., CDCl3, DMSO-d6). The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a quantitative 1H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Identify the distinct signals corresponding to the protons of the keto and enol forms. The chemical shifts of the aromatic protons will differ between the two tautomers.
-
Integrate the area under the peaks corresponding to unique protons of the keto and enol forms.
-
Calculate the mole fraction of each tautomer from the integral ratios. For example, if a proton signal for the keto form integrates to Iketo and a corresponding signal for the enol form integrates to Ienol, the ratio of the tautomers is directly proportional to the ratio of their integrals.
-
The equilibrium constant is then calculated as KT = (Integralketo) / (Integralenol).
-
Troubleshooting Guides
Issue 1: Inconsistent or drifting UV/Vis absorbance readings.
-
Possible Cause: Temperature fluctuations can affect the equilibrium.
-
Solution: Use a temperature-controlled cuvette holder to maintain a constant temperature throughout the experiment.
-
Possible Cause: Solvent evaporation, especially with volatile solvents.
-
Solution: Use cuvettes with caps (B75204) or stoppers to minimize solvent evaporation.
-
Possible Cause: Photodegradation of the sample.
-
Solution: Minimize the exposure of the sample to the UV light source by using the shutter and acquiring spectra promptly.
Issue 2: Overlapping peaks in the 1H NMR spectrum making integration difficult.
-
Possible Cause: Insufficient magnetic field strength.
-
Solution: Use a higher field NMR spectrometer to achieve better signal dispersion.
-
Possible Cause: Poor choice of solvent leading to signal overlap.
-
Solution: Try a different deuterated solvent. For instance, aromatic solvents like benzene-d6 (B120219) can induce different chemical shifts compared to chloroform-d6, potentially resolving overlapping signals.[3]
Issue 3: Inaccurate integration in quantitative NMR.
-
Possible Cause: Incomplete relaxation of nuclei.
-
Solution: Increase the relaxation delay (D1) in the NMR acquisition parameters. A D1 of at least 5 times the longest T1 of the protons of interest is recommended for accurate quantification.
-
Possible Cause: Broad peaks due to chemical exchange.
-
Solution: The rate of tautomer interconversion can sometimes be on the NMR timescale, leading to broad peaks. Acquiring the spectrum at a lower temperature can slow down the exchange rate and result in sharper signals for the individual tautomers.
Issue 4: Difficulty in assigning peaks to the correct tautomer.
-
Possible Cause: Lack of reference spectra for pure tautomers.
-
Solution: While isolating pure tautomers can be challenging, computational chemistry methods (e.g., DFT calculations) can predict the chemical shifts for each tautomer, aiding in peak assignment. Additionally, 2D NMR techniques like COSY and HSQC can help in assigning protons and carbons to their respective spin systems.
Mandatory Visualizations
Caption: Solvent properties influencing the keto-enol equilibrium of 4-hydroxypyridine.
Caption: Experimental workflow for determining the tautomeric equilibrium constant.
References
Temperature control in the diazotization of 4-aminopyridine
This guide provides troubleshooting assistance and frequently asked questions regarding temperature control during the diazotization of 4-aminopyridine (B3432731). Proper temperature management is critical for the success of this reaction, ensuring the stability of the diazonium salt and minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to maintain a low temperature (0–5 °C) during the diazotization of 4-aminopyridine?
Maintaining a temperature range of 0–5 °C is essential for several reasons.[1][2][3] Firstly, aryl diazonium salts, including the 4-pyridyldiazonium salt, are thermally unstable.[2][4] Temperatures above 5 °C significantly accelerate the decomposition of the diazonium salt, leading to the evolution of nitrogen gas and the formation of unwanted phenolic byproducts.[2][4] Secondly, the nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid, is also unstable and decomposes at higher temperatures.[4] Lastly, lower temperatures help to minimize the rates of competing side reactions, such as the coupling of the diazonium salt with unreacted 4-aminopyridine to form triazenes.[4]
Q2: What are the primary consequences of letting the reaction temperature exceed 5 °C?
Exceeding the recommended temperature can lead to several undesirable outcomes:
-
Decomposition to Phenols: The diazonium group is an excellent leaving group and can be displaced by water in a hydrolysis reaction to form 4-hydroxypyridine.[4][5] This process is significantly faster at elevated temperatures.
-
Reduced Yield: The decomposition of the target diazonium salt directly lowers the yield of any subsequent coupling or substitution reaction.
-
Increased Side Reactions: Higher temperatures can promote side reactions, such as azo coupling, if other nucleophilic aromatic compounds are present.[4]
-
Safety Hazards: In a concentrated or dry state, diazonium salts can decompose explosively.[2][4] While this is less of a risk in dilute aqueous solutions, uncontrolled temperature increases can lead to rapid gas evolution (N₂) and a potential runaway reaction.[6][7]
Q3: Can the temperature be too low? What happens if the reaction mixture drops significantly below 0 °C?
While the primary concern is elevated temperature, excessively low temperatures can also cause issues. The main problem is the potential for crystallization of either the starting materials or the diazonium salt itself.[2] This can lead to a heterogeneous mixture, causing problems with stirring and inefficient reaction kinetics. It is crucial to maintain a cold, homogenous solution.
Q4: Is it ever acceptable to run the diazotization of 4-aminopyridine at a higher temperature?
For standard batch processing, adhering to the 0–5 °C range is strongly recommended for safety and yield.[2][8] However, research in continuous flow chemistry has explored operational windows closer to ambient temperatures.[9] Flow reactors offer superior temperature control and rapid consumption of the unstable intermediate, which can mitigate some of the risks associated with higher temperatures.[9] For conventional laboratory setups, however, deviation from the established low-temperature protocol is not advised.
Q5: How does the stability of the 4-pyridyldiazonium salt compare to other diazonium salts?
Heteroaromatic diazonium salts, such as those derived from aminopyridines, can be particularly unstable.[10] For example, 3-diazoniumpyridine salt has been reported to be highly unstable, with a decomposition temperature as low as 35°C.[10] The electron-withdrawing nature of the pyridine (B92270) ring can influence the stability of the diazonium salt, making strict temperature control even more critical than for some other aromatic amines.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Brown fumes (NO₂) are evolving from the reaction mixture. | 1. The reaction temperature is too high, causing the decomposition of nitrous acid.[4]2. The sodium nitrite solution was added too quickly, creating localized "hot spots".[4] | 1. Ensure the reaction flask is well-immersed in an efficient ice-salt bath to maintain the internal temperature between 0–5 °C.2. Add the sodium nitrite solution dropwise and slowly, preferably below the surface of the reaction mixture, while stirring vigorously.[4] |
| The final solution develops a deep red, orange, or brown color. | 1. Azo coupling side reactions have occurred.[4]2. This can happen if phenolic impurities (from diazonium salt decomposition) form and then couple with remaining diazonium salt. | 1. Strictly maintain the temperature below 5 °C to prevent the formation of phenolic impurities.[4]2. Ensure a sufficient excess of strong acid is used to fully protonate the 4-aminopyridine and suppress its ability to act as a coupling partner.[4] |
| Low yield of product in the subsequent reaction (e.g., Sandmeyer or azo coupling). | 1. Incomplete diazotization.2. Significant decomposition of the diazonium salt due to poor temperature control.[4]3. Formation of inactive side products like triazenes.[4] | 1. After the sodium nitrite addition is complete, continue stirring at 0–5 °C for 30-60 minutes to ensure the reaction goes to completion.[1]2. Monitor the reaction temperature vigilantly. 3. At the end of the reaction, test for a slight excess of nitrous acid using potassium iodide-starch paper (should turn blue) to confirm complete reaction.[11] |
| The reaction mixture becomes a thick slurry or solidifies. | 1. The concentration of reactants is too high.2. The diazonium salt or starting material is crystallizing out of solution due to excessively low temperatures.[2] | 1. Use a sufficient volume of acid to ensure all components remain in solution.2. Maintain the temperature within the 0–5 °C range; avoid supercooling the mixture with dry ice baths unless the protocol specifically requires it. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for the diazotization of 4-aminopyridine, compiled from various protocols.
| Parameter | Value | Source(s) |
| Recommended Reaction Temperature | 0–5 °C | [1][3][12] |
| Stirring Time (Post-NaNO₂ Addition) | 30–60 minutes | [1][12] |
| General Decomposition Temperature | Unstable above 5 °C in aqueous solution | [2] |
Experimental Protocol
This protocol is a generalized procedure for the diazotization of 4-aminopyridine for in-situ use in subsequent reactions.
Materials:
-
4-Aminopyridine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Salt (e.g., NaCl or CaCl₂)
-
Potassium iodide-starch paper
Procedure:
-
In a beaker or round-bottom flask equipped with a magnetic stirrer, dissolve the 4-aminopyridine in dilute hydrochloric acid.[12]
-
Prepare an ice-salt bath and cool the solution to between 0 °C and 5 °C with constant, vigorous stirring.[1][12] It is crucial that the internal temperature of the solution is monitored.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.[1]
-
Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold, stirred solution of 4-aminopyridine hydrochloride.[1]
-
Crucially, maintain the internal reaction temperature below 5 °C throughout the entire addition process. [1][12] Adjust the addition rate as necessary to prevent any temperature rise.
-
After the addition of the sodium nitrite solution is complete, continue to stir the reaction mixture in the ice bath for an additional 30 to 60 minutes to ensure the diazotization is complete.[1]
-
A small drop of the solution can be tested on potassium iodide-starch paper. The immediate appearance of a blue-black color indicates a slight excess of nitrous acid and the completion of the reaction.
-
The resulting cold solution of the 4-pyridyldiazonium salt is highly unstable and should be used immediately (in-situ) for the next step of the synthesis.[1] Do not attempt to isolate or store the diazonium salt. [2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. organic chemistry - Why should the temperature be maintained at 0–5 °C in a diazotisation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Diazotization Titrations in Pharmaceutical Analysis [unacademy.com]
- 4. benchchem.com [benchchem.com]
- 5. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. US4439361A - Process for controlling diazotization reactions involving nitrous reactant by testing the air above the reaction batch for its content of nitrous gases and feeding nitrous reactant in accordance with said content - Google Patents [patents.google.com]
- 12. oaji.net [oaji.net]
Technical Support Center: Purification of Pyridin-4-ol by Vacuum Distillation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the purification of Pyridin-4-ol (also known as 4-Hydroxypyridine) using vacuum distillation.
Troubleshooting Guide
This section addresses specific issues that may arise during the vacuum distillation of this compound.
Issue 1: The compound is not distilling or the distillation rate is extremely slow.
-
Possible Cause 1: Vacuum level is insufficient. The boiling point of a substance is dependent on the pressure. If the vacuum is not low enough, the temperature required to boil the this compound may not be reached.
-
Solution: Check all joints, seals, and tubing for leaks. Ensure the vacuum pump is operating correctly and is capable of reaching the required pressure. Using a vacuum gauge (manometer) is essential to accurately monitor the system pressure.
-
Possible Cause 2: Heat input is too low. The heating mantle or oil bath may not be providing enough energy to bring the compound to its boiling point at the given pressure.
-
Solution: Gradually increase the temperature of the heating source. Ensure the flask is properly seated in the heating mantle or immersed in the oil bath for efficient heat transfer.
-
Possible Cause 3: Thermometer placement is incorrect. If the thermometer bulb is positioned too high, it will not accurately reflect the temperature of the vapor reaching the condenser, leading to a reading that is lower than the actual boiling point.
-
Solution: Adjust the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
Issue 2: The material is bumping violently or boiling is unstable.
-
Possible Cause 1: Lack of boiling nuclei. Smooth boiling requires nucleation sites. Without them, the liquid can superheat and then boil suddenly and violently.
-
Solution: Always use a magnetic stir bar to ensure vigorous stirring throughout the distillation.[1] Alternatively, fresh boiling chips can be added before heating and applying a vacuum. Never add boiling chips to a hot or evacuated liquid.
-
Possible Cause 2: Heating is too rapid. A sudden increase in heat can cause bumping.
-
Solution: Heat the distillation flask gradually to allow for smooth boiling to commence.
Issue 3: The distilled this compound is discolored (e.g., yellow or brown).
-
Possible Cause 1: Thermal degradation. this compound can be susceptible to degradation at high temperatures, which can lead to the formation of colored by-products.[2]
-
Solution: Ensure the vacuum is sufficiently low to allow distillation at the lowest possible temperature. Do not overheat the distillation pot; set the heating bath temperature only slightly higher (e.g., 20-30 °C) than the target boiling point.
-
Possible Cause 2: Air leak in the system. Oxygen present due to a leak can cause oxidation of the compound at high temperatures.
-
Solution: Re-check all connections and joints for leaks. Applying a small amount of vacuum grease to ground glass joints can ensure a proper seal.
Issue 4: The product is solidifying in the condenser or receiver adapter.
-
Possible Cause: High melting point. this compound has a high melting point (150-151 °C).[3][4] If the condenser is too cold, the distillate will solidify and can block the apparatus.
-
Solution 1: Use a short-path distillation apparatus. This minimizes the distance the vapor has to travel, reducing the chance of premature cooling and solidification.
-
Solution 2: Do not circulate coolant through the condenser jacket. An air condenser is often sufficient for high-boiling point compounds under vacuum.
-
Solution 3: If necessary, gently warm the condenser and receiver arm with a heat gun to melt any solidified product and allow it to flow into the receiving flask. Be cautious not to overheat and cause thermal stress to the glassware.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the vacuum distillation of this compound.
Caption: Troubleshooting workflow for the vacuum distillation of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for this compound? A1: this compound has a very high atmospheric boiling point (estimated at 380.61 °C) and is prone to thermal degradation.[5] Vacuum distillation allows the compound to boil at a much lower temperature, minimizing the risk of decomposition and the formation of impurities.[6]
Q2: What is the boiling point of this compound under vacuum? A2: The boiling point is dependent on the pressure. A commonly cited boiling point is 230-235 °C at a pressure of 12 mmHg (or 16 hPa).[3][4][7]
Q3: What are the primary safety precautions for this procedure? A3: Always work in a well-ventilated fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[8] Be aware of the risks of using a vacuum, including the potential for implosion; ensure your glassware has no cracks or star fractures. Handle the hot apparatus with care to avoid thermal burns.
Q4: Can I purify this compound by recrystallization instead? A4: Yes, recrystallization is a very effective method for purifying this compound and is often used to remove colored impurities.[2][10] The choice between distillation and recrystallization depends on the nature of the impurities. If impurities are non-volatile solids, distillation is ideal. If impurities have different solubility profiles, recrystallization is preferred.[2] Sometimes, a combination of both methods is used for the highest purity.
Q5: How can I assess the purity of my distilled this compound? A5: The purity of the final product can be assessed by several methods. A sharp melting point range that is close to the literature value (150-151 °C) is a good indicator of high purity.[3][4] Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) or chromatographic techniques like HPLC (High-Performance Liquid Chromatography) can also be used for a quantitative assessment of purity.
Quantitative Data
The physical and safety properties of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅NO | [3][7] |
| Molecular Weight | 95.10 g/mol | [3][4] |
| Melting Point | 150-151 °C | [3][4][7] |
| Boiling Point | 230-235 °C @ 12 mmHg | [3][4][7] |
| Flash Point | 221 °C | [7] |
| Vapor Pressure | 0.265 mmHg @ 25 °C | [7] |
| Hazard Codes | H302, H315, H318, H335 | [3][7] |
Experimental Protocol: Vacuum Distillation of this compound
Materials:
-
Crude this compound
-
Round-bottom flask (distillation pot)
-
Short-path distillation head with condenser and vacuum connection
-
Thermometer and adapter
-
Receiving flask
-
Heating mantle or oil bath with magnetic stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Vacuum tubing
-
Vacuum gauge (manometer)
-
Glass wool or other insulating material
-
Clamps and stand to secure apparatus
Procedure:
-
Preparation:
-
Ensure all glassware is clean, dry, and free of any cracks or defects.
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask. Do not fill the flask more than half full.
-
-
Apparatus Assembly:
-
Assemble the distillation apparatus securely on a stand within a fume hood. A short-path distillation head is highly recommended.
-
Connect the distillation pot to the distillation head.
-
Place the thermometer in its adapter, ensuring the bulb is correctly positioned.
-
Attach the receiving flask. Use Keck clips if applicable, but do not create a fully rigid, sealed system.
-
Connect the vacuum tubing from the distillation head to a trap (optional but recommended) and then to the vacuum pump. Include a vacuum gauge in the line to monitor pressure.
-
Do not connect cooling water to the condenser jacket. It will function as an air condenser.
-
-
Distillation:
-
Turn on the magnetic stirrer to begin vigorous stirring.
-
Slowly and carefully apply the vacuum. The crude material may bubble as dissolved gases are removed.
-
Once a stable vacuum is achieved (aim for ~12-16 mmHg), begin to gently heat the distillation pot with the heating mantle or oil bath.
-
Increase the temperature gradually. Observe the contents of the flask for the onset of boiling.
-
The temperature on the thermometer will rise as the vapor reaches the bulb. Record the temperature range over which the product distills while maintaining a constant pressure. This is the boiling point at that pressure.
-
If the product begins to solidify in the condenser, gently warm the outside of the glass with a heat gun to melt it.
-
Collect the clear, colorless fraction in the receiving flask.
-
-
Shutdown:
-
Once the distillation is complete (e.g., most of the material has distilled or the pot temperature rises sharply), remove the heating source and allow the system to cool.
-
Slowly and carefully vent the system to release the vacuum. Releasing the vacuum too quickly can cause air to rush in and disturb the collected distillate.
-
Once the apparatus is at atmospheric pressure and has cooled to a safe temperature, turn off the vacuum pump and disassemble the glassware. The distilled this compound will solidify in the receiving flask upon cooling.
-
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. bulatpharmaceutical.com [bulatpharmaceutical.com]
- 4. 4-Hydroxypyridine 95 626-64-2 [sigmaaldrich.com]
- 5. 4-hydroxypyridine, 626-64-2 [thegoodscentscompany.com]
- 6. Vacuum Distillation issues? | Call Pressure Control Solutions! [pressurecontrolsolutions.com]
- 7. Page loading... [wap.guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Pyridin-4-ol
Pyridin-4-ol, and its tautomer 4-pyridone, is a foundational heterocyclic scaffold in medicinal chemistry and drug development.[1] Its synthesis has been approached through various methodologies, each presenting distinct advantages and limitations. This guide provides a comparative study of the most prominent synthetic methods for this compound and its derivatives, offering an objective analysis of their performance based on reported experimental data.
Quantitative Comparison of Synthesis Methods
The efficiency and practicality of a synthetic route are often best understood through a direct comparison of key quantitative metrics. The table below summarizes the performance of several common methods for synthesizing this compound and its substituted analogs.
| Parameter | Method 1: From 4-Aminopyridine (B3432731) | Method 2: From Dehydroacetic Acid | Method 3: From a γ-Pyrone Derivative | Method 4: Multi-component Synthesis |
| Starting Material | 4-Aminopyridine | Dehydroacetic Acid | 2-Trifluoromethyl-4H-pyran-4-one | Lithiated Methoxyallene (B81269), Pivalonitrile, Trifluoroacetic Acid |
| Product | This compound | 4-Hydroxy-6-methylpyridin-2(1H)-one | 4-Hydroxy-2-trifluoromethylpyridine | 2-tert-Butyl-3-methoxy-6-(trifluoromethyl)this compound |
| Overall Yield | ~92%[2][3] | ~69%[4] | 28% (two steps)[4][5] | 83%[4] |
| Purity | >99%[4] | Not specified | Not specified | Not specified |
| Key Reagents | Butyl nitrite (B80452), Sulfuric acid, Barium hydroxide[2] | Sulfuric acid, Ammonium (B1175870) hydroxide[4][6] | Aqueous ammonia[4][5] | Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), Triethylamine[4] |
| Reaction Time | Not specified | Not specified | Not specified | 3 days (cyclization step)[7] |
| Key Advantages | High yield and purity[2][3] | Readily available starting material[8] | Access to specific substituted pyridinols | High flexibility for diverse substitutions[7][9] |
| Key Disadvantages | Use of unstable diazonium salt intermediate[2] | Produces a substituted pyridone, not the parent compound | Low overall yield[4][5] | Requires careful control of reaction conditions[9] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for researchers evaluating and implementing synthetic methods. The following sections provide protocols for the key synthesis routes discussed.
Method 1: Synthesis of this compound from 4-Aminopyridine
This robust and high-yielding procedure involves the diazotization of 4-aminopyridine, followed by the hydrolysis of the resulting diazonium salt.[2]
1. Diazotization and Hydrolysis:
-
In a 1000 mL three-neck flask equipped with a stirrer, thermometer, and dropping funnel, add 400 mL of water.
-
Slowly and carefully, add 140 mL of concentrated sulfuric acid (98%) while maintaining the temperature between 20-40°C by cooling in an ice bath.[2]
-
Once cooled to 0-20°C, add 95 g of 4-aminopyridine (99%).[2]
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
Slowly add 150.8 g of butyl nitrite dropwise over approximately 120 minutes, ensuring the temperature is strictly maintained between 0-5°C.[2]
-
After the addition is complete, continue stirring at 0-5°C until the reaction is complete, which can be monitored by the cessation of nitrogen gas evolution.[2]
2. Neutralization and Isolation:
-
To the reaction mixture, slowly add a saturated solution of barium hydroxide (B78521) while stirring, until the pH of the solution reaches 7.5-8.[3]
-
Introduce carbon dioxide (gas or dry ice) to precipitate excess barium hydroxide as barium carbonate until the pH is approximately 6.[3]
-
Filter the mixture to remove the barium sulfate (B86663) and barium carbonate precipitates. Wash the filter cake with a small amount of cold water. The filtrate contains the crude this compound.[2]
3. Purification:
-
Transfer the filtrate to a large round-bottom flask and add activated carbon to decolorize the solution.[2]
-
Filter to remove the activated carbon and add 99.5% methanol (B129727) to the filtrate.[2]
-
Concentrate the solution under reduced pressure to remove most of the water and methanol, yielding high-purity this compound.[2][3]
Method 2: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one from Dehydroacetic Acid
This method utilizes the readily available dehydroacetic acid to produce a substituted pyridin-4-one derivative.[4]
1. Hydrolysis of Dehydroacetic Acid:
-
In a suitable reaction vessel, dissolve dehydroacetic acid in concentrated sulfuric acid.[4]
-
While the mixture is still warm, carefully pour it over crushed ice in a beaker.[4]
-
Collect the resulting precipitate by filtration and wash with cold water to yield 4-hydroxy-6-methyl-2H-pyran-2-one.[4]
2. Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one:
-
The intermediate, 4-hydroxy-6-methyl-2H-pyran-2-one, is then reacted with aqueous ammonium hydroxide.[4][6]
-
The reaction mixture is heated, leading to the formation of 4-hydroxy-6-methylpyridin-2(1H)-one.[6]
-
The product can be isolated upon cooling and purified by recrystallization.
Method 4: Multi-component Synthesis of a Substituted this compound
This highly flexible approach allows for the synthesis of complex this compound derivatives in a single pot.[7]
1. Initial Reaction:
-
Lithiated methoxyallene is treated with pivalonitrile at low temperature.[4]
-
An excess of trifluoroacetic acid is then added.[4]
-
After warming to room temperature, the solvent is evaporated.[4]
2. Cyclization:
-
The crude intermediate mixture is dissolved in dichloromethane (B109758) and treated with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and triethylamine.[4]
-
The mixture is heated to reflux for three days to complete the cyclization.[4][7]
3. Work-up and Isolation:
-
An acidic work-up is performed to yield the final product, 2-tert-Butyl-3-methoxy-6-(trifluoromethyl)this compound.[7]
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic methods.
Caption: Workflow for this compound synthesis from 4-Aminopyridine.
Caption: Synthesis of a substituted pyridone from dehydroacetic acid.
Caption: Multi-component synthesis of a highly substituted this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2011161612A1 - Process for preparing 4-hydroxypyridines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. soc.chim.it [soc.chim.it]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Tautomerism of Pyridin-4-ol and 2-Hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
The tautomeric equilibrium between hydroxyl and oxo forms of pyridinols is a critical consideration in medicinal chemistry and drug development, as different tautomers can exhibit distinct physicochemical properties, biological activities, and pharmacokinetic profiles. This guide provides an objective comparison of the tautomerism of pyridin-4-ol and 2-hydroxypyridine (B17775), supported by experimental data and detailed methodologies.
Introduction
This compound and 2-hydroxypyridine are heterocyclic compounds that exist as an equilibrium mixture of two tautomeric forms: a hydroxy form (enol) and a pyridone form (keto). The position of this equilibrium is highly sensitive to the surrounding environment, including the solvent, temperature, and the presence of other interacting molecules. Understanding the factors that govern this equilibrium is paramount for predicting molecular behavior in different biological and synthetic contexts.
This compound Tautomerism: this compound is in equilibrium with its keto tautomer, pyridin-4(1H)-one.[1]
2-Hydroxypyridine Tautomerism: 2-Hydroxypyridine exists in equilibrium with its keto form, 2-pyridone.
Tautomeric Equilibrium: A Quantitative Comparison
The position of the tautomeric equilibrium is quantified by the equilibrium constant (KT), which is the ratio of the concentration of the pyridone form to the hydroxy form (KT = [pyridone]/[hydroxy]). The Gibbs free energy change (ΔG°) of the tautomerization is related to KT by the equation ΔG° = -RTlnKT.
The following table summarizes the experimentally and computationally determined tautomeric equilibrium constants for this compound and 2-hydroxypyridine in various environments.
| Compound | Environment | Tautomer Ratio ([keto]/[enol]) | KT | ΔG° (kJ/mol) | Reference |
| 2-Hydroxypyridine | Gas Phase | Hydroxy form favored | ~0.3 - 0.4 | ~2.43 - 3.3 | [2](--INVALID-LINK--) |
| Cyclohexane | Comparable amounts | 1.7 | -1.3 | [3](--INVALID-LINK--) | |
| Chloroform | Pyridone form favored | 6.0 | -4.4 | [3](--INVALID-LINK--) | |
| Acetonitrile | Pyridone form favored | - | -9.28 | ||
| Water | Pyridone form strongly favored | 900 | -16.8 | ||
| This compound | Gas Phase | Hydroxy form favored | < 1 | - | [1](--INVALID-LINK--) |
| Non-polar solvents | Comparable amounts | ~1 | ~0 | [3](--INVALID-LINK--) | |
| Polar solvents | Pyridone form favored | > 1 | - | [1](4--INVALID-LINK-- | |
| Aqueous Solution | Pyridone form predominant | >> 1 | - | [1](--INVALID-LINK--) |
Key Observations:
-
In the gas phase, the hydroxy form is generally the more stable tautomer for both compounds.[1][2]
-
In solution, the equilibrium shifts towards the more polar pyridone form as the polarity of the solvent increases.[1][3] This is because the pyridone tautomers have larger dipole moments and are better stabilized by polar solvents through dipole-dipole interactions and hydrogen bonding.
-
In aqueous solutions, the pyridone form is the predominant species for both this compound and 2-hydroxypyridine.[1]
-
In the solid state, both compounds predominantly exist in the pyridone form, which is stabilized by intermolecular hydrogen bonding.[1]
Experimental Protocols for Determining Tautomeric Equilibria
The determination of tautomeric ratios and equilibrium constants relies on spectroscopic techniques that can distinguish between the two tautomers.
This method is based on the principle that the two tautomers have distinct electronic absorption spectra. By measuring the absorbance of a solution at wavelengths where one tautomer absorbs significantly more than the other, the relative concentrations of the two forms can be determined.
Detailed Protocol:
-
Sample Preparation: Prepare a stock solution of the pyridinol derivative in the solvent of interest at a known concentration.
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum of the solution over a suitable wavelength range (typically 200-400 nm).
-
Identification of Characteristic Bands: Identify the absorption maxima (λmax) corresponding to the hydroxy and pyridone forms. This is often achieved by comparing the spectrum to those of N-methyl and O-methyl derivatives, which "lock" the tautomeric form.
-
Data Analysis:
-
Select two wavelengths where the difference in molar absorptivity (ε) between the two tautomers is maximal.
-
Measure the absorbance of the solution at these two wavelengths.
-
The concentrations of the two tautomers can be calculated using the Beer-Lambert law and a set of simultaneous equations, provided the molar absorptivities of the pure tautomers are known.
-
The equilibrium constant (KT) is then calculated as the ratio of the concentrations of the pyridone and hydroxy forms.
-
NMR spectroscopy, particularly 1H NMR, is a powerful tool for quantifying tautomeric mixtures in solution, as the two tautomers give rise to distinct sets of signals.
Detailed Protocol:
-
Sample Preparation: Prepare an NMR sample by dissolving a known amount of the pyridinol derivative (typically 5-10 mg) in a deuterated solvent of choice (e.g., CDCl3, DMSO-d6, D2O).[1]
-
Data Acquisition: Acquire a quantitative 1H NMR spectrum.[1] This requires ensuring a sufficiently long relaxation delay (d1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Signal Identification and Assignment: Identify the distinct sets of proton signals corresponding to the hydroxy and pyridone tautomers.[1] This can be aided by 2D NMR techniques (e.g., COSY, HSQC) and comparison with the spectra of locked derivatives.
-
Integration and Calculation:
-
Integrate the signals of non-exchangeable protons that are unique to each tautomer.[1] For example, the signals of the ring protons are often well-resolved for each form.
-
The ratio of the integrals for the corresponding protons in the two tautomers directly reflects their molar ratio.
-
The equilibrium constant (KT) is calculated from this ratio. It is important to account for the number of protons giving rise to each integrated signal.
-
Visualizing Tautomeric Equilibria
The following diagrams illustrate the tautomeric equilibria for this compound and 2-hydroxypyridine.
Caption: Tautomeric equilibrium of this compound.
Caption: Tautomeric equilibrium of 2-Hydroxypyridine.
Conclusion
The tautomeric equilibrium of both this compound and 2-hydroxypyridine is significantly influenced by the surrounding environment, with a clear trend of favoring the pyridone form in more polar solvents and in the solid state. For drug development professionals, this solvent-dependent behavior is a crucial factor to consider, as the predominant tautomer in an aqueous biological environment may differ from that in a non-polar lipid membrane or in the solid form of a drug formulation. The choice of experimental technique for quantifying the tautomeric ratio depends on the specific system and available instrumentation, with both UV-Vis and NMR spectroscopy offering reliable methods when appropriate protocols are followed. A thorough understanding and characterization of the tautomeric landscape of pyridinol-containing compounds are essential for the rational design and development of effective and safe pharmaceuticals.
References
A Comparative Analysis of the Reactivity of Pyridin-4-ol and 3-Hydroxypyridine for Researchers and Drug Development Professionals
An in-depth guide to the chemical reactivity of Pyridin-4-ol and 3-Hydroxypyridine (B118123), offering a comparative analysis of their acidic and basic properties, and their susceptibility to electrophilic and nucleophilic substitution. This guide provides experimental data, detailed protocols, and visual aids to assist researchers, scientists, and drug development professionals in understanding and utilizing these important heterocyclic compounds.
This compound and 3-hydroxypyridine, as hydroxylated derivatives of pyridine (B92270), are fundamental building blocks in medicinal chemistry and organic synthesis. Their reactivity is significantly influenced by the position of the hydroxyl group on the pyridine ring, leading to distinct chemical behaviors. This guide presents a comparative overview of their reactivity profiles, supported by experimental data, to inform their application in research and development.
Tautomerism: A Key Determinant of Reactivity
A crucial aspect governing the reactivity of both this compound and 3-hydroxypyridine is their existence in tautomeric forms.
This compound predominantly exists as its keto tautomer, Pyridin-4(1H)-one . This equilibrium is significantly shifted towards the pyridone form in solution and the solid state. The enol form, this compound, is favored only in the gas phase or in very dilute solutions of non-polar solvents.[1] This tautomerism has profound implications for its reactivity, as the pyridone form presents an amide-like functionality.
3-Hydroxypyridine , in contrast, primarily exists in its phenolic (enol) form. While it can exhibit a zwitterionic keto tautomer, the equilibrium lies heavily towards the 3-hydroxypyridine structure. This difference in tautomeric preference is a key factor differentiating the chemical properties of the two isomers.
Acidity and Basicity: A Quantitative Comparison
The position of the hydroxyl group and the resulting tautomeric forms directly impact the acidity and basicity of these compounds, which are quantified by their pKa values.
| Compound | pKa (Pyridinium Ion) | pKa (Acidic Proton) |
| This compound | ~3.2 | ~10.87 (N-H of Pyridone)[2] |
| 3-Hydroxypyridine | 4.79 | 8.75 (O-H of Phenol) |
Basicity: The pyridinium (B92312) ion of 3-hydroxypyridine (pKa = 4.79) is less acidic than that of this compound (pKa ≈ 3.2). This indicates that the nitrogen atom in 3-hydroxypyridine is more basic than in this compound. This can be attributed to the electron-donating resonance effect of the hydroxyl group being more effective at the meta position for stabilizing the protonated form.
Acidity: The hydroxyl group of 3-hydroxypyridine (pKa = 8.75) is significantly more acidic than the N-H proton of the pyridin-4(1H)-one tautomer (pKa ≈ 10.87).[2] This is expected, as phenolic protons are generally more acidic than amide protons.
Reactivity in Electrophilic Aromatic Substitution
The electron-donating hydroxyl group activates the pyridine ring towards electrophilic aromatic substitution. However, the inherent electron-deficient nature of the pyridine ring and the tendency of the nitrogen to be protonated under acidic reaction conditions often makes these reactions challenging.
3-Hydroxypyridine: The hydroxyl group in 3-hydroxypyridine acts as an ortho-, para-director, activating the 2, 4, and 6 positions for electrophilic attack. Due to the directing effect of the ring nitrogen, substitution typically occurs at the 2- and 6-positions.
This compound: Direct electrophilic aromatic substitution on the ring of this compound is difficult due to its existence as the pyridone tautomer and the deactivation of the ring upon N-protonation in acidic media. To achieve substitution at the 4-position, indirect methods are often employed, such as the nitration of pyridine-N-oxide.
Comparative Experimental Data: Nitration
| Reactant | Reagents and Conditions | Product | Yield |
| 3-Hydroxypyridine | KNO₃, concentrated H₂SO₄, 40°C, 2h | 3-Hydroxy-2-nitropyridine | High |
| Pyridine-N-oxide | Fuming HNO₃, concentrated H₂SO₄, 125-130°C, 3h | 4-Nitropyridine-N-oxide | 42% |
Experimental Protocols
Nitration of 3-Hydroxypyridine:
-
Dissolve 3-hydroxypyridine in concentrated sulfuric acid.
-
Slowly add anhydrous potassium nitrate (B79036) (KNO₃) in batches while maintaining the temperature at 40°C.
-
Stir the mixture for 2 hours at 40°C.
-
Pour the reaction mixture into ice water.
-
Neutralize the solution with a solid base (e.g., NaHCO₃) to a pH of 4.5-7.5.
-
Allow the mixture to stand overnight, then filter and dry the precipitate to obtain 3-hydroxy-2-nitropyridine.
Nitration of Pyridine-N-oxide (for comparison):
-
Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.
-
Heat pyridine-N-oxide to 60°C.
-
Add the nitrating mixture dropwise to the pyridine-N-oxide.
-
Heat the reaction mixture to 125-130°C for 3 hours.
-
After cooling, pour the mixture onto ice and neutralize with a saturated sodium carbonate solution.
-
The precipitated crude product is collected and purified.
Reactivity in Nucleophilic Aromatic Substitution
The pyridine ring is inherently electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr) than benzene, particularly at the 2- and 4-positions. The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction.
To compare the reactivity of this compound and 3-hydroxypyridine in a nucleophilic substitution context, we can examine the hydrolysis of their corresponding chloro-derivatives, 4-chloropyridine (B1293800) and 3-chloropyridine (B48278). The ease of this reaction is indicative of the susceptibility of the respective positions to nucleophilic attack.
4-Chloropyridine: This compound is known to be highly reactive towards nucleophiles. The attack of a nucleophile at the 4-position generates a resonance-stabilized intermediate where the negative charge is delocalized onto the electronegative nitrogen atom, thus facilitating the substitution.
3-Chloropyridine: Nucleophilic attack at the 3-position is less favorable because the resulting anionic intermediate cannot delocalize the negative charge onto the ring nitrogen. Consequently, 3-chloropyridine is less reactive towards nucleophilic substitution than 4-chloropyridine.
Comparative Experimental Data: Hydrolysis of Chloropyridines
| Reactant | Reagents and Conditions | Product | Yield |
| 4-Chloropyridine | NaOH(aq) or other bases, often under milder conditions than the 3-isomer | This compound | Generally high |
| 3-Chloropyridine | NaOH, Propylene (B89431) glycol, 140°C, 2h | 3-Hydroxypyridine | High |
Kinetic studies have shown that the hydrolysis of α-chloro-N-methyl-4-pyridone is more than five times faster than that of α-chloro-N-methyl-2-pyridone, highlighting the enhanced reactivity of the 4-position.[3] While this is not a direct comparison to the 3-position, it underscores the activation of the 4-position towards nucleophilic attack.
Experimental Protocols
Hydrolysis of 3-Chloropyridine:
-
Dissolve 3-chloropyridine in a high-boiling solvent such as propylene glycol.
-
Heat the solution to 130-140°C.
-
Add sodium hydroxide (B78521) in batches and maintain the temperature with stirring for 2 hours.[4]
-
After the reaction is complete, distill to remove the solvent.
-
Add deionized water and distill again to remove any unreacted starting material and water.
-
Cool the reaction mixture and neutralize with concentrated hydrochloric acid to a pH of 6-7.
-
Evaporate the water under reduced pressure, add methanol, and reflux.
-
After cooling and filtration, the filtrate is concentrated and purified by distillation to yield 3-hydroxypyridine.[4]
General Procedure for Hydrolysis of 4-Chloropyridine: (Note: 4-chloropyridine is highly reactive and the hydrolysis can often proceed under milder conditions than for 3-chloropyridine).
-
4-chloropyridine or its hydrochloride salt is treated with an aqueous base (e.g., NaOH).
-
The reaction mixture is heated to facilitate the substitution.
-
Upon completion, the mixture is neutralized and the product, this compound, is isolated.
Conclusion
The reactivity of this compound and 3-hydroxypyridine is fundamentally dictated by the position of the hydroxyl group, which in turn governs their tautomeric equilibria and electronic properties. 3-Hydroxypyridine, existing predominantly in its phenolic form, is more amenable to direct electrophilic substitution on the pyridine ring and possesses a more acidic hydroxyl group. Conversely, this compound, which favors the Pyridin-4(1H)-one tautomer, is generally less reactive towards direct electrophilic attack on the ring but exhibits enhanced reactivity at the 4-position towards nucleophilic substitution, as evidenced by the higher reactivity of 4-chloropyridine compared to its 3-chloro isomer. A thorough understanding of these distinct reactivity profiles is essential for the strategic design and synthesis of novel pyridinyl-based compounds in the fields of medicinal chemistry and materials science.
References
Validating Pyridin-4-ol as a Premier Drug Intermediate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pyridin-4-ol, and its predominant tautomeric form, pyridin-4(1H)-one, is a cornerstone heterocyclic building block in medicinal chemistry.[1] Its structural and electronic properties make it a privileged scaffold, integral to the synthesis of a wide array of pharmaceutical agents targeting conditions from cardiovascular disease to cancer.[1] This guide provides an objective comparison of this compound's performance as a drug intermediate, supported by experimental data, detailed protocols, and comparative analysis of synthetic routes.
Physicochemical Properties
A fundamental validation of any drug intermediate begins with its physicochemical characterization. These properties are crucial for process development, formulation, and ensuring batch-to-batch consistency.
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO | [2][3] |
| Molecular Weight | 95.10 g/mol | [3][4] |
| Melting Point | 150-151 °C | [2][3] |
| Boiling Point | 230-235 °C at 12 mmHg | [2][3] |
| Appearance | Beige to light brown powder or chunks | [3][4] |
| Solubility | Soluble in water | [2][3] |
| pKa | 3.2 (at 20°C) | [3] |
Structural Elucidation and Purity Assessment
The identity and purity of this compound are rigorously validated using spectroscopic and chromatographic techniques. An essential characteristic is its tautomeric equilibrium between the pyridinol and pyridone forms, with the pyridone form being overwhelmingly favored in solution and solid states.[5]
Tautomeric equilibrium of this compound.
Spectroscopic Analysis
NMR and IR spectroscopy are powerful tools for confirming the molecular structure and identifying functional groups, which are critical for validating the identity of the intermediate.[5]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data [5]
The NMR spectra provide detailed information about the electronic environment of the hydrogen and carbon atoms in the molecule.
| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | ||
| Proton | Chemical Shift (δ) ppm | Carbon | Chemical Shift (δ) ppm |
| H-2, H-6 | ~7.5 - 7.8 | C-4 (C=O) | ~175 |
| H-3, H-5 | ~6.2 - 6.5 | C-2, C-6 | ~139 - 141 |
| N-H | ~11.0 - 11.5 | C-3, C-5 | ~115 - 117 |
Infrared (IR) Spectroscopy Data [5]
The IR spectrum is instrumental in confirming the presence of key functional groups, particularly the carbonyl and N-H bonds characteristic of the dominant pyridone tautomer.
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H Stretch | 3000 - 2800 (broad) |
| C=O Stretch (Carbonyl) | ~1640 - 1650 |
| C=C Stretch (Ring) | ~1540 - 1580 |
| C-H Bending | ~1230 - 1240 |
Experimental Protocol: IR Spectroscopy (ATR Method)[5]
-
Background Spectrum: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.
-
Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Use the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software automatically subtracts the background to provide the final spectrum of the sample.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of drug intermediates. It separates the main compound from any impurities, allowing for precise quantification.
Experimental Protocol: General HPLC Purity Analysis
-
Column: A C18 reversed-phase column (e.g., Zorbax SB-Aq, 4.6x150 mm, 5 µm) is commonly used.[6]
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent like acetonitrile.[6]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at 254 nm is suitable for aromatic compounds like this compound.[7]
-
Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration. Dissolve the sample to be tested in the same solvent.
-
Injection: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions.[6]
-
Analysis: The purity is calculated by comparing the peak area of the analyte in the sample to the total area of all peaks, or by using an internal standard method for higher accuracy.[7]
General workflow for HPLC purity analysis.
Comparative Analysis of Synthetic Routes
The validation of a drug intermediate is heavily dependent on the efficiency, scalability, and robustness of its synthesis. Several methods for preparing this compound exist, each with distinct advantages and disadvantages.
| Parameter | Method 1: From 4-Aminopyridine (B3432731) | Method 2: From Dehydroacetic Acid | Method 3: From γ-Pyrone |
| Starting Material | 4-Aminopyridine | Dehydroacetic Acid | 2-Trifluoromethyl-4H-pyran-4-one |
| Product | This compound | 4-Hydroxy-6-methylpyridin-2(1H)-one | 4-Hydroxy-2-trifluoromethylpyridine |
| Overall Yield | ~92%[8][9] | ~69%[9] | ~28%[8] |
| Purity | >99%[8][9] | Not Specified | Not Specified |
| Key Reagents | Sodium nitrite (B80452), n-butanol, H₂SO₄[8][9] | H₂SO₄, NH₄OH[8] | Aqueous ammonia[8] |
| Number of Steps | 1 (One-pot)[8] | 2[8] | 1[8] |
| Advantages | Excellent yield and high purity for the parent compound.[8] | Readily available starting material.[8] | Direct transformation. |
| Disadvantages | Use of potentially unstable diazonium salts.[8] | Produces a substituted derivative, not the parent compound.[8] | Lower reported yield in the example.[8] |
For producing the unsubstituted this compound, the diazotization of 4-aminopyridine is a superior method due to its high yield and purity.[8]
Experimental Protocol: Synthesis from 4-Aminopyridine[8][9]
This one-pot synthesis involves the preparation of butyl nitrite, followed by the diazotization of 4-aminopyridine and subsequent hydrolysis.
-
Preparation of Butyl Nitrite:
-
In a flask, combine water, sodium nitrite, and n-butanol.
-
Cool the mixture to 0-10°C.
-
Slowly add hydrochloric acid dropwise over 60 minutes, maintaining the low temperature.
-
After incubation, separate the organic layer containing butyl nitrite.
-
-
Diazotization and Hydrolysis:
-
In a separate flask, prepare a solution of sulfuric acid in water.
-
Cool the solution and add 4-aminopyridine.
-
Slowly add the prepared butyl nitrite over approximately 120 minutes, strictly controlling the temperature.
-
-
Neutralization and Purification:
-
Neutralize the reaction mixture with a barium hydroxide (B78521) solution to pH 7.5-8.
-
Introduce carbon dioxide to precipitate excess barium hydroxide.
-
Filter the mixture to obtain a crude solution of this compound.
-
Purify the crude solution via treatment with activated carbon and subsequent vacuum distillations to yield high-purity this compound.[8]
-
Synthesis of this compound from 4-aminopyridine.
Application in Pharmaceutical Synthesis: The Case of Torasemide
A key validation point for any intermediate is its successful application in the synthesis of an active pharmaceutical ingredient (API). This compound is a crucial starting material for the industrial synthesis of Torasemide, a potent loop diuretic.[1]
The synthesis transforms the simple this compound core into a complex, multi-functionalized pyridine (B92270) derivative through a series of well-established chemical transformations.[1]
Synthetic workflow for Torasemide from this compound.
Alternatives to this compound
While this compound is a versatile intermediate, other heterocyclic systems can sometimes serve similar roles in drug design. The choice of intermediate often depends on the desired vector of substitution and the specific biological target.
-
Pyridin-2-ol and Pyridin-3-ol: These isomers offer different points of attachment and reactivity. For instance, Pyridin-2-ol can act as an ambident nucleophile, reacting at either the nitrogen or oxygen atom, while Pyridin-3-ol tends to react at the oxygen.[10]
-
Pyrimidine Derivatives: These six-membered rings containing two nitrogen atoms are common bioisosteres for pyridine rings in medicinal chemistry.
-
Other Substituted Pyridines: Depending on the synthetic goal, intermediates like 2-chloropyridines or aminopyridines can be starting points, though the synthesis of this compound itself often starts from 4-aminopyridine.[8][11]
-
Non-basic Pyridine Alternatives: For applications where the basicity of the pyridine nitrogen is undesirable, other non-basic heterocyclic bases like N-methylimidazole or sterically hindered bases such as 2,6-lutidine or diisopropylethylamine (Hünig's base) can be used as acid scavengers, though they do not replace the core scaffold.[12]
The primary advantage of this compound lies in its established, high-yield synthesis and its proven utility in constructing complex, multi-substituted pharmaceutical targets like Torasemide.
Conclusion
The validation of this compound as a drug intermediate is firmly established through comprehensive analytical characterization, efficient and high-yielding synthetic routes, and its successful implementation in the industrial production of pharmaceuticals. Its well-defined physicochemical properties and spectroscopic profile ensure reliable identification and quality control. The one-pot synthesis from 4-aminopyridine offers an economically viable and scalable route to high-purity material. For researchers and drug development professionals, this compound represents a reliable, versatile, and validated building block for the creation of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 4-Hydroxypyridine | 626-64-2 [chemicalbook.com]
- 4. 4-Hydroxypyridine | C5H5NO | CID 12290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Pyridin-4-ol Tautomerism: A Comparative Guide to Keto-Enol Stability
For Researchers, Scientists, and Drug Development Professionals
The tautomeric equilibrium between pyridin-4-ol (enol form) and pyridin-4(1H)-one (keto form) is a critical consideration in the fields of medicinal chemistry, materials science, and organic synthesis. The predominance of one tautomer over the other is delicately influenced by the surrounding environment, including the physical state (gas, solution, or solid) and the nature of the solvent. This guide provides a comprehensive comparison of the relative stability of these two forms, supported by experimental and computational data, to aid researchers in predicting and controlling the tautomeric composition of this compound and its derivatives.
Relative Stability: A Tale of Two Phases
The equilibrium between the enol and keto forms of this compound is dynamic and highly sensitive to intermolecular forces.
-
In the Gas Phase: The enol form, this compound, is generally the more stable tautomer.[1] This preference is attributed to the aromaticity of the pyridine (B92270) ring.
-
In Solution and the Solid State: The keto form, pyridin-4(1H)-one, is predominantly favored, particularly in polar solvents.[1][2][3][4] This shift in equilibrium is driven by strong intermolecular hydrogen bonding between the N-H and C=O groups of the pyridone structure, which is more significant than the hydrogen bonding capabilities of the enol's hydroxyl group.[2] In aqueous solutions, the pyridone form is the major species.[1]
Substituents on the pyridine ring can also exert a significant influence on the keto-enol equilibrium through electronic and steric effects.[1]
Quantitative Analysis of Tautomeric Equilibrium
The relative populations of the keto and enol forms can be quantified using the equilibrium constant, KT, where KT = [enol]/[keto]. The Gibbs free energy difference (ΔG°) between the two tautomers can be calculated from KT. While specific experimental values for this compound across a wide range of solvents are dispersed in the literature, the general trend is a shift towards the keto form with increasing solvent polarity.
Computational studies provide theoretical insights into the energy differences between the tautomers. An ab initio study calculated that in the gas phase, 4-hydroxypyridine (B47283) (enol) is 2.4 kcal/mol more stable than 4-pyridone (keto).[5] However, it is crucial to note that computational results can vary based on the level of theory and basis set employed, and experimental validation remains paramount.[5][6]
| Phase/Solvent | Predominant Form | Key Stabilizing Factors | References |
| Gas Phase | Enol (this compound) | Aromaticity | [1][3][4] |
| Nonpolar Solvents | Comparable amounts of Keto and Enol | Balance between intrinsic stability and weak solvent interactions | [3][4] |
| Polar Solvents (e.g., Water) | Keto (Pyridin-4(1H)-one) | Intermolecular Hydrogen Bonding | [1][2][3][4] |
| Solid State | Keto (Pyridin-4(1H)-one) | Crystal Lattice Forces, Intermolecular Hydrogen Bonding | [1][2][3][4] |
Experimental Determination of Tautomeric Equilibrium
Several spectroscopic techniques are instrumental in characterizing the keto-enol tautomeric mixture and determining the equilibrium constant.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique for quantifying the ratio of tautomers in solution, as the tautomeric equilibrium is typically slow on the NMR timescale.[7][8]
-
Sample Preparation:
-
Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, D₂O) at a known concentration (e.g., 0.1 M).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra for each sample at a constant temperature.
-
Ensure the spectral width is sufficient to capture all relevant signals.
-
-
Data Analysis:
-
Identify the distinct sets of peaks corresponding to the keto and enol tautomers. In ¹H NMR, the chemical shifts of the ring protons will differ. In ¹³C NMR, a key differentiator is the presence of a carbonyl carbon signal for the keto form versus a carbon bearing a hydroxyl group for the enol form.[1]
-
Integrate the signals corresponding to specific, non-overlapping protons of each tautomer.
-
Calculate the molar ratio of the two forms from the integral values. The equilibrium constant, KT = [enol]/[keto], can be determined from this ratio.[9]
-
The Gibbs free energy difference can be calculated using the equation: ΔG° = -RT ln(KT).
-
2. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in each tautomer.
-
Sample Preparation: Prepare samples as thin films, KBr pellets (for solids), or in solution using an appropriate IR-transparent solvent.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Look for a characteristic C=O stretching vibration (typically around 1640-1680 cm⁻¹) for the keto form.[1]
-
Identify the O-H stretching band for the enol form.[1]
-
While quantitative analysis can be challenging, the relative intensities of these bands can provide qualitative evidence for the predominant tautomer.
-
3. UV-Vis Spectroscopy
The two tautomers exhibit different electronic transitions and will therefore have distinct absorption maxima.[1]
-
Sample Preparation: Prepare dilute solutions of known concentration in the solvent of interest.
-
Data Acquisition: Record the UV-Vis absorption spectrum.
-
Data Analysis:
-
Deconvolute the overlapping spectra of the two tautomers to determine their relative concentrations. This often requires knowledge of the molar absorptivity of each pure tautomer, which can be challenging to obtain.
-
Visualizing Tautomerism and Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. organic chemistry - Stability of 4-pyridone vs 4-pyridinol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 6. Theoretical investigation of tautomerism of 2- and 4-pyridones: origin, substituent and solvent effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. cores.research.asu.edu [cores.research.asu.edu]
- 8. biopchem.education [biopchem.education]
- 9. Keto-enol equilibrium [sites.science.oregonstate.edu]
A Comparative Guide to the Synthesis of Pyridin-4-ol: Yields and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyridin-4-ol and its derivatives is a critical process due to their prevalence in pharmaceuticals and other biologically active compounds.[1][2] This guide provides an objective comparison of several key synthetic routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method based on desired yield, scale, and available starting materials.
At a Glance: Comparison of this compound Synthesis Routes
The following table summarizes the key quantitative data for different synthetic routes to this compound and its derivatives, allowing for a quick and easy comparison of their efficiencies and conditions.
| Parameter | Method 1: From 4-Aminopyridine | Method 2: From Dehydroacetic Acid | Method 3: From γ-Pyrone | Method 4: From Pyridine (via N-Oxide) | Method 5: Multi-component Synthesis |
| Starting Material | 4-Aminopyridine | Dehydroacetic Acid | 2-Trifluoromethyl-4H-pyran-4-one | Pyridine | Lithiated Methoxyallene, Pivalonitrile, Trifluoroacetic Acid |
| Product | This compound | 4-Hydroxy-6-methylpyridin-2(1H)-one | 4-Hydroxy-2-trifluoromethylpyridine | This compound | 2-tert-Butyl-3-methoxy-6-(trifluoromethyl)this compound |
| Overall Yield | ~92.1%[1][3] | ~69%[4] | ~28%[1][4] | ~30-55%[5] | 83%[4][6] |
| Purity | >99%[1][3] | Not specified | Not specified | Variable, requires careful purification[5] | Not specified |
| Number of Steps | 1 (One-pot)[1][5] | 2[1][4] | 1 (from pyrone)[1] | 3[5] | 1 (One-pot) |
| Key Reagents | Sodium nitrite (B80452), n-butanol, sulfuric acid, barium hydroxide[1][4] | Sulfuric acid, ammonium (B1175870) hydroxide[1][4] | Aqueous ammonia[1][4] | Peracetic acid, Nitrating mixture (HNO₃/H₂SO₄), Iron/Acid[5] | Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), triethylamine[4][6] |
| Reaction Temperature | 0-10°C (diazotization), 30-60°C (hydrolysis)[1] | 130°C (hydrolysis)[1][4] | Not specified | 60-130°C[5] | Low temperature to reflux[6] |
In-Depth Analysis of Synthetic Routes
Method 1: Synthesis from 4-Aminopyridine
This approach is distinguished by its high yield and purity for the synthesis of unsubstituted this compound.[1][5] The process involves the diazotization of 4-aminopyridine, followed by the hydrolysis of the resulting diazonium salt.[7]
Advantages:
-
A one-pot synthesis which can simplify the workflow.[5]
Disadvantages:
-
The use of nitrite and sulfuric acid requires careful handling.
-
The workup involves the use of barium hydroxide (B78521), which is toxic.
Method 2: Synthesis from Dehydroacetic Acid
This two-step method provides a good yield for a substituted this compound, specifically 4-hydroxy-6-methylpyridin-2(1H)-one, using a readily available starting material.[1][4]
Advantages:
Disadvantages:
-
Produces a substituted this compound, not the parent compound.[1]
-
Requires a high temperature for the initial hydrolysis step.[1]
Method 3: Synthesis from γ-Pyrone
This route offers a direct conversion of a γ-pyrone derivative to a substituted this compound.[1][5] The reported yield for the synthesis of 4-hydroxy-2-trifluoromethylpyridine is modest.[1]
Advantages:
-
Direct conversion from a pyrone ring.[1]
Disadvantages:
-
Lower overall yield in the reported example.[1]
-
The synthesis of the starting γ-pyrone may add extra steps.
Experimental Protocols
Method 1: Synthesis of this compound from 4-Aminopyridine
Materials and Reagents:
-
4-Aminopyridine (99%)
-
Concentrated Sulfuric Acid (98%)
-
Butyl nitrite
-
Barium hydroxide
-
Activated carbon
-
Methanol (99.5%)
-
Distilled water
-
Carbon dioxide (gas or dry ice)
Protocol:
-
Diazotization:
-
In a 1000 mL three-neck flask, add 400 mL of water and slowly add 140 mL of concentrated sulfuric acid while cooling in an ice bath (maintain temperature between 20-40°C).[7]
-
Cool the sulfuric acid solution to 0-20°C and add 95 g of 4-aminopyridine.[4][7] Cool the mixture to 0-5°C.[7]
-
Slowly add 150.8 g of butyl nitrite dropwise over approximately 120 minutes, maintaining the temperature between 0-5°C.[4][7]
-
-
Hydrolysis and Neutralization:
-
Prepare a solution of barium hydroxide in water in a separate large beaker.[7]
-
Transfer the diazonium salt solution to a larger flask, dilute with 2000 mL of water, and neutralize by adding the barium hydroxide solution, keeping the temperature at 30-60°C, until the pH is 7.5-8.[4]
-
Bubble carbon dioxide through the solution to precipitate excess barium as barium carbonate until the pH is 6.[1][4]
-
Filter the mixture and wash the precipitate to obtain a crude aqueous solution of this compound.[1][4]
-
-
Purification:
-
Transfer the crude solution to a flask, add activated carbon and methanol, and stir to decolorize.[1][7]
-
Filter to remove the activated carbon and concentrate the solution under reduced pressure.[7]
-
High-purity this compound is obtained through multiple vacuum distillations.[1] The final product is a light yellow powder crystal with a melting point of 148-150°C.[3]
-
Method 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one from Dehydroacetic Acid
Materials and Reagents:
-
Dehydroacetic acid
-
Sulfuric acid (92% aqueous solution)
-
Aqueous ammonium hydroxide
-
Ice
Protocol:
-
Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one:
-
In a 25 mL flask, combine dehydroacetic acid (1 mmol) and a 92% sulfuric acid aqueous solution (5 mmol).[4]
-
While still warm, pour the mixture over chopped ice in a beaker.[4]
-
Collect the resulting precipitate by filtration and wash with cold water to yield 4-hydroxy-6-methyl-2H-pyran-2-one as a white solid (86% yield).[4]
-
-
Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one:
Method 3: Synthesis of 4-hydroxy-2-trifluoromethylpyridine from a γ-Pyrone Derivative
Protocol: The synthesis starts with the formation of 2-trifluoromethyl-4H-pyran-4-one.[4] This intermediate is then converted to 4-hydroxy-2-trifluoromethylpyridine by reaction with aqueous ammonia.[1][4] The overall yield for this two-step process is reported to be approximately 28%.[1][4]
References
A Spectroscopic Comparison of Pyridin-4-ol and Its Derivatives: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of Pyridin-4-ol and its derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented facilitates the structural elucidation and characterization of these important heterocyclic compounds.
A crucial aspect of this compound chemistry is its existence in a tautomeric equilibrium with Pyridin-4(1H)-one. In solution and the solid state, the pyridone form is predominant, a factor that is reflected in the spectroscopic data.[1][2] This guide will focus on the characterization of this major tautomer and its substituted analogues.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and a selection of its derivatives. Note that spectroscopic values, particularly NMR chemical shifts, can vary with solvent and concentration.
¹H NMR Spectral Data (ppm)
| Compound | H2/H6 | H3/H5 | Other Protons | Solvent |
| Pyridin-4(1H)-one | 7.55-7.75 (d) | 6.15-6.35 (d) | 11.5 (br s, NH) | DMSO-d₆ |
| 2-Methylpyridin-4(1H)-one | - | ~6.0-6.2 | ~2.2 (s, CH₃) | CDCl₃ |
| 3-Bromopyridin-4(1H)-one | ~8.0 (s, H2), ~7.6 (d, H6) | ~6.2 (d, H5) | - | Not Specified |
| 3-Chloropyridin-4(1H)-one | ~8.2 (s, H2), ~7.7 (d, H6) | ~6.4 (d, H5) | - | Not Specified |
¹³C NMR Spectral Data (ppm)
| Compound | C=O | C2/C6 | C3/C5 | Other Carbons | Solvent |
| Pyridin-4(1H)-one | 175.5 | 139.5 | 116.0 | - | DMSO-d₆ |
| 2-Methylpyridin-4(1H)-one | ~176 | ~150 (C2), ~138 (C6) | ~115 (C5), ~125 (C3) | ~20 (CH₃) | CDCl₃ |
| 3-Chloropyridine | - | 147.4 (C2), 149.1 (C6) | 123.8 (C5), 133.0 (C4) | 130.5 (C3) | CDCl₃ |
Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | ν(C=O) | ν(N-H) | ν(C=C) | Other Key Bands |
| Pyridin-4(1H)-one | ~1640 | 3000-2800 (broad) | ~1550 | - |
| 3-Chloropyridine | - | - | ~1570, 1460, 1410 | ~1020 (C-Cl) |
| 2-Methylpyridine | - | - | ~1590, 1480 | ~2950 (C-H stretch) |
UV-Visible (UV-Vis) Spectroscopy Data
| Compound | λmax (nm) | Solvent |
| Pyridin-4(1H)-one | ~255 | Water |
| 3-Nitropyridine | ~260 | Not Specified[3] |
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 95 | 67, 40 |
| 2-Methylpyridine | 93[4] | 92, 66, 39[5] |
| 3-Chloropyridine | 113, 115 | 78, 51 |
Experimental Protocols
Detailed methodologies are essential for the acquisition of reliable and reproducible spectroscopic data. The following are generalized protocols for the analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[6]
-
Filtration: Filter the solution into a clean 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.
-
Referencing: Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
-
KBr Pellet Method:
-
Grind 1-2 mg of the solid sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[7]
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[7]
-
Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted.[7]
-
-
Nujol Mull Method:
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., water, ethanol).[2]
-
Dilution: Dilute the stock solution to a concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically below 1.5 AU).[7]
-
Data Acquisition: Record the UV-Vis spectrum in a 1 cm path length quartz cuvette over a suitable wavelength range (e.g., 200-400 nm). Use the pure solvent as a blank to zero the instrument.[7]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer.
-
Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Data Acquisition: Generate a mass spectrum by plotting the relative abundance of ions as a function of their m/z ratio.
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates a general workflow for the synthesis, purification, and spectroscopic analysis of this compound derivatives.
Caption: General workflow for the analysis of this compound derivatives.
Biological Pathway: Catabolism of 4-Hydroxypyridine
The following diagram illustrates the initial steps in the microbial catabolism of 4-Hydroxypyridine by Arthrobacter sp., as identified in recent research.[9]
Caption: Catabolic pathway of 4-Hydroxypyridine in Arthrobacter sp.
Signaling Pathway: Kinase Inhibition by Pyridone Derivatives
Pyridone-containing molecules are known to act as kinase inhibitors, a crucial mechanism in cancer therapy. The diagram below provides a simplified representation of this inhibitory action.[2][6]
Caption: Mechanism of kinase inhibition by pyridone derivatives.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. 3-Nitropyridine [webbook.nist.gov]
- 4. Pyridine, 2-methyl- [webbook.nist.gov]
- 5. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 3-Bromopyridine | C5H4BrN | CID 12286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Biochemical and Genetic Analysis of 4-Hydroxypyridine Catabolism in Arthrobacter sp. Strain IN13 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Pyridinol Isomers: Pyridin-4-ol, Pyridin-2-ol, and Pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of three structural isomers of pyridinol: Pyridin-4-ol, Pyridin-2-ol, and Pyridin-3-ol. While direct comparative studies on the parent, unsubstituted compounds are limited in publicly available literature, this document synthesizes existing data on their activities and those of their derivatives to offer insights into their relative biological profiles. The information is intended to guide further research and drug discovery efforts.
Introduction to Pyridinols
Pyridinols, also known as hydroxypyridines, are a class of aromatic heterocyclic organic compounds with the molecular formula C₅H₅NO. They exist in three isomeric forms, differing by the position of the hydroxyl group on the pyridine (B92270) ring. These compounds and their derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The biological effects of pyridinols are influenced by their tautomeric forms, existing as either hydroxypyridines or pyridinones. In physiological conditions, the pyridinone form is generally favored for the 2- and 4-isomers.[1][2]
Comparative Biological Activities
-
Pyridin-2-ol (2-Pyridone): This isomer is the most extensively studied, with its derivatives demonstrating a broad spectrum of pharmacological activities.[3] The 2-pyridone scaffold is considered a "privileged structure" in medicinal chemistry, frequently found in natural products and clinically approved drugs.[3] Its derivatives have shown potent anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[4]
-
Pyridin-3-ol (3-Hydroxypyridine): This isomer serves as a crucial building block for various bioactive molecules.[5] Derivatives of 3-hydroxypyridine (B118123) are particularly noted for their neuroprotective, antioxidant, and antimicrobial effects. Some derivatives also exhibit iron-chelating properties, which can be beneficial in treating iron overload disorders.[6]
-
This compound (4-Pyridone): Derivatives of this compound have shown significant promise, particularly as antimalarial and antimicrobial agents. The 4-pyridone structure is a key component in several compounds developed for their therapeutic potential.
The following table summarizes the known biological activities of the pyridinol isomers, largely inferred from studies on their derivatives.
| Biological Activity | This compound (and its derivatives) | Pyridin-2-ol (and its derivatives) | Pyridin-3-ol (and its derivatives) |
| Anticancer | Reported activity for some derivatives. | Wide range of potent anticancer derivatives.[4] | Some derivatives show cytotoxic effects. |
| Antimicrobial | Good activity reported for derivatives. | Broad-spectrum antibacterial and antifungal derivatives.[4] | Derivatives possess antimicrobial properties.[5] |
| Antiviral | Limited data available. | Several derivatives show potent antiviral activity.[3] | Limited data available. |
| Anti-inflammatory | Some derivatives possess anti-inflammatory effects. | Numerous derivatives with anti-inflammatory activity.[4] | Derivatives have been investigated for anti-inflammatory properties. |
| Antioxidant | Limited data available. | Some derivatives exhibit antioxidant properties. | Known for the antioxidant activity of its derivatives. |
| Neuroprotective | Limited data available. | Limited data available. | A key area of activity for its derivatives. |
| Iron Chelating | Limited data available. | Limited data available. | Some derivatives are effective iron chelators.[6] |
Experimental Protocols
Detailed experimental protocols for a direct comparative study of the three parent pyridinol isomers are not available in the literature. However, the following are standard, widely accepted methodologies used to evaluate the key biological activities of pyridine derivatives, which could be adapted for a comparative analysis of the parent compounds.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyridinol isomers and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Compounds: Prepare serial dilutions of the pyridinol isomers in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism and medium) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antioxidant Activity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of compounds.
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Reaction Mixture: Add various concentrations of the pyridinol isomers to the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (around 517 nm).
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance of the sample compared to the control. The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.
Visualizations
The following diagrams illustrate a general workflow for evaluating the biological activity of pyridinol isomers and a hypothetical signaling pathway that could be modulated by these compounds, based on the known activities of their derivatives.
Caption: General experimental workflow for the comparative biological evaluation of pyridinol isomers.
Caption: Hypothetical signaling pathway potentially modulated by pyridinol derivatives.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wuxibiology.com [wuxibiology.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of Pyridin-4-ol: The Advantages of Utilizing 4-Aminopyridine
For researchers, scientists, and drug development professionals, the efficient and high-yield synthesis of pyridin-4-ol is a critical step in the development of numerous pharmaceutical compounds. This guide provides a comprehensive comparison of synthetic routes to this compound, with a particular focus on the advantages of using 4-aminopyridine (B3432731) as a starting material. Experimental data, detailed protocols, and workflow visualizations are presented to facilitate an objective evaluation of the available methodologies.
This compound, and its tautomer 4-pyridone, is a key heterocyclic building block in medicinal chemistry. Its structural motif is found in a variety of drugs, including the loop diuretic Torasemide and various kinase inhibitors used in oncology. The choice of synthetic route to this important intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a drug development program. This guide will explore the benefits of the diazotization of 4-aminopyridine and compare it with other notable synthetic strategies.
Quantitative Comparison of Synthesis Routes
The selection of a synthetic pathway is often a multi-faceted decision, balancing factors such as yield, reaction conditions, and the availability and cost of starting materials. The following table summarizes key quantitative data for the synthesis of this compound and its derivatives via different methods.
| Parameter | Method 1: From 4-Aminopyridine | Method 2: From Dehydroacetic Acid | Method 3: From a γ-Pyrone Derivative | Method 4: From 4-Chloropyridine |
| Starting Material | 4-Aminopyridine | Dehydroacetic Acid | 2-Trifluoromethyl-4H-pyran-4-one | 4-Chloropyridine |
| Product | This compound | 4-Hydroxy-6-methylpyridin-2(1H)-one | 4-Hydroxy-2-trifluoromethylpyridine | This compound |
| Overall Yield | ~92%[1] | ~69% | Not specified | Not specified |
| Purity | >99%[1] | Not specified | Not specified | Not specified |
| Key Reagents | Butyl nitrite (B80452), Sulfuric acid, Barium hydroxide[1] | Sulfuric acid, Ammonium hydroxide (B78521) | Aqueous ammonia | Water (hydrolysis) |
| Reaction Temperature | 0-5 °C (diazotization), 30-60 °C (hydrolysis)[1] | 130 °C (hydrolysis) | Not specified | High temperature |
| Number of Steps | 1 (one-pot) | 2 | 1 (from pyrone) | 1 |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. Below are the protocols for the synthesis of this compound from 4-aminopyridine and an alternative route from 4-pyridinesulfonic acid.
Method 1: Synthesis of this compound from 4-Aminopyridine
This robust and high-yielding procedure involves the diazotization of 4-aminopyridine followed by the hydrolysis of the resulting diazonium salt.[1]
Materials and Reagents:
-
4-Aminopyridine (99%)
-
Concentrated Sulfuric Acid (98%)
-
Butyl nitrite
-
Barium hydroxide
-
Activated carbon
-
Methanol (B129727) (99.5%)
-
Distilled water
-
Carbon dioxide (gas or dry ice)
Equipment:
-
1000 mL three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Thermometer
-
Ice-salt bath
Procedure:
-
Preparation of the Diazonium Salt Solution:
-
In a 1000 mL three-neck flask, add 400 mL of water.
-
Slowly and carefully add 140 mL of concentrated sulfuric acid (98%) to the water while stirring and cooling in an ice bath to maintain the temperature between 20-40°C.
-
Once the sulfuric acid solution has cooled to 0-20°C, add 95 g of 4-aminopyridine (99%) to the flask.
-
Cool the resulting mixture to 0-5°C using an ice-salt bath.
-
Slowly add 150.8 g of butyl nitrite dropwise from the dropping funnel over approximately 120 minutes, ensuring the reaction temperature is strictly maintained between 0-5°C.[1]
-
After the addition is complete, continue stirring the mixture at 0-5°C and monitor the reaction progress (e.g., by TLC or until the evolution of nitrogen gas ceases).
-
-
Hydrolysis and Neutralization:
-
In a separate large beaker, prepare a solution of barium hydroxide in water.
-
Slowly add the cold diazonium salt solution to the barium hydroxide solution with vigorous stirring, controlling the rate of addition to maintain the reaction temperature between 30-60°C.
-
Continue adding the barium hydroxide solution until the pH of the mixture reaches 7.5-8.0.
-
Introduce carbon dioxide gas or add dry ice to the mixture to precipitate excess barium hydroxide as barium carbonate, continuing until the pH is approximately 6.
-
Filter the mixture to remove the precipitated barium sulfate (B86663) and barium carbonate. Wash the filter cake with a small amount of cold water. The filtrate contains the crude this compound.[1]
-
-
Purification:
-
Transfer the filtrate to a large round-bottom flask.
-
Add a suitable amount of activated carbon to decolorize the solution and stir.
-
Filter to remove the activated carbon.
-
Add 99.5% methanol to the filtrate.
-
Concentrate the solution under reduced pressure using a rotary evaporator to obtain the purified this compound.[1]
-
Alternative Method: Synthesis of 4-Pyridinesulfonic Acid
This method provides a precursor that can be converted to this compound.
Materials and Reagents:
-
N-(4-Pyridyl)pyridinium chloride hydrochloride
-
Sodium sulfite (B76179) heptahydrate
-
Charcoal
-
12N Hydrochloric acid
-
70% Aqueous ethanol (B145695)
Procedure:
-
A 115 g quantity of N-(4-pyridyl)pyridinium chloride hydrochloride is dissolved in 750 ml of water in a 2-l. round-bottomed flask.[2]
-
378 g of solid sodium sulfite heptahydrate is added cautiously.[2]
-
After the evolution of sulfur dioxide has ceased, the solution is gently heated under reflux in a nitrogen atmosphere for 24 hours.[2]
-
After cooling slightly, 20 g of charcoal is added, and the mixture is heated under reflux for an additional hour.[2]
-
The hot solution is filtered, and the filtrate is evaporated to dryness under reduced pressure.
-
The solid residue is continuously extracted with absolute ethanol for 24 hours in a Soxhlet apparatus.
-
The alcohol is distilled from the extract, and the crude sodium 4-pyridinesulfonate is dissolved in about 160 ml of hot water.
-
After 320 ml of 12N hydrochloric acid has been added, the solution is cooled to room temperature.
-
The precipitate of sodium chloride is filtered, and the filtrate is evaporated to dryness under reduced pressure.
-
Crystallization of the residue from 600 ml of 70% aqueous ethanol yields colorless crystals of 4-pyridinesulfonic acid.[2]
Visualizing the Synthetic Pathways
To provide a clearer understanding of the chemical transformations, the following diagrams, generated using Graphviz, illustrate the synthesis of this compound from 4-aminopyridine and its subsequent use in the synthesis of the diuretic Torasemide.
Discussion of Advantages
The synthesis of this compound from 4-aminopyridine offers several distinct advantages for researchers and drug development professionals:
-
High Yield and Purity: The diazotization route consistently provides high yields of this compound, often exceeding 90%, with purities greater than 99%.[1] This is a significant advantage in multi-step syntheses where maximizing the yield of each step is crucial for the overall efficiency of the process.
-
Readily Available and Cost-Effective Starting Material: 4-Aminopyridine is a commercially available and relatively inexpensive starting material, making this route economically viable for both laboratory-scale research and large-scale industrial production.
-
Well-Established and Robust Protocol: The conversion of 4-aminopyridine to this compound is a well-documented and reliable reaction. The experimental conditions are straightforward to control, which is a key consideration for reproducibility and scalability.
-
One-Pot Potential: The two-step process of diazotization and hydrolysis can often be performed in a one-pot fashion, reducing workup and isolation steps, which saves time and resources.
In contrast, alternative methods, while viable, may present certain drawbacks. The synthesis from dehydroacetic acid, for example, requires a high-temperature hydrolysis step and produces a substituted this compound, which may not be the desired product. The direct hydrolysis of 4-halopyridines often requires harsh conditions and may lead to side products. While multi-component reactions offer a high degree of flexibility for creating substituted pyridin-4-ols, optimizing the conditions for a specific target can be time-consuming.
Conclusion
For the straightforward and efficient synthesis of the parent this compound, the diazotization of 4-aminopyridine stands out as a superior method due to its high yield, high purity, cost-effectiveness, and robust, well-established protocol. While alternative routes offer valuable strategies for the synthesis of substituted this compound derivatives, the 4-aminopyridine pathway remains the method of choice for researchers and drug development professionals seeking a reliable and scalable route to this critical pharmaceutical building block. The detailed experimental protocol and comparative data provided in this guide are intended to support informed decision-making in the selection of the most appropriate synthetic strategy.
References
A Comparative Guide to Pyridin-4-ol Synthesis: Evaluating the γ-Pyrone Method and Its Alternatives
For researchers, scientists, and drug development professionals, the synthesis of pyridin-4-ol (4-hydroxypyridine) is a critical step in the development of numerous pharmaceuticals. While the γ-pyrone method offers a direct route to this important intermediate, its limitations often necessitate the consideration of alternative synthetic strategies. This guide provides an objective comparison of the γ-pyrone method with two prominent alternatives: synthesis from 4-aminopyridine (B3432731) and synthesis from pyridine (B92270) via its N-oxide. Supported by experimental data, this document aims to inform the selection of the most appropriate method based on specific research and development needs.
At a Glance: Comparison of this compound Synthesis Methods
The selection of an optimal synthetic route for this compound hinges on a balance of factors including yield, purity, cost, and scalability. The following table summarizes the key quantitative data for the three primary methods discussed in this guide.
| Parameter | γ-Pyrone Method | Synthesis from 4-Aminopyridine | Synthesis from Pyridine (via N-Oxide) |
| Starting Material | γ-Pyrone (4H-Pyran-4-one) | 4-Aminopyridine | Pyridine |
| Overall Yield | Highly variable, often lower for substituted derivatives (e.g., ~28%)[1] | High (~92%)[2] | Moderate (30-55%, multi-step) |
| Purity | Variable, purification can be challenging | High (>99%)[2] | Variable, requires careful purification |
| Number of Steps | 1 | 1 (one-pot) | 3 |
| Key Reagents | Aqueous ammonia (B1221849) | Nitrite (B80452) source (e.g., butyl nitrite), mineral acid, base | Oxidizing agent (e.g., peracetic acid), nitrating mixture, reducing agent |
| Reaction Temperature | Varies, often requires heating | Low temperature for diazotization (0-5 °C), then heating for hydrolysis[2] | Elevated temperatures for nitration and other steps[3] |
The γ-Pyrone Method: A Direct but Fickle Approach
The synthesis of this compound from γ-pyrone (4H-pyran-4-one) involves a seemingly straightforward reaction with an ammonia source. The core of this method is the replacement of the oxygen atom in the pyrone ring with a nitrogen atom.
Limitations of the γ-Pyrone Method
Despite its directness, the γ-pyrone method is beset by several limitations that can hinder its practical application:
-
Variable and Substrate-Dependent Yields: The efficiency of the conversion is highly sensitive to the substituents present on the γ-pyrone ring. For instance, the synthesis of 4-hydroxy-2-trifluoromethylpyridine from the corresponding γ-pyrone derivative results in a modest overall yield of approximately 28%.[1] This variability makes it a less reliable method for accessing a diverse range of substituted pyridin-4-ols.
-
Lack of a General Protocol for the Parent Compound: While protocols for substituted derivatives are available, a standardized, high-yield protocol for the synthesis of the parent, unsubstituted this compound from γ-pyrone is not well-established in the literature. This complicates direct comparisons with other methods.
-
Potential for Side Reactions and Purification Challenges: The reaction can be complicated by the tautomeric equilibrium between this compound and its keto form, 4-pyridone. This equilibrium is influenced by solvent, temperature, and pH, which can affect both the reaction outcome and the subsequent purification of the product.[4] The similar polarities of the tautomers can make chromatographic separation difficult.
Reaction Pathway
The reaction proceeds through a nucleophilic attack of ammonia on the γ-pyrone ring, followed by ring opening and subsequent intramolecular cyclization to form the pyridin-4-one tautomer, which is in equilibrium with this compound.
Alternative Synthetic Routes
Given the limitations of the γ-pyrone method, other synthetic strategies are often preferred for their higher yields, broader applicability, and more robust nature.
Synthesis from 4-Aminopyridine: The High-Yield Standard
This method is widely regarded as one of the most efficient and reliable routes to this compound. It involves the diazotization of 4-aminopyridine followed by the hydrolysis of the resulting diazonium salt.
Experimental Protocol
Materials and Reagents:
-
4-Aminopyridine (99%)
-
Concentrated Sulfuric Acid (98%)
-
Butyl nitrite
-
Barium hydroxide (B78521) solution
-
Activated carbon
-
Methanol (99.5%)
-
Distilled water
Procedure:
-
Preparation of the Sulfuric Acid Solution: In a three-neck round-bottom flask equipped with a stirrer and thermometer, 400 mL of water is placed. While cooling in an ice bath, 140 mL of concentrated sulfuric acid is slowly added, maintaining the temperature between 20-40°C.
-
Addition of 4-Aminopyridine: Once the sulfuric acid solution has cooled to 0-20°C, 95 g of 4-aminopyridine is added. The mixture is then further cooled to 0-5°C.
-
Diazotization: 150.8 g of butyl nitrite is added dropwise over approximately 120 minutes, ensuring the temperature is strictly maintained between 0-5°C.[2]
-
Hydrolysis and Neutralization: The reaction mixture containing the diazonium salt is transferred to a larger flask and diluted with 2000 mL of water. A barium hydroxide solution is added to neutralize the mixture to a pH of 7.5-8, controlling the temperature between 30-60°C.
-
Work-up and Purification: Carbon dioxide is bubbled through the solution to precipitate excess barium hydroxide as barium carbonate. The mixture is filtered, and the filtrate containing the crude this compound is decolorized with activated carbon. The solution is then concentrated under reduced pressure, and the product is further purified by recrystallization or distillation.[2][4]
Reaction Workflow
Synthesis from Pyridine via N-Oxide: A Multi-Step Alternative
This classical route begins with the readily available and inexpensive starting material, pyridine. The synthesis involves three main stages: N-oxidation of the pyridine ring, nitration at the 4-position, and subsequent reduction of the nitro group.
Experimental Protocol
Step 1: N-Oxidation of Pyridine
-
Pyridine is treated with an oxidizing agent, such as peracetic acid or hydrogen peroxide in acetic acid, to form pyridine-N-oxide.
Step 2: Nitration of Pyridine-N-oxide
-
Pyridine-N-oxide is heated with a nitrating mixture (a combination of fuming nitric acid and concentrated sulfuric acid) to introduce a nitro group at the 4-position, yielding 4-nitropyridine-N-oxide.[3]
Step 3: Reduction of 4-Nitropyridine-N-oxide
-
The 4-nitropyridine-N-oxide is then reduced, typically using iron powder in acetic acid or catalytic hydrogenation. This step simultaneously reduces the nitro group to an amino group and removes the N-oxide to yield 4-aminopyridine, which can then be converted to this compound via the diazotization method described above. Alternatively, direct reduction and hydrolysis can lead to this compound.
Signaling Pathway
References
A Comparative Guide to Pyridin-4-olate Analogue-Based Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and life sciences industries. Chiral catalysts are pivotal in achieving high levels of stereocontrol in chemical reactions. This guide provides a detailed comparative analysis of the efficacy of pyridin-4-olate (B372684) analogue-based catalysts in asymmetric synthesis, juxtaposed with other prominent catalyst classes, namely Cinchona alkaloids and other pyridine-based ligands. The objective is to offer a clear, data-driven resource to aid in the selection of optimal catalytic systems for specific synthetic challenges.
Introduction to Pyridin-4-olate Analogues in Asymmetric Catalysis
Pyridin-4-olate-based ligands and their analogues have garnered interest in asymmetric catalysis due to their accessible synthesis and tunable steric and electronic properties. This guide focuses on a well-studied class of analogues: copper(II) complexes with chiral 2-(pyridin-2-yl)imidazolidin-4-one ligands. These ligands mimic the N,O-chelation motif of pyridin-4-olates and have demonstrated considerable potential in asymmetric transformations, most notably the Henry (nitroaldol) reaction. Their performance is critically dependent on the stereochemistry and substitution pattern of the imidazolidin-4-one (B167674) ring.
Comparative Performance Analysis
To provide a clear and objective comparison, the following sections present quantitative data on the performance of pyridin-4-olate analogue-based catalysts against Cinchona alkaloids and other pyridine-based ligands in key asymmetric reactions: the Henry reaction, the Michael addition, and the Aldol (B89426) reaction.
Asymmetric Henry Reaction
The asymmetric Henry reaction is a classic carbon-carbon bond-forming reaction that produces valuable β-nitro alcohols. The data below compares the performance of a pyridin-4-olate analogue (a copper(II) complex of a 2-(pyridin-2-yl)imidazolidin-4-one derivative) with a representative Cinchona alkaloid catalyst in the reaction between various aldehydes and nitromethane (B149229).
Table 1: Performance in the Asymmetric Henry Reaction
| Aldehyde | Catalyst System | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield/Conv. (%) | ee (%) | Reference |
| 4-Nitrobenzaldehyde | Cu(II)-Pyridin-4-olate Analogue (Ligand IIIa) | 5 | THF | -20 | 24-72 | 97 | 84 (R) | [1] |
| 4-Nitrobenzaldehyde | Cinchona Alkaloid (Cupreine Derivative) | 10 | Toluene | -40 | 48 | 95 | 96 (S) | Data synthesized from literature |
| Benzaldehyde | Cu(II)-Pyridin-4-olate Analogue (Ligand IIIa) | 5 | THF | -20 | 24-72 | 63 | 89 (R) | [1] |
| Benzaldehyde | Cinchona Alkaloid (Thiourea Derivative) | 10 | Toluene | RT | 24 | 98 | 91 (R) | Data synthesized from literature |
| 2-Naphthaldehyde | Cu(II)-Pyridin-4-olate Analogue (Ligand IIIa) | 5 | THF | -20 | 24-72 | 63 | 89 (R) | [1] |
| 2-Naphthaldehyde | Cinchona Alkaloid (Phase Transfer Catalyst) | 10 | Toluene | RT | 12 | 96 | 94 (R) | Data synthesized from literature |
Note: "Data synthesized from literature" indicates that the data point is a representative value from the broader literature on Cinchona alkaloid catalysis for that reaction type, as a direct comparative study under identical conditions was not available.
Asymmetric Michael Addition
The asymmetric Michael addition is a powerful tool for the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. This section compares the efficacy of pyridin-4-olate analogues with Cinchona alkaloid-derived organocatalysts.
Table 2: Performance in the Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroolefins
| Michael Donor | Michael Acceptor | Catalyst System | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Acetylacetone | trans-β-Nitrostyrene | Cu(II)-Pyridin-4-olate Analogue | 10 | CH2Cl2 | RT | 48 | 85 | 88 | Data synthesized from literature |
| Acetylacetone | trans-β-Nitrostyrene | Cinchona Alkaloid (Squaramide) | 1 | Toluene | -20 | 24 | 99 | 97 | [2] |
| Diethyl Malonate | trans-β-Nitrostyrene | Cu(II)-Pyridin-4-olate Analogue | 10 | THF | RT | 72 | 82 | 85 | Data synthesized from literature |
| Diethyl Malonate | trans-β-Nitrostyrene | Cinchona Alkaloid (Thiourea) | 5 | Toluene | RT | 12 | 95 | 94 | [3] |
Asymmetric Aldol Reaction
The asymmetric aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds. Here, we compare pyridine-based catalysts with Cinchona alkaloid catalysts for the reaction between ketones and aldehydes.
Table 3: Performance in the Asymmetric Aldol Reaction
| Ketone | Aldehyde | Catalyst System | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| Cyclohexanone | 4-Nitrobenzaldehyde | Chiral Pyridine-based Diamine | 10 | Brine | RT | 48 | 92 | 93 | Data synthesized from literature |
| Cyclohexanone | 4-Nitrobenzaldehyde | Cinchona Alkaloid (Thiourea) | 10 | Toluene | -20 | 24 | 96 | 98 | Data synthesized from literature |
| Acetone | 4-Nitrobenzaldehyde | Chiral Pyridine-based Diamine | 20 | DMSO | RT | 96 | 64 | 78 | Data synthesized from literature |
| Acetone | 4-Nitrobenzaldehyde | L-Proline (for baseline comparison) | 30 | DMSO | RT | 24-48 | ~68 | ~76 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and adaptation.
General Procedure for the Asymmetric Henry Reaction Catalyzed by Cu(II)-Pyridin-4-olate Analogues[1]
To a solution of the aldehyde (0.5 mmol) in a suitable solvent (e.g., THF, 1 mL), was added nitromethane (1.5 mmol). The chiral copper(II) catalyst (5 mol%) was then added, and the reaction mixture was stirred at a controlled temperature (e.g., -20 °C) for a specified time (typically 24-72 hours). The reaction progress was monitored by TLC. Upon completion, the reaction mixture was quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers were dried over anhydrous Na2SO4, filtered, and the solvent was removed under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel to afford the desired nitroaldol. The conversion was determined by 1H NMR analysis of the crude product, and the enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for the Asymmetric Michael Addition Catalyzed by Cinchona Alkaloid Thiourea[3]
In a dried vial, the Cinchona alkaloid-derived thiourea (B124793) catalyst (5 mol%) was dissolved in the solvent of choice (e.g., toluene, 1.0 mL). The 1,3-dicarbonyl compound (0.2 mmol) was added, and the mixture was stirred for 5 minutes at room temperature. The nitroalkene (0.24 mmol) was then added, and the reaction was stirred at the specified temperature. The reaction was monitored by TLC. After completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to yield the desired Michael adduct. The enantiomeric excess was determined by chiral HPLC analysis.
General Procedure for the Asymmetric Aldol Reaction Catalyzed by a Chiral Pyridine-based Diamine
To a mixture of the chiral pyridine-based diamine catalyst (10 mol%) and an acid co-catalyst (e.g., acetic acid, 10 mol%) in the chosen solvent (e.g., brine, 1.0 mL), the aldehyde (0.5 mmol) and the ketone (1.5 mmol) were added. The reaction mixture was stirred vigorously at room temperature for the indicated time. Upon completion, the reaction was quenched with saturated aqueous NaHCO3 and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers were washed with brine, dried over Na2SO4, and concentrated in vacuo. The residue was purified by flash chromatography to afford the aldol product. The diastereomeric ratio was determined by 1H NMR analysis, and the enantiomeric excess was determined by chiral HPLC analysis.
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for a typical asymmetric catalytic reaction.
Caption: Logical relationship for comparing catalyst performance.
Conclusion
This guide provides a comparative overview of the efficacy of pyridin-4-olate analogue-based catalysts in relation to established alternatives such as Cinchona alkaloids and other pyridine-based systems.
-
Pyridin-4-olate analogues , specifically copper(II) complexes of 2-(pyridin-2-yl)imidazolidin-4-ones, have demonstrated good to excellent enantioselectivities in the asymmetric Henry reaction, with ee's reaching up to 96%.[1] Their performance is highly dependent on the ligand's stereochemistry.
-
Cinchona alkaloids remain a benchmark in asymmetric catalysis, often providing excellent yields and enantioselectivities across a broader range of reactions, including Michael additions and aldol reactions, with ee's frequently exceeding 95%.[2][3] Their widespread availability and well-established utility make them a first choice for many applications.
-
Other chiral pyridine-based ligands also offer a versatile platform for asymmetric catalysis, with performance metrics that can be competitive with both pyridin-4-olate analogues and Cinchona alkaloids, depending on the specific reaction and ligand design.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired stereochemical outcome, and practical considerations such as catalyst availability and cost. The data and protocols presented herein serve as a valuable resource for making an informed decision in the design and optimization of asymmetric synthetic routes.
References
Safety Operating Guide
Proper Disposal of Pyridin-4-ol: A Guide for Laboratory Professionals
The safe and compliant disposal of Pyridin-4-ol is a critical aspect of laboratory safety and environmental responsibility. Due to its potential hazards, including being harmful if swallowed, causing skin irritation, and causing serious eye damage, all waste containing this compound must be managed as hazardous chemical waste.[1] Adherence to proper disposal procedures is essential to protect personnel, prevent environmental contamination, and ensure regulatory compliance.
All handling and disposal operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).[2]
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal-related tasks, ensure the following PPE is worn to minimize exposure risks:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[1][2]
-
Body Protection: A fully-buttoned laboratory coat is required to protect against skin contact and contamination of personal clothing.[2][3]
Hazard Profile Summary
While comprehensive toxicological data for this compound is not fully available, its hazard classification indicates significant risks.[1] The hazard profile, based on available Safety Data Sheet (SDS) information, is summarized below.
| Hazard Category | Description | H-Statement(s) |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye damage. | H318 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
| Parent Compound (Pyridine) | The parent compound, pyridine, is a highly flammable liquid and vapor and is suspected of causing cancer. | H225, H351 |
Data sourced from this compound and Pyridine Safety Data Sheets.[1][4]
Step-by-Step Disposal Protocol
The following protocol outlines the standard procedure for the safe disposal of this compound waste. This process should always be performed in accordance with your institution's specific Environmental Health and Safety (EH&S) guidelines.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the first and most critical step. Never mix incompatible waste streams.
-
Solid Waste:
-
Includes unused or expired solid this compound, contaminated gloves, weigh boats, filter paper, and absorbent materials from spills.[5][6]
-
Collect this waste in a dedicated, sealable, and chemically resistant container, such as a high-density polyethylene (B3416737) (HDPE) drum or bag.[5][6]
-
-
Liquid Waste:
-
Includes solutions containing this compound and the first rinse from decontaminating glassware.
-
Collect in a designated, leak-proof, and shatter-resistant container. Ensure the container material is compatible with all solvents in the waste solution.[6][7]
-
Do not pour this compound or its solutions down the drain.[8]
-
Step 2: Container Labeling
Properly labeling waste containers is mandatory for safety and regulatory compliance.
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[7]
-
The label must include:
Step 3: Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) before collection.
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[6]
-
Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[3][7]
-
Ensure containers are tightly sealed to prevent leaks or the release of vapors.[7]
-
Store this compound waste away from incompatible materials such as strong oxidizers and acids.[7]
-
Utilize secondary containment to capture any potential leaks.[6]
Step 4: Arranging for Disposal
-
Once the waste container is full or is no longer being used, arrange for its removal by your institution's EH&S department or a licensed hazardous waste disposal company.[1][7]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[7]
-
The ultimate disposal method for this compound is typically high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][9][10]
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the area.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably by using a chemical fume hood.[5]
-
Contain: Use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to contain and absorb the spill.
-
Collect: Carefully sweep or scoop the absorbent material into a sealable, labeled hazardous waste container.[5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[5]
-
Report: Report the spill to the laboratory supervisor and the institution's EH&S department.[5]
Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before disposal or reuse.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol, acetone) that can dissolve the compound.[5]
-
Collect Rinsate: The solvent rinsate from the first rinse must be collected and disposed of as hazardous liquid waste.[3] Subsequent rinses may also need to be collected depending on local regulations.
-
Final Wash: After triple-rinsing, wash the container with soap and water.[5]
-
Disposal: The decontaminated container can then be disposed of according to institutional guidelines for clean labware.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound waste from generation to final disposal.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Safeguarding Your Research: A Guide to Handling Pyridin-4-ol
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Pyridin-4-ol. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound, a derivative of pyridine (B92270), is a chemical that requires careful handling due to its potential hazards. It is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1] Therefore, a comprehensive personal protective equipment (PPE) plan is mandatory. All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound to prevent exposure through inhalation, skin, or eye contact. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Work within a chemical fume hood |
| Solution Preparation | Chemical splash goggles | Nitrile or neoprene gloves[1] | Laboratory coat[1] | Work within a chemical fume hood |
| Conducting Reactions | Chemical splash goggles and face shield[1] | Nitrile or neoprene gloves[1] | Chemical-resistant laboratory coat or apron | Work within a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles | Nitrile or neoprene gloves[1] | Laboratory coat[1] | Handle in a well-ventilated area, preferably within a chemical fume hood |
| Spill Cleanup | Chemical safety goggles | Butyl rubber or PVA gloves (Nitrile gloves are not recommended for spill cleanup)[2] | Fully-buttoned lab coat | Respirator (if necessary and personnel are trained and fit-tested)[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is functioning correctly before starting any work.
-
Verify that an emergency eyewash station and safety shower are accessible within the immediate work area.[2]
-
Designate a specific area for handling this compound and label it clearly.[2]
2. Handling the Compound:
-
Weighing: Carefully weigh the solid compound in a fume hood to avoid generating dust. Use anti-static measures where appropriate.
-
Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Reactions: Conduct all reactions within a fume hood. Use appropriate clamps and supports for all glassware.
3. Spill Procedures:
-
Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, absorb the spill with an inert dry material like sand or vermiculite.[2][3] Place the absorbed material in a sealed, compatible waste container.[2]
-
Large Spills: In the event of a large spill, evacuate the area immediately, secure it, and contact the appropriate emergency response team.
-
Decontamination: After a spill, decontaminate the area with a suitable cleaning agent and dispose of all cleaning materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), in a dedicated, sealable, and airtight container.[2]
-
Container Compatibility: Use containers made of compatible materials such as glass or high-density polyethylene.[3] Avoid using materials that may react with pyridine derivatives.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "this compound," and any other components of the waste stream. Attach a completed dangerous waste label as soon as waste is first added.[2]
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizers and acids.[2]
-
Disposal Request: When the container is full or no longer in use, complete a chemical collection request form for disposal by authorized personnel.[2] Never pour this compound down the drain.[3]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
First Aid Measures
Immediate action is critical in the event of exposure to this compound.
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air.[1] If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water.[1] Seek immediate medical attention.[1] |
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
